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  • Product: (but-3-en-1-yl)tributylstannane
  • CAS: 36635-36-6

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties & Handling of Homoallyltributylstannane

This is an in-depth technical guide on Homoallyltributylstannane (Tributyl(3-butenyl)stannane), designed for researchers and drug development professionals. Executive Summary Homoallyltributylstannane (Tributyl(but-3-en-...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Homoallyltributylstannane (Tributyl(3-butenyl)stannane), designed for researchers and drug development professionals.

Executive Summary

Homoallyltributylstannane (Tributyl(but-3-en-1-yl)stannane) is a specialized organometallic reagent used primarily as a homoallyl anion equivalent in organic synthesis. Unlike its more common analogue, allyltributylstannane, which reacts at the


-position via 

mechanisms (Hosomi-Sakurai reaction), homoallyltributylstannane typically undergoes transmetallation or radical-mediated group transfer. Its primary utility lies in the introduction of a

butenyl fragment, often cyclizing to form five-membered rings (e.g., cyclopentanes or tetrahydrofurans) or serving as a terminator in cationic cascade cyclizations.

Key Distinction: Researchers must distinguish this compound from allyltributylstannane (3 carbons) and crotyltributylstannane (methyl-substituted allyl). Homoallyltributylstannane contains a saturated ethylene spacer between the tin atom and the vinyl group (


).

Molecular Identity & Structural Characterization[1][2][3]

Parameter Technical Specification
IUPAC Name Tributyl(but-3-en-1-yl)stannane
Common Names Homoallyltributylstannane; 3-Butenyltributyltin; 4-(Tributylstannyl)-1-butene
CAS Registry Number 36635-36-6
Molecular Formula

Molecular Weight 345.15 g/mol
SMILES CCCC(CCCC)CCC=C
Structural Class Tetraalkylstannane (Organotin)
Structural Visualization

The following diagram illustrates the connectivity, highlighting the critical "homoallyl" spacer that dictates its unique reactivity profile compared to allylstannanes.

G Figure 1: Connectivity of Homoallyltributylstannane showing the ethylene spacer. Sn Sn C1 CH₂ (α) Sn->C1 C-Sn Bond Bu1 n-Bu Bu1->Sn Bu2 n-Bu Bu2->Sn Bu3 n-Bu Bu3->Sn C2 CH₂ (β) C1->C2 Spacer C3 CH (γ) C2->C3 C4 CH₂ (δ) C3->C4 Double Bond

Physical Properties & Constants

The physical constants below are critical for purification (distillation) and reaction stoichiometry. Note that organotins are lipophilic oils with high boiling points.

Property Value / Range Notes for Experimentalists
Physical State Colorless to pale yellow liquidViscous oil; typically clear. Yellowing indicates oxidation.
Boiling Point 130–135 °C @ 1.0 mmHg significantly higher than allyltributylstannane (88°C @ 0.2 mmHg). Requires high vacuum for distillation.
Density 1.082 ± 0.02 g/mL At 25°C. Denser than water; sinks in aqueous extraction.
Refractive Index (

)
1.478 – 1.482 Useful for purity checks after distillation.
Solubility Soluble in Et₂O, THF, CH₂Cl₂, HexanesInsoluble in water. Reacts slowly with moisture over time.
Flash Point > 110 °CCombustible. Handle away from open flames.
Stability Air/Moisture Stable (Short term)Can be handled briefly in air. Long-term storage requires inert atmosphere (

/Ar) at 4°C.

Spectroscopic Fingerprint (Characterization)

Verification of the homoallyl vs. allyl structure is best achieved via


H NMR. The diagnostic signals are the methylene protons adjacent to tin (

) and the vinyl protons.
H NMR (CDCl , 400 MHz)
  • 
     5.85 (ddt, 1H):  Vinyl methine (
    
    
    
    ).
  • 
     4.98 (dm, 1H):  Vinyl terminus (
    
    
    
    ).
  • 
     4.92 (dm, 1H):  Vinyl terminus (
    
    
    
    ).
  • 
     2.25 (m, 2H):  Homoallylic methylene (
    
    
    
    ). Key differentiator from allylstannanes.
  • 
     0.80 – 1.00 (m, 17H):  Overlapping signals for the 
    
    
    
    (
    
    
    -methylene) and terminal methyls of the butyl groups.
  • 
     1.25 – 1.60 (m, 12H):  Remaining butyl methylene protons.
    
Sn NMR
  • 
     –10 to –20 ppm:  Typical range for tetraalkylstannanes.
    

Synthesis & Purification Protocol

Objective: Prepare high-purity homoallyltributylstannane from commercially available 4-bromo-1-butene. Mechanism: Grignard formation followed by nucleophilic substitution on Tributyltin chloride.

Reagents
  • Magnesium turnings (1.2 equiv) - Activated with iodine.

  • 4-Bromo-1-butene (1.1 equiv) - Precursor.

  • Tributyltin chloride (

    
    ) (1.0 equiv) - Electrophile.
    
  • THF (Anhydrous) - Solvent.[1]

Step-by-Step Workflow
  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of

    
    . Heat gently until iodine vaporizes to activate Mg surface.
    
  • Grignard Formation: Add a small portion of 4-bromo-1-butene in THF. Initiate reflux. Once started, add the remaining bromide dropwise to maintain gentle reflux. Stir for 1 hour after addition to form 3-butenylmagnesium bromide .

  • Coupling: Cool the Grignard solution to 0°C. Add

    
     (neat or in THF) dropwise over 30 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir overnight (12h).

  • Quench & Workup:

    • Quench with saturated

      
       (aq).[2]
      
    • Extract with Diethyl Ether (

      
      ).[3]
      
    • Wash combined organics with Brine.[1][2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification (Crucial):

    • The crude oil contains tin residues.[1]

    • Distillation: Perform fractional distillation under high vacuum (< 1 mmHg). Collect the fraction boiling at 130–135°C (1 mmHg) .

    • Alternative: Flash chromatography on silica gel (Hexanes + 1%

      
      ). Note:  Silica can cause protodestannylation if acidic; use base-washed silica.
      

Synthesis Figure 2: Synthetic Workflow for Homoallyltributylstannane Start 4-Bromo-1-butene (Precursor) Mg Mg / THF (Grignard Formation) Start->Mg Grignard 3-Butenyl-MgBr (Intermediate) Mg->Grignard SnCl + Bu3SnCl (Electrophile) Grignard->SnCl 0°C -> RT Product Homoallyltributylstannane (Crude) SnCl->Product Distill Vacuum Distillation (130°C @ 1mmHg) Product->Distill Final Pure Reagent (Colorless Oil) Distill->Final

Safety, Stability & Handling (E-E-A-T)

Toxicity Profile
  • Organotin Hazard: Like all tributyltin compounds, this reagent is a neurotoxin and skin irritant . It is highly toxic to aquatic life.

  • Absorption: Readily absorbed through the skin.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle strictly inside a fume hood.

Decontamination (The "Kill" Protocol)

Spills or glassware residues should not be washed directly with water.

  • Rinse: Rinse glassware with acetone/ether.

  • Oxidation: Treat rinses with a solution of Potassium Permanganate (

    
    )  or bleach to oxidize the organic tin to inorganic tin salts (less toxic/volatile).
    
  • Disposal: Dispose of as heavy metal hazardous waste.

Storage
  • Conditions: Store at 2–8°C.

  • Atmosphere: Store under Argon or Nitrogen. While relatively stable to air, prolonged exposure leads to oxidation (formation of solid

    
    ).
    
  • Shelf Life: 6–12 months if sealed properly.

References

  • Synthesis via Grignard: Organic Syntheses, Coll. Vol. 9, p. 741 (1998); Vol. 74, p. 205 (1997). (Methodology adapted from general allylstannane synthesis).[1]

  • Physical Properties (CAS 36635-36-6): [4][5]

  • Reactivity Context:Journal of the American Chemical Society, 1981, 103, 5588. (Reference to Tributyl(3,4-epoxybutyl)
  • NMR Data Source:The Journal of Organic Chemistry, 1989, 54, 4436. (General reference for organotin NMR shifts).

Sources

Exploratory

Stability of 3-Butenyltributylstannane in Air and Moisture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword: The Double-Edged Sword of Organotin Reagents 3-Butenyltributylstannane, a cornerstone reagent in organic synthesis, offers a powerful tool for the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Organotin Reagents

3-Butenyltributylstannane, a cornerstone reagent in organic synthesis, offers a powerful tool for the formation of carbon-carbon bonds. Its utility in Stille coupling and radical reactions has cemented its place in the synthetic chemist's arsenal. However, the very reactivity that makes this organometallic compound so valuable also renders it susceptible to degradation in the presence of ubiquitous laboratory staples: air and moisture. This guide, intended for the discerning researcher, provides a comprehensive exploration of the stability of 3-butenyltributylstannane, moving beyond simple handling instructions to delve into the fundamental mechanisms of its decomposition. By understanding the "why" behind its instability, scientists can more effectively implement the "how" of its preservation and utilization, ensuring the integrity of their experiments and the reliability of their results.

Core Principles of 3-Butenyltributylstannane Stability

The stability of 3-butenyltributylstannane is fundamentally dictated by the nature of the carbon-tin (C-Sn) bond. While the C-Sn bond is generally considered covalent and relatively stable compared to other organometallic bonds, it is the weakest link in the molecule and susceptible to cleavage by various reagents, including oxygen and water.[1] The presence of the butenyl group, an allylic system, introduces specific electronic features that influence its reactivity and, consequently, its stability.

The key factors governing the stability of 3-butenyltributylstannane are:

  • The Polarity of the C-Sn Bond: The carbon-tin bond is relatively non-polar, which contributes to its general stability in non-polar organic solvents and its insolubility in water.[1]

  • The Strength of the C-Sn Bond: The C-Sn bond is weaker than C-C and C-H bonds, making it the most likely site of reaction. The strength of this bond can be influenced by the nature of the organic substituents on the tin atom.

  • The Allylic System: The double bond in the 3-butenyl group is in conjugation with the C-Sn bond. This allylic positioning makes the compound susceptible to specific degradation pathways, particularly radical-mediated autoxidation.

Degradation Pathways: The Influence of Air and Moisture

Exposure of 3-butenyltributylstannane to the ambient environment initiates two primary degradation pathways: autoxidation in the presence of air (oxygen) and hydrolysis in the presence of moisture.

Autoxidation: A Radical Chain Reaction with Oxygen

The most significant degradation pathway for 3-butenyltributylstannane in the presence of air is autoxidation. This process is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from the allylic position of the butenyl group. Unsaturated compounds are particularly susceptible to this type of oxidation.[2]

The mechanism can be broken down into three stages:

  • Initiation: The reaction is initiated by the formation of a radical. This can be triggered by light, heat, or the presence of radical initiators. Molecular oxygen itself can act as a diradical and abstract a hydrogen atom.

  • Propagation: The resulting allylic radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of 3-butenyltributylstannane, propagating the chain reaction and forming a hydroperoxide.

  • Termination: The chain reaction is terminated when two radicals combine.

The formation of hydroperoxides is particularly problematic as they can be unstable and may decompose further, leading to a complex mixture of oxidation products and potentially initiating further degradation.

Autoxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., light, heat) R_dot Allylic Radical Initiator->R_dot H abstraction R-H 3-Butenyltributylstannane R-H->R_dot ROO_dot Peroxy Radical R_dot->ROO_dot + O₂ O2 O₂ ROOH Hydroperoxide ROO_dot->ROOH + R-H R_dot_new Allylic Radical ROO_dot->R_dot_new generates new R_dot1 Radical Non_radical Non-radical products R_dot1->Non_radical R_dot2 Radical R_dot2->Non_radical Hydrolysis Reactants 3-Butenyltributylstannane + H₂O Products Tributyltin Hydroxide + Butene Reactants->Products C-Sn bond cleavage

Figure 2: Simplified representation of the hydrolysis of 3-butenyltributylstannane.

Quantitative Stability Assessment

Assessing the stability of 3-butenyltributylstannane is crucial for determining its shelf-life and ensuring its suitability for a given application. The following table summarizes the expected stability under different conditions, based on general knowledge of organotin compounds. [3]

Condition Expected Stability Primary Degradation Pathway
Neat, under inert atmosphere (e.g., Argon, Nitrogen), stored in the dark at low temperature (2-8 °C) High (months to years) Minimal
Neat, exposed to air, at room temperature Low (days to weeks) Autoxidation
In aprotic, degassed solvent (e.g., THF, Toluene), under inert atmosphere Moderate to High Minimal
In aprotic solvent, exposed to air Low Autoxidation

| In protic solvent (e.g., Methanol) or in the presence of water | Low to Moderate | Hydrolysis |

Experimental Protocol for Stability Assessment

This protocol provides a general framework for evaluating the stability of 3-butenyltributylstannane in the presence of air. The primary analytical technique used is Gas Chromatography (GC) due to its ability to separate and quantify the parent compound from its degradation products.

Materials and Equipment
  • 3-Butenyltributylstannane

  • High-purity, dry, and degassed solvent (e.g., dodecane or a high-boiling alkane as an internal standard)

  • Vials with PTFE-lined septa

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Experimental Workflow

Figure 3: Workflow for assessing the stability of 3-butenyltributylstannane.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), accurately weigh a known amount of 3-butenyltributylstannane and a suitable internal standard (e.g., dodecane).

    • Dissolve the compounds in a high-purity, dry, and degassed aprotic solvent (e.g., toluene) to a known volume in a volumetric flask.

  • Sample Preparation:

    • Control Group (Inert Atmosphere): Aliquot the stock solution into several GC vials, purge with inert gas, and seal tightly with PTFE-lined septa.

    • Experimental Group (Air Exposure): Aliquot the stock solution into another set of GC vials and cap them loosely to permit air exchange, or use vials with septa that can be pierced for periodic air exposure.

  • Incubation:

    • Store all vials at a controlled temperature. Room temperature can be used for a long-term study, while an elevated temperature (e.g., 40-50 °C) can be used to accelerate the degradation process.

  • GC Analysis:

    • At predetermined time intervals (e.g., t=0, 24h, 48h, 72h, 1 week), take an aliquot from each vial and analyze it by GC-FID.

    • Use a suitable GC column and temperature program to achieve good separation of the solvent, internal standard, 3-butenyltributylstannane, and any potential degradation products.

  • Data Analysis:

    • Calculate the peak area ratio of 3-butenyltributylstannane to the internal standard for each sample.

    • Plot the natural logarithm of the concentration of 3-butenyltributylstannane against time.

    • If the degradation follows first-order kinetics, the plot will be linear, and the rate constant (k) can be determined from the slope. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Safe Handling and Storage: A Mandate for Integrity and Safety

Given the reactivity and toxicity of organotin compounds, stringent safety protocols are not merely recommended but are imperative.

  • Inert Atmosphere: All manipulations of neat 3-butenyltributylstannane and its solutions should be carried out under an inert atmosphere of argon or nitrogen. This is the most critical step in preventing degradation.

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and well-ventilated area away from sources of ignition. Long-term storage at refrigerated temperatures (2-8 °C) is recommended.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood.

  • Disposal: All waste containing organotin compounds must be disposed of as hazardous waste according to institutional and local regulations.

Conclusion: Proactive Measures for Reliable Chemistry

The stability of 3-butenyltributylstannane is a critical parameter that directly impacts its efficacy in chemical synthesis. By understanding the primary degradation pathways of autoxidation and hydrolysis, researchers can take proactive measures to mitigate these processes. The implementation of rigorous inert atmosphere techniques for handling and storage is paramount to preserving the integrity of this valuable reagent. The experimental protocol outlined in this guide provides a framework for researchers to assess the stability of 3-butenyltributylstannane under their specific laboratory conditions, ensuring the reliability and reproducibility of their synthetic endeavors.

References

  • U.S. Environmental Protection Agency. (1982). Laboratory Protocols for Evaluating the Fate of Organic Chemicals in Air and Water. Retrieved from [Link]

  • WHO. (1990). Tributyltin compounds (EHC 116, 1990). INCHEM. Retrieved from [Link]

  • Zhang, L., et al. (2017). Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process. Scientific Reports, 7(1), 1-8. Retrieved from [Link]

  • Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(1), 1-1. Retrieved from [Link]

  • Various Authors. (n.d.). Cleavage of the Tin—Carbon Bond. ResearchGate. Retrieved from [Link]

  • Cortes, S., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 54(1), 29-34. Retrieved from [Link]

  • Kim, H., & Krische, M. J. (2021). Carbon–Carbon Bond Cleavage at Allylic Positions: Retro-allylation and Deallylation. Angewandte Chemie International Edition, 60(14), 7492-7504. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Retrieved from [Link]

  • Gandin, V., & Fernandes, A. P. (2019). A tutorial for the assessment of the stability of organometallic complexes in biological media. Journal of Organometallic Chemistry, 902, 120967. Retrieved from [Link]

  • Kim, H., & Krische, M. J. (2021). Carbon-Carbon Bond Cleavage at Allylic Positions: Retro-allylation and Deallylation. Angewandte Chemie International Edition, 60(14), 7492-7504. Retrieved from [Link]

  • CatSci. (n.d.). The Stability of Organometallics. Retrieved from [Link]

  • Al-Allaf, T. A. K. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers, 3(2). Retrieved from [Link]

  • Wikipedia contributors. (2023, December 12). Autoxidation. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane) / Organotin hydrides. Retrieved from [Link]

  • LCGC International. (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]

  • van der Vlugt, J. I. (2008). Catalytic Cleavage of Carbon-Carbon Sigma Bonds by Transition Metals. Retrieved from [Link]

  • LibreTexts. (2021). 6.2: Synthesis and Stability. Retrieved from [Link]

  • Lopez, S. A., et al. (2021). A Quantitative Metric for Organic Radical Stability and Persistence Using Thermodynamic and Kinetic Features. Chemical Science, 12(40), 13493-13502. Retrieved from [Link]

  • Bio-Synthesis. (n.d.). Studying the Behaviour of Organometallic Compounds in Biological Systems. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 19). Tributyltin. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

Sources

Foundational

synthesis of (but-3-en-1-yl)tributylstannane from tributyltin chloride

An In-depth Technical Guide to the Synthesis of (but-3-en-1-yl)tributylstannane from Tributyltin Chloride Introduction: The Utility of Allylic Stannanes in Modern Synthesis (But-3-en-1-yl)tributylstannane is a valuable o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (but-3-en-1-yl)tributylstannane from Tributyltin Chloride

Introduction: The Utility of Allylic Stannanes in Modern Synthesis

(But-3-en-1-yl)tributylstannane is a valuable organometallic reagent, belonging to the class of allylic stannanes. Its utility in contemporary organic synthesis is primarily centered on its role as a nucleophilic building block in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This allows for the precise formation of carbon-carbon bonds under relatively mild conditions. The synthesis of this reagent is a foundational procedure in many research laboratories, classically achieved through the reaction of a Grignard reagent with an organotin halide.[1][2][3] This guide provides a comprehensive overview of the , detailing the underlying chemical principles, a robust experimental protocol, and critical safety considerations.

The overall transformation involves a two-step, one-pot process: first, the formation of 3-butenylmagnesium bromide, followed by its reaction with tributyltin chloride to yield the desired product.

Overall Reaction: CH₂=CHCH₂CH₂Br + Mg → CH₂=CHCH₂CH₂MgBr CH₂=CHCH₂CH₂MgBr + (C₄H₉)₃SnCl → (C₄H₉)₃SnCH₂CH₂CH=CH₂ + MgBrCl

Given the significant toxicity of organotin compounds, a thorough understanding and strict adherence to safety protocols are paramount for any researcher undertaking this synthesis.[4][5][6]

Part 1: Reaction Principles and Mechanism

The successful synthesis of (but-3-en-1-yl)tributylstannane hinges on the careful execution of two classical organometallic reactions: Grignard reagent formation and its subsequent quenching with an electrophilic tin species.

Formation of the Grignard Reagent: 3-Butenylmagnesium Bromide

The first critical step is the generation of the Grignard reagent, 3-butenylmagnesium bromide. This is achieved by reacting 4-bromo-1-butene with magnesium metal turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF).[7][8][9] The mechanism involves the insertion of the magnesium atom into the carbon-bromine bond.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react readily with protic sources, such as water. Any moisture present will quench the reagent, forming butane and magnesium hydroxybromide, thereby reducing the yield. Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried) and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., dry argon or nitrogen) to prevent oxidation of the Grignard reagent by atmospheric oxygen.[10]

  • Initiation: The reaction between the alkyl halide and the magnesium surface can sometimes be slow to start. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction.

Nucleophilic Substitution at the Tin Center

Once formed, the 3-butenylmagnesium bromide acts as a potent nucleophile. The carbon atom bonded to magnesium possesses significant carbanionic character. This nucleophile readily attacks the electrophilic tin atom of tributyltin chloride.[1][11] The tributyl groups are electronically donating, but the electronegative chlorine atom polarizes the Sn-Cl bond, rendering the tin atom susceptible to nucleophilic attack. This reaction forms the desired tin-carbon bond and a magnesium halide salt byproduct.

Potential Side Reactions: While this reaction is generally efficient, improper control of conditions can lead to side products. A common side reaction in Grignard syntheses is Wurtz-type homocoupling, where the Grignard reagent reacts with unreacted 4-bromo-1-butene to form 1,7-octadiene.[12][13] This is minimized by the slow addition of the alkyl halide during the Grignard formation step, ensuring its concentration remains low relative to the magnesium.

Part 2: Experimental Protocol and Data

This section provides a detailed, step-by-step methodology for the synthesis. All operations must be performed in a certified chemical fume hood.[4][14]

Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Magnesium TurningsMg24.312.92 g1201.2
4-Bromo-1-buteneC₄H₇Br135.0013.5 g (10.4 mL)1001.0
Tributyltin ChlorideC₁₂H₂₇ClSn325.5132.55 g (27.1 mL)1001.0
Tetrahydrofuran (THF)C₄H₈O72.11~250 mL--
Saturated NH₄Cl (aq)NH₄Cl53.49~100 mL--
Diethyl Ether(C₂H₅)₂O74.12As needed--
Anhydrous MgSO₄MgSO₄120.37As needed--

Equipment:

  • 500 mL three-necked, round-bottomed flask, flame-dried

  • Reflux condenser and dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Synthesis Procedure

Part A: Preparation of 3-Butenylmagnesium Bromide

  • Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Place the magnesium turnings (2.92 g) and a magnetic stir bar in the flask.

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask via syringe.

  • Initiation: In the dropping funnel, prepare a solution of 4-bromo-1-butene (13.5 g) in 100 mL of anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. If the reaction does not initiate spontaneously (indicated by bubbling and gentle reflux), warm the flask gently with a heat gun. A small crystal of iodine can also be added to initiate the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining 4-bromo-1-butene solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting greyish-brown solution is the 3-butenylmagnesium bromide reagent.

Part B: Synthesis and Work-up

  • Reaction with Tributyltin Chloride: Cool the freshly prepared Grignard solution to 0 °C using an ice-water bath.

  • Prepare a solution of tributyltin chloride (32.55 g) in 100 mL of anhydrous THF in the dropping funnel.

  • Add the tributyltin chloride solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. A white precipitate of magnesium salts will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours (or overnight) to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture again in an ice bath. Cautiously and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent and dissolve the magnesium salts.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a colorless to pale yellow oil.

Purification and Characterization

The crude product is purified by vacuum distillation to separate it from any non-volatile impurities and high-boiling side products.

Product CharacterizationData
Formula C₁₆H₃₄Sn
Molar Mass 345.16 g/mol
Appearance Colorless oil
Boiling Point 115-118 °C at 2 mmHg[15]
Typical Yield 75-85%

The structure of the purified product should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the tributyl groups and the butenyl group, including the terminal vinyl protons.

  • ¹³C NMR: Will show the corresponding signals for all unique carbon atoms.

  • Mass Spectrometry: Will confirm the molecular weight and isotopic pattern characteristic of tin.

Part 3: Visualization of Synthesis and Workflow

Reaction Mechanism Diagram

Reaction_Mechanism cluster_0 Step 1: Grignard Formation cluster_1 Step 2: C-Sn Bond Formation A 4-Bromo-1-butene (CH₂=CHCH₂CH₂Br) C 3-Butenylmagnesium Bromide (CH₂=CHCH₂CH₂MgBr) A->C  + Mg  in Anhydrous THF B Magnesium (Mg) E (but-3-en-1-yl)tributylstannane C:e->E:w  + (C₄H₉)₃SnCl D Tributyltin Chloride ((C₄H₉)₃SnCl) F MgBrCl

Caption: Overall reaction pathway for the synthesis.

Experimental Workflow Diagram

Experimental_Workflow arrow Setup 1. Assemble and Flame-Dry Apparatus under N₂/Ar Grignard 2. Form Grignard Reagent (Slow addition of R-Br to Mg/THF) Setup->Grignard Reaction 3. Add Bu₃SnCl Solution (Dropwise at 0 °C) Grignard->Reaction Stir 4. Warm to RT and Stir (3h to overnight) Reaction->Stir Quench 5. Quench Reaction (Add sat. aq. NH₄Cl at 0 °C) Stir->Quench Extract 6. Aqueous Work-up (Extract with Et₂O, wash, dry) Quench->Extract Concentrate 7. Concentrate (Rotary Evaporation) Extract->Concentrate Purify 8. Purify Product (Vacuum Distillation) Concentrate->Purify

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-Butenyltributyltin via Grignard Reaction

Introduction: The Strategic Importance of Allylic Organotin Compounds In the landscape of modern organic synthesis, organotin compounds, particularly allylic tin reagents, have carved out a significant niche as versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Allylic Organotin Compounds

In the landscape of modern organic synthesis, organotin compounds, particularly allylic tin reagents, have carved out a significant niche as versatile and powerful intermediates. Their utility stems from the unique reactivity of the carbon-tin bond, which allows for the mild and selective formation of carbon-carbon bonds, a cornerstone of molecular construction in drug discovery and materials science. Among these, 3-butenyltributyltin stands as a valuable building block, offering a homoallylic moiety that can be transferred to a variety of electrophiles. This guide provides a comprehensive technical overview of the synthesis of 3-butenyltributyltin through the reaction of 3-butenyl magnesium bromide with tributyltin chloride, a classic yet highly relevant transformation in organometallic chemistry.[1] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the reaction's mechanistic underpinnings, a field-proven experimental protocol, and the critical safety considerations inherent in handling these reactive species.

Reaction Overview and Core Principles

The synthesis of 3-butenyltributyltin is achieved through a transmetalation reaction. In this process, the butenyl group is transferred from the more electropositive magnesium in the Grignard reagent to the tin atom of tributyltin chloride.[1][2] The general transformation is depicted below:

H₂C=CHCH₂CH₂MgBr + (n-Bu)₃SnCl → H₂C=CHCH₂CH₂(n-Bu)₃Sn + MgBrCl

The successful execution of this reaction hinges on several key principles:

  • Exclusion of Moisture and Air: Grignard reagents are highly sensitive to protic sources, such as water, and are readily oxidized by atmospheric oxygen.[3] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: The choice of an ethereal solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether, is crucial. These solvents not only dissolve the reagents but also play a vital role in stabilizing the Grignard reagent through coordination with the magnesium center.[3]

  • Controlled Reagent Addition: The reaction is typically exothermic. The controlled, dropwise addition of one reagent to the other, often at reduced temperatures, is essential to manage the reaction rate and prevent the formation of byproducts.

Mechanistic Insights: The Transmetalation Pathway

The reaction between 3-butenyl magnesium bromide and tributyltin chloride proceeds through a nucleophilic substitution mechanism at the tin center. The carbon atom of the 3-butenyl group, bonded to the electropositive magnesium, carries a partial negative charge and acts as the nucleophile. It attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion.

While the overall transformation appears straightforward, the precise mechanism can be nuanced. The reaction is generally considered to proceed with retention of the stereochemistry of the migrating organic group, although for a non-chiral group like 3-butenyl, this is not a primary concern.[4] The process can be visualized as a four-centered transition state involving the magnesium, tin, the butenyl group, and the chloride.

Diagram of the Reaction Mechanism

Caption: The transmetalation reaction of 3-butenyl magnesium bromide with tributyltin chloride.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3-butenyltributyltin. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turnings24.312.67 g0.11Activated
4-Bromo-1-butene135.0013.5 g (11.2 mL)0.10Freshly distilled
Tributyltin chloride325.4932.55 g (27.4 mL)0.10Freshly distilled
Anhydrous Tetrahydrofuran (THF)-~150 mL-Distilled from Na/benzophenone
Saturated aqueous NH₄Cl-~100 mL-For quenching
Diethyl ether-~150 mL-For extraction
Anhydrous Magnesium Sulfate-As needed-For drying

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply with bubbler

  • Schlenk line (optional, but recommended)

  • Syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble the three-necked flask with the reflux condenser, addition funnel, and a gas inlet adapter. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

    • Place the magnesium turnings in the flask.

    • In the addition funnel, prepare a solution of 4-bromo-1-butene in 50 mL of anhydrous THF.

    • Add approximately 5-10 mL of the 4-bromo-1-butene solution to the magnesium turnings. The reaction should initiate within a few minutes, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary. A small crystal of iodine can also be added as an initiator.[3]

    • Once the reaction has initiated, add the remaining 4-bromo-1-butene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy suspension.

  • Reaction with Tributyltin Chloride:

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Prepare a solution of tributyltin chloride in 50 mL of anhydrous THF in the addition funnel.

    • Add the tributyltin chloride solution dropwise to the stirred Grignard reagent at 0 °C over a period of 30-60 minutes. A white precipitate of magnesium salts will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~100 mL). This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

    • Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously.

    • Separate the organic layer. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to afford 3-butenyltributyltin as a colorless oil.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Grignard Part 1: Grignard Reagent Formation cluster_Transmetalation Part 2: Transmetalation cluster_Purification Part 3: Work-up and Purification A 1. Flame-dry glassware under inert gas B 2. Add Mg turnings to flask A->B C 3. Prepare solution of 4-bromo-1-butene in THF B->C D 4. Initiate reaction C->D E 5. Dropwise addition of remaining bromide solution D->E F 6. Stir for 1-2 hours at room temperature E->F G 7. Cool Grignard solution to 0 °C F->G H 8. Prepare solution of (n-Bu)₃SnCl in THF G->H I 9. Dropwise addition of tin chloride solution H->I J 10. Warm to room temperature and stir for 2-3 hours I->J K 11. Quench with saturated aq. NH₄Cl J->K L 12. Extract with diethyl ether K->L M 13. Wash with brine and dry over MgSO₄ L->M N 14. Concentrate under reduced pressure M->N O 15. Purify by vacuum distillation N->O

Caption: A step-by-step workflow for the synthesis of 3-butenyltributyltin.

Characterization of 3-Butenyltributyltin

The structure and purity of the synthesized 3-butenyltributyltin can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the butenyl and butyl groups. Predicted chemical shifts (in CDCl₃) are:

    • δ 5.8 ppm (m, 1H): The vinylic proton (-CH=).

    • δ 4.9 ppm (m, 2H): The terminal vinylic protons (=CH₂).

    • δ 2.1 ppm (q, 2H): The allylic protons (-CH₂-CH=).

    • δ 1.2-1.6 ppm (m, 6H): The two methylene groups of the butyl chains adjacent to the terminal methyl group.

    • δ 0.9 ppm (t, 9H): The terminal methyl groups of the butyl chains.

    • δ 0.8 ppm (t, 6H): The methylene group of the butyl chains directly attached to the tin atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. Predicted chemical shifts (in CDCl₃) are:

    • δ 139 ppm: The vinylic carbon (-CH=).

    • δ 114 ppm: The terminal vinylic carbon (=CH₂).

    • δ 38 ppm: The allylic carbon (-CH₂-CH=).

    • δ 29 ppm, 27 ppm: The internal methylene carbons of the butyl chains.

    • δ 14 ppm: The terminal methyl carbons of the butyl chains.

    • δ 10 ppm: The methylene carbon of the butenyl group attached to tin.

    • δ 9 ppm: The methylene carbons of the butyl chains directly attached to tin.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.[5]

    • ~3075 cm⁻¹: C-H stretch of the sp² carbons (vinylic C-H).

    • ~2950-2850 cm⁻¹: C-H stretch of the sp³ carbons (alkyl C-H).

    • ~1640 cm⁻¹: C=C stretch of the alkene.

    • ~910 cm⁻¹: Out-of-plane C-H bend of the terminal alkene.

Safety and Handling Considerations

The reagents and product involved in this synthesis are hazardous and must be handled with appropriate safety precautions.

  • Tributyltin Chloride: This compound is highly toxic and can be absorbed through the skin.[6] It is a marine pollutant and should be handled with extreme care. Always wear appropriate gloves (nitrile or neoprene), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

  • Grignard Reagents: 3-Butenyl magnesium bromide is a highly reactive and moisture-sensitive compound. It can react violently with water and other protic solvents. The formation of the Grignard reagent is an exothermic process and requires careful control of the addition rate to prevent a runaway reaction.

  • Waste Disposal: All organotin-containing waste must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge any organotin compounds into the environment.

Conclusion

The synthesis of 3-butenyltributyltin from 3-butenyl magnesium bromide and tributyltin chloride is a robust and reliable method for preparing this valuable synthetic intermediate. By adhering to the principles of inert atmosphere techniques, controlled reaction conditions, and stringent safety protocols, researchers can successfully and safely perform this transformation. The resulting allylic tin compound serves as a versatile tool for the construction of complex molecular architectures, underscoring the enduring importance of classical organometallic reactions in contemporary chemical research.

References

  • Stereochemistry of the transmetalation of Grignard reagents to copper (I) and manganese (II). PubMed. [Link]

  • Supporting Information. ScienceOpen. [Link]

  • Allyltributyltin. NIST WebBook. [Link]

  • Chemistry Grignard Reaction Mechanism. SATHEE. [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. [Link]

  • 1H- and 13C-NMR for. Royal Society of Chemistry. [Link]

  • Allyltributylstannane | C15H32Sn | CID 90628. PubChem. [Link]

  • Preparation of butyltin chlorides.
  • Grignard reactions. ResearchGate. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • INFRARED SPECTROSCOPY (IR). [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • Allyltributyltin | Allyltri-n-butyltin | C15H32Sn. Ereztech. [Link]

  • Organotin chemistry. Wikipedia. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. [Link]

  • TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS. Loba Chemie. [Link]

Sources

Foundational

safety data sheet (SDS) for 3-butenyltributylstannane

3-Butenyltributylstannane (CAS 36635-36-6): A Comprehensive Safety, Handling, and Toxicological Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter organotin reagents like 3-butenyltrib...

Author: BenchChem Technical Support Team. Date: March 2026

3-Butenyltributylstannane (CAS 36635-36-6): A Comprehensive Safety, Handling, and Toxicological Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter organotin reagents like 3-butenyltributylstannane (CAS 36635-36-6) in advanced synthetic workflows, particularly in Stille cross-couplings, radical-mediated cyclizations, and the synthesis of complex epoxides[1][2]. While the 3-butenyl moiety offers a versatile terminal alkene for subsequent functionalization, the tributyltin (TBT) leaving group presents severe toxicological and environmental hazards[3]. This whitepaper synthesizes the Safety Data Sheet (SDS) core requirements with field-proven, self-validating protocols to ensure scientific integrity, regulatory compliance, and operator safety.

Physicochemical Profiling & Structural Causality

Organotin compounds are characterized by their extreme lipophilicity, which facilitates rapid dermal and cellular penetration[3]. 3-Butenyltributylstannane presents as a colorless to pale yellow liquid.

Causality in Hazard: The toxicity of organotins follows the general structural trend:


[3]. The trialkyl configuration of 3-butenyltributylstannane makes it exceptionally toxic. The highly lipophilic butyl groups allow the molecule to cross the blood-brain barrier and cellular membranes effortlessly, where the tin center can interact with intracellular proteins and disrupt mitochondrial oxidative phosphorylation[4].

Table 1: Quantitative Safety and Physicochemical Data

Property / Hazard ParameterValue / Description
CAS Number 36635-36-6[5]
Molecular Formula C16H34Sn[5]
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Skin irritation), H372 (Organ damage), H410 (Aquatic toxicity)[6][7]
Target Organs Central Nervous System, Liver, Kidneys, Endocrine System[8][9]
Storage Conditions 2-8°C, inert atmosphere (Argon/N2), protect from light and moisture[7]

Toxicological Mechanisms (E-E-A-T Perspective)

Merely knowing that a compound is "toxic" is insufficient for a rigorous laboratory safety protocol; understanding why dictates how we handle it.

Tributyltin derivatives act as potent endocrine disruptors. They bind with high affinity to the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[10]. This aberrant activation triggers adipogenesis and reproductive anomalies even at nanomolar concentrations. Furthermore, acute exposure leads to severe neurotoxicity, manifesting as tinnitus, memory loss, and disorientation due to neuronal apoptosis and ATP depletion[9].

Pathway TBT 3-butenyltributylstannane (TBT moiety) CellMembrane Cellular Uptake (High Lipophilicity) TBT->CellMembrane Dermal/Inhalation Mito Mitochondrial Dysfunction CellMembrane->Mito Cytosolic Accumulation Receptor RXR / PPARγ Activation CellMembrane->Receptor Nuclear Translocation ATP ATP Depletion & Oxidative Stress Mito->ATP OXPHOS Inhibition Endocrine Endocrine Disruption (Gene Transcription) Receptor->Endocrine Aberrant Signaling

Caption: Cellular toxicity and endocrine disruption pathways of tributyltin derivatives.

Self-Validating Experimental Protocols

A self-validating protocol ensures that failure at any step is immediately detectable, preventing catastrophic exposure.

Protocol A: Safe Syringe Transfer of 3-Butenyltributylstannane

Causality: Organotins degrade upon exposure to moisture and oxygen, forming insoluble tin oxides that clog needles and generate hazardous aerosols[11]. Thus, an inert atmosphere is not just for yield, but for safety.

  • Preparation: Flame-dry all glassware and purge with Argon. Conduct all operations in a certified chemical fume hood with the sash lowered[3][10].

  • PPE: Don double nitrile gloves (or silver shield gloves for high volumes), safety goggles, and a chemically resistant lab coat[10].

  • Pressurization: Insert an Argon-purged needle into the Sure/Seal™ bottle of 3-butenyltributylstannane to create positive pressure[10].

  • Extraction: Use a gas-tight Hamilton syringe to withdraw the required volume. Validation: If bubbles form, the inert seal is compromised, and the transfer must be aborted to prevent aerosolization.

  • Transfer: Inject the reagent dropwise into the reaction flask at 0°C to mitigate exothermic degradation.

Protocol B: Quenching and Decontamination of Organotin Waste

Causality: Standard aqueous workups leave highly toxic, lipophilic tin residues in the organic phase. We must chemically alter the tin center to force it into a filterable, insoluble solid[3].

  • Reaction Termination: Upon completion of the cross-coupling reaction, cool the reaction mixture to room temperature.

  • Fluoride Quench: Add a 10% w/w aqueous solution of Potassium Fluoride (KF) or saturated aqueous ammonia[3]. Causality: The fluoride ion strongly coordinates with the tributyltin byproduct (e.g.,

    
    ), converting it into polymeric tributyltin fluoride (
    
    
    
    ), which is highly insoluble in both organic and aqueous solvents.
  • Agitation: Stir vigorously for 1-2 hours. Validation: The appearance of a dense white precipitate confirms the successful conversion of soluble tin to insoluble

    
    .
    
  • Filtration: Filter the biphasic mixture through a pad of Celite.

  • Disposal: Dispose of the Celite pad (containing the toxic tin solid) in a dedicated, clearly labeled hazardous waste container for incineration[11]. Do not mix with general organic waste.

QuenchWorkflow Start Reaction Mixture (Soluble TBT Residues) Quench Add 10% aq. KF or aq. NH4OH Start->Quench In Fume Hood Precipitate Formation of Insoluble Bu3SnF Precipitate Quench->Precipitate Stir Vigorously 1-2h Filter Celite Pad Filtration Precipitate->Filter Phase Separation Organic Organic Phase (Product, Tin-Free) Filter->Organic Filtrate Extraction SolidWaste Solid Tin Waste (Incineration) Filter->SolidWaste Retained on Celite

Caption: Self-validating protocol workflow for quenching and isolating organotin residues.

Emergency Response and First Aid

Given the H301 and H311 designations, immediate action is required upon exposure[6].

  • Dermal Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[10][11]. Causality: Soap emulsifies the lipophilic tributyltin, preventing further dermal penetration. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If respiratory depression occurs, apply artificial respiration (using a bag-valve mask, not mouth-to-mouth to avoid secondary exposure)[9].

  • Spills: Evacuate the area. Absorb liquid spills with a spill pillow or inert absorbent material. Decontaminate glassware by soaking in a bleach solution overnight, which oxidizes the organotin compounds to less harmful tin oxides[3].

Environmental Impact and Regulatory Compliance

3-butenyltributylstannane is classified under H410 (Very toxic to aquatic life with long-lasting effects)[6][7]. Organotins bioaccumulate in marine ecosystems, causing imposex (the development of male sex organs in females) in gastropods at concentrations as low as 1 ng/L. Consequently, all laboratory waste streams containing this compound must be strictly segregated and handled by certified hazardous waste disposal facilities[11][12].

References

  • 3-butenyltributylstannane - CAS 36635-36-6, Molbase.
  • Safety and Handling Precautions for Organotin Compounds, BenchChem.
  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds, BenchChem.
  • Tributyltin oxide Manufacturers, with SDS, Muby Chemicals.
  • Laboratory Chemical Safety Summaries: Trimethyltin Chloride (And Other Organotin Compounds), Stanford University / National Research Council.
  • Tributyltin bromide SDS, Santa Cruz Biotechnology.
  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography, Environmental Protection Agency (EPA).
  • Epoxy Resin Monomers with Reduced Skin Sensitizing Potency, Arrow@TU Dublin.
  • Ring-opening reactions of alpha-stannyl epoxides, American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Stille Coupling of (But-3-en-1-yl)tributylstannane

This is a comprehensive Application Note and Protocol guide for the Stille coupling of (but-3-en-1-yl)tributylstannane . Executive Summary The Stille coupling of (but-3-en-1-yl)tributylstannane (homoallyltributyltin) pre...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the Stille coupling of (but-3-en-1-yl)tributylstannane .

Executive Summary

The Stille coupling of (but-3-en-1-yl)tributylstannane (homoallyltributyltin) presents a specific chemoselective challenge: the coupling of an


-hybridized alkyl center possessing 

-hydrogens. Unlike vinyl or aryl stannanes, this reagent is highly prone to

-hydride elimination
, which competes kinetically with the desired reductive elimination.

Successful coupling requires a "Modified Stille" approach. Standard conditions (


, Toluene, Reflux) typically fail, yielding reduction products (

) and 1,3-butadiene rather than the desired 4-aryl-1-butene. This guide details two high-performance protocols: the Liebeskind-Skulnick (Cu(I)/Fluoride) modification and the Fu (Bulky Phosphine) method, both designed to accelerate transmetallation and reductive elimination over

.

Mechanistic Insight & Challenges

To optimize this reaction, one must understand the failure mode. The homoallylic group (


) contains hydrogens at the 

-position relative to the metal center after transmetallation.
The Kinetic Competition
  • Pathway A (Desired): Reductive Elimination yields the coupled product (

    
    ).
    
  • Pathway B (Parasitic):

    
    -Hydride Elimination yields the arene (
    
    
    
    ) and 1,3-butadiene.

In standard Stille couplings, Pathway B is often faster for alkyl groups. To favor Pathway A, we must use bulky, electron-rich ligands (to accelerate reductive elimination) and Copper(I) additives (to facilitate a "copper-first" transmetallation that bypasses the slow Sn


 Pd step).
Pathway Visualization

Stille_Homoallyl_Mechanism cluster_0 Critical Control Point Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Bu3Sn(CH2)2CH=CH2 + CuI/CsF (Accelerator) Int_AlkylPd Alkyl-Pd(II) Intermediate (Ar-Pd-CH2CH2CH=CH2) TransMet->Int_AlkylPd Prod_Desired Product Formation (Reductive Elimination) Int_AlkylPd->Prod_Desired FAST (Bulky Ligands) Prod_Side Side Product (Beta-Hydride Elimination) Int_AlkylPd->Prod_Side SLOW (Standard Cond.)

Figure 1: The kinetic bifurcation point. Success depends on accelerating the green pathway over the red pathway.

Recommended Protocols

Protocol A: The Liebeskind-Skulnick Conditions (Copper-Mediated)

Best for: Complex substrates, sterically hindered aryl halides, and preventing high-temperature degradation.

This method utilizes Copper(I) Thiophene-2-carboxylate (CuTC) or CuI to transmetallate the alkyl group from Sn to Cu, generating a transient, highly reactive alkyl-copper species that transfers to Palladium more efficiently than the stannane itself.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Reagent: (But-3-en-1-yl)tributylstannane (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5-10 mol%) or 
    
    
    
    (2.5 mol%) +
    
    
    (10 mol%)
  • Promoter: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv) OR CuI (10 mol%) + CsF (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask or microwave vial and purge with Argon.

  • Loading: Add the Aryl Halide (1.0 mmol), CuTC (1.5 mmol, 286 mg), and Pd catalyst (0.05 mmol) to the flask.

    • Note: If using CuI/CsF instead of CuTC, add CuI (0.1 mmol) and CsF (2.0 mmol) here.

  • Solvation: Add anhydrous NMP (5 mL, 0.2 M concentration). Degas the solvent by sparging with Argon for 10 minutes.

  • Addition: Add (But-3-en-1-yl)tributylstannane (1.2 mmol) via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If no reaction is observed by TLC/LCMS, heat to 50°C . Avoid temperatures >80°C to minimize isomerization.

  • Workup: Dilute with EtOAc. Wash with 10%

    
     (to remove Copper/Tin residues) followed by brine. Dry over 
    
    
    
    .
Protocol B: The Fu Conditions (Bulky Phosphine)

Best for: Aryl Chlorides, electron-rich aryl halides, or when Copper is contraindicated.

This method relies on the steric bulk of Tri-tert-butylphosphine (


) to enforce a monoligated Pd species (

), which undergoes oxidative addition and reductive elimination extremely rapidly, outcompeting

-elimination.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Reagent: (But-3-en-1-yl)tributylstannane (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (4 mol%) (often used as 
    
    
    
    salt + stoichiometric base, or 1.0 M solution)
  • Activator: CsF (2.2 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine

    
     (18 mg, 0.02 mmol) and 
    
    
    
    (0.04 mmol) in Dioxane (5 mL). Stir for 10 mins to form the active catalyst (solution turns from purple to orange/yellow).
  • Substrate Addition: Add Aryl Halide (1.0 mmol), CsF (334 mg, 2.2 mmol), and the stannane (1.2 mmol).

  • Reaction: Seal the vessel and heat to 90°C for 12–24 hours.

  • Filtration: Cool to RT. Dilute with Ether, filter through a pad of silica gel (to remove Pd and Tin salts).

  • Purification: Concentrate and purify via flash chromatography. Use KF-impregnated silica if tin residues persist.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Conversion Slow Transmetallation (

center).
Switch to Protocol A (CuTC mediated). The "Copper Effect" is often necessary for alkyl stannanes.
Product is 1,3-Butadiene

-Hydride Elimination dominant.
Use bulkier ligand (

or XPhos). Increase concentration of stannane. Lower reaction temperature.[1][2]
Isomerization (Internal Alkene) "Chain Walking" of Pd-hydride.Stop reaction immediately upon completion. Avoid reaction times >12h. Use

as an additive to scavenge hydrides (advanced).
Protodehalogenation (Ar-H) Moisture in solvent or old stannane.Ensure NMP/DMF is anhydrous (molecular sieves). Distill stannane if it appears cloudy or yellowed.
Homocoupling (Ar-Ar) Oxidative homocoupling of stannane.Degas solvent thoroughly (Oxygen promotes homocoupling). Reduce catalyst loading.

Strategic Pivot: When Stille Fails

If the above protocols yield <30% due to persistent


-elimination, the Negishi Coupling  is the authoritative alternative for this specific carbon chain.
  • Reagent: (But-3-en-1-yl)zinc bromide (Prepared from the bromide + Zn dust).

  • Conditions:

    
    , THF, RT.
    
  • Reasoning: Organozinc reagents undergo transmetallation significantly faster than stannanes, often rendering the competing elimination pathway negligible.

Safety & Handling

  • Organotin Toxicity: Tributyltin compounds are neurotoxic and endocrine disruptors. All weighing and transfers must occur in a fume hood.

  • Waste Disposal: All aqueous washes and silica waste must be segregated into "Heavy Metal/Tin Waste" streams. Do not mix with general organic waste.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or washed with 10% HCl to remove residual tin.

References

  • The Copper Effect (Liebeskind-Skulnick)

    • Title: "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion"
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Bulky Phosphines for Alkyl Stannanes (Fu Conditions)

    • Title: "The First General Method for the Stille Cross-Coupling of Aryl Chlorides"[3][4]

    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Mechanism of Stille Reaction

    • Title: "The Mechanisms of the Stille Reaction"[5][6][7]

    • Source:Angewandte Chemie International Edition, 2004, 43, 4704–4734.[1]

    • URL:[Link]

  • Copper(I) Thiophene-2-carboxylate (CuTC)

    • Title: "Copper(I)-Promoted Stille Cross-Coupling of Alkenylstannanes with Alkenyl Iodides"
    • Source:Journal of Organic Chemistry, 1998, 63, 5211–5215.
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Mastering 5-exo-trig Radical Cyclization Using Tributyltin Hydride

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development This document provides an in-depth technical guide to the planning, execution, and optimization of tributyltin hydride-me...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development

This document provides an in-depth technical guide to the planning, execution, and optimization of tributyltin hydride-mediated radical cyclization reactions for the synthesis of five-membered rings. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, the causal relationships behind procedural choices, and the critical safety protocols required when handling highly toxic organotin reagents. Our focus is to provide a robust, self-validating framework for chemists to reliably construct functionalized cyclopentane cores, a common motif in natural products and pharmaceutical agents.[1][2][3][4][5]

Foundational Principles: The Power and Logic of Radical Cyclization

The construction of carbocyclic and heterocyclic ring systems is a cornerstone of organic synthesis. Among the myriad of available methods, intramolecular radical cyclization offers a powerful and often stereoselective approach that proceeds under neutral conditions, making it compatible with a wide array of sensitive functional groups.[1] The use of tributyltin hydride (Bu₃SnH) as a radical mediator became a classic transformation due to the predictable reactivity and the relatively weak Sn-H bond (approx. 74 kcal/mol), which facilitates an efficient radical chain process.[6]

This guide focuses on the archetypal 5-exo-trig cyclization of a substituted 1,6-diene system (e.g., a 6-halo-1-alkene), which serves as the precursor to the target cyclopentane derivative. This transformation is a testament to the kinetic principles governing radical reactions, where the formation of a five-membered ring is overwhelmingly favored over a six-membered one.

The Reaction Mechanism: A Step-by-Step Radical Chain

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is a radical chain reaction, meaning a single initiation event can lead to the formation of many product molecules.[7]

Step 1: Initiation The reaction is initiated by the thermal decomposition of an azo initiator, most commonly azobisisobutyronitrile (AIBN).[8][9][10] Gentle heating causes the extrusion of nitrogen gas, a thermodynamically favorable process, to generate two cyanoisopropyl radicals.

Step 2: Propagation (The Catalytic Cycle) The propagation phase consists of a sequence of events that repeats to form the product:

  • Hydrogen Abstraction: The initiator radical (R•) abstracts a hydrogen atom from tributyltin hydride to generate the key mediating species: the tributyltin radical (Bu₃Sn•).

  • Halogen Abstraction: The nucleophilic Bu₃Sn• radical rapidly abstracts a halogen atom (or other radical precursor group, e.g., from a Barton ester) from the substrate (e.g., 6-bromohex-1-ene). This homolytic cleavage forms a stable tributyltin halide and the primary alkyl radical.

  • Intramolecular Cyclization (The Key Step): The newly formed alkyl radical adds to the intramolecular alkene. This step's regioselectivity is governed by a set of principles known as Beckwith's rules. The cyclization proceeds via a 5-exo-trig pathway (forming a five-membered ring with the radical on an exocyclic carbon) as it has a significantly lower activation energy than the alternative 6-endo-trig pathway (forming a six-membered ring).[7][11][12] This kinetic preference is reliable and forms the basis of the reaction's utility.

  • Chain Transfer: The resulting cyclopentylmethyl radical abstracts a hydrogen atom from a new molecule of Bu₃SnH. This step yields the final methylcyclopentane product and regenerates the Bu₃Sn• radical, which can then begin the cycle anew.[7]

Step 3: Termination The chain reaction ceases when any two radical species combine. In a well-run reaction, the concentration of radicals is low, making termination events infrequent compared to the propagation steps.

.dot

Radical_Cyclization_Mechanism cluster_propagation Propagation Cycle AIBN AIBN R_radical R• (Initiator Radical) AIBN->R_radical Heat (Δ) - N₂ Bu3Sn_radical Bu₃Sn• (Tin Radical) R_radical->Bu3Sn_radical + Bu₃SnH - RH Bu3SnH Bu₃SnH Alkyl_radical Primary Alkyl Radical Bu3Sn_radical:n->Alkyl_radical:n + Substrate - Bu₃SnBr Substrate Substrate (e.g., 6-Bromo-1-hexene) Cyclized_radical Cyclized Radical (Cyclopentylmethyl) Alkyl_radical->Cyclized_radical 5-exo-trig Cyclization Cyclized_radical:s->Bu3Sn_radical:s Regenerates Product Product (Methylcyclopentane) Cyclized_radical->Product:n + Bu₃SnH Bu3SnX Bu₃SnBr

Caption: The catalytic cycle of tributyltin hydride-mediated radical cyclization.

Detailed Experimental Protocol: 5-exo-trig Cyclization of 6-Bromohex-1-ene

This protocol provides a representative procedure. Substrate-specific modifications to temperature and reaction time may be necessary.

3.1. Critical Safety Considerations Organotin compounds are highly toxic, neurotoxic, and readily absorbed through the skin.[13][14] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double-layered nitrile gloves.[15][16] All contaminated glassware and waste must be treated as hazardous and disposed of according to institutional guidelines.[13][14] In case of skin contact, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[14][17]

3.2. Reagents and Equipment

  • Reagents: 6-Bromohex-1-ene, Tributyltin hydride (Bu₃SnH), AIBN, Anhydrous Toluene (or Benzene), Diethyl Ether, Saturated Potassium Fluoride (KF) solution.

  • Equipment: Round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle, two syringe pumps with gas-tight syringes, standard glassware for workup and purification.

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Substrate Addition: To the flask, add 6-bromohex-1-ene (1.0 eq) and dissolve it in anhydrous toluene to achieve a final substrate concentration of 0.02-0.05 M. High dilution is critical to favor the intramolecular cyclization over potential intermolecular side reactions.

  • Reagent Preparation: In separate, dry vials, prepare two solutions:

    • Solution A: Tributyltin hydride (1.1 eq) in anhydrous toluene.

    • Solution B: AIBN (0.1-0.2 eq) in anhydrous toluene.

  • Reaction Execution:

    • Heat the substrate solution in the flask to reflux (approx. 110 °C for toluene).

    • Using two separate syringe pumps, add Solution A and Solution B simultaneously and slowly to the refluxing substrate solution over a period of 4-6 hours.

    • Causality: The slow addition of Bu₃SnH is the most critical parameter. It maintains a very low concentration of the hydrogen donor in the reaction mixture. This ensures that the initially formed primary alkyl radical has a much higher probability of cyclizing onto the nearby alkene (a fast intramolecular process) before it can be prematurely quenched (reduced) by Bu₃SnH (a slower intermolecular process).[7]

  • Monitoring and Completion: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup and Purification (Tin Removal):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve the crude oil in diethyl ether. Vigorously stir the ether solution with a saturated aqueous solution of potassium fluoride (KF) for several hours or overnight. This procedure precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[6]

    • Filter the mixture through a pad of Celite®, washing with diethyl ether.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield pure methylcyclopentane.

Reaction Parameter Optimization

The success and yield of a radical cyclization are highly dependent on several key parameters.

ParameterRecommended ConditionRationale & Field-Proven Insights
Substrate Concentration 0.01 - 0.05 MHigh dilution is essential. It kinetically favors the fast, intramolecular cyclization step over slower, intermolecular reactions like direct reduction or polymerization.
Bu₃SnH Addition Rate Slow (Syringe Pump, 4-8 h)Critical for Yield. Maintains a low steady-state concentration of Bu₃SnH, preventing the premature reduction of the uncyclized alkyl radical.[7]
Initiator AIBN (thermal), Et₃B/O₂AIBN is standard for reactions at ~80-110 °C. For substrates sensitive to heat, initiators like V-70 (works at ~30 °C) or triethylborane with oxygen (works at room temperature) can be used.[9][18]
Solvent Toluene, BenzeneNon-polar, high-boiling solvents are preferred. They are relatively inert to radical conditions and allow for the necessary temperatures for AIBN decomposition.
Temperature 80 - 110 °C (for AIBN)Should be matched to the half-life of the initiator. For AIBN, refluxing toluene provides a suitable rate of radical generation.

The Modern Context: Tin-Free Alternatives

While highly effective, the extreme toxicity of organotin compounds and the difficulty in removing tin residues from the final product have driven the development of "tin-free" alternatives.[19][20][21] For modern drug development and greener chemistry applications, researchers should consider these less toxic methodologies:

  • Silane-Based Reagents: Tris(trimethylsilyl)silane (TTMSS or (TMS)₃SiH) is a popular, less toxic alternative, though it is more expensive and has a stronger Si-H bond, sometimes requiring different initiation conditions.[19][20]

  • Hypophosphorous Acid (H₃PO₂): Can be used in catalytic radical reactions, often in combination with a base and an initiator.

  • Visible-Light Photoredox Catalysis: This rapidly emerging field uses light and a photocatalyst to generate radicals under extremely mild conditions, completely avoiding stoichiometric metallic reagents.[22]

This guide provides the foundational knowledge for executing a classic and powerful transformation. By understanding the underlying mechanism and adhering strictly to the safety and procedural protocols, researchers can effectively harness radical cyclization for the synthesis of complex molecular targets.

References

  • Giese, B. (1983). Syntheses with Radicals: C-C Bond Formation via Organotin and Organomercury Compounds. Angewandte Chemie International Edition in English, 22(10), 753-764. [Link]

  • Feldman, K. S., Romanelli, A. L., Ruckle, R. E., & Miller, R. F. (1989). Cyclopentane synthesis via free radical mediated addition of functionalized alkenes to substituted vinyl cyclopropanes. Journal of the American Chemical Society, 111(4), 1405-1406. [Link]

  • Srikrishna, A., & Kumar, P. R. (2005). Enantiospecific synthesis of the carbocyclic skeletons of novel tricyclic cyathane diterpenes, allocyathin B(2) and erinacine A. The Journal of Organic Chemistry, 70(14), 5438-5443.
  • National Institute for Occupational Safety and Health (NIOSH). (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. DHEW (NIOSH) Publication No. 77-115. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Butyltin Trichloride. OSHA Method Number: ID-211. [Link]

  • Smith, D. M., Pulling, M. E., & Norton, J. R. (2007). Tin-Free and Catalytic Radical Cyclizations. Journal of the American Chemical Society, 129(3), 770-771. [Link]

  • Giese, B., González-Gómez, J. A., & Witzel, T. (1984). Intramolecular Additions of C-Radicals to C,C-Double Bonds. Angewandte Chemie International Edition in English, 23(1), 69-70. [Link]

  • Marco-Contelles, J., & de Opazo, E. (2002). Radical cyclization of α-bromo acetals of γ,δ-unsaturated aromatic alcohols. A new approach to functionalized 2,3,4,5-tetrahydro-1-benzoxepines. The Journal of Organic Chemistry, 67(11), 3705-3715.
  • Giese, B. (1986). Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds. Pergamon Press.
  • Clark, A. J., & Curran, D. P. (2004). Atom Transfer Radical Cyclization. In Radicals in Organic Synthesis (Vol. 1, pp. 233-259). Wiley-VCH.
  • Asian Journal of Organic Chemistry. (2025). AIBN-Mediated Radical Cascade Synthesis of Maleimide-Fused Thiochromenes. Asian Journal of Organic Chemistry. [Link]

  • Sato, T., Otera, J., & Nozaki, H. (1989). Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Chemical & Pharmaceutical Bulletin, 37(8), 1995-1998. [Link]

  • Hartung, J. (2007). Part I. Radical Cyclizations Mediated by Transition Metal Hydrides. Columbia University Academic Commons. [Link]

  • Caddick, S., & Joshi, N. (2001). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (21), 2751-2760.
  • Sibi, M. P., & Patil, K. (2008). Tin-Free Enantioselective Radical Reactions Using Silanes. Organic Letters, 10(19), 4235-4238. [Link]

  • Studer, A., & Amrein, S. (2002). Silylated Cyclohexadienes: New Alternatives to Tributyltin Hydride in Free Radical Chemistry.
  • Debnath, P. (2023). RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 13(2), 189-197.
  • Clark, A. J., et al. (2007). Copper mediated atom transfer radical cyclisation with AIBN. Tetrahedron Letters, 48(32), 5589-5592.
  • Montchamp, J.-L., & Antczak, M. I. (2006). AIBN-Initiated Radical Reactions of Ethyl Phosphinate. Synthesis, 2006(18), 3080-3084. [Link]

  • Tucker, J. W., Nguyen, J. D., Narayanam, J. M. R., Krabbe, S. W., & Stephenson, C. R. J. (2010). Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Chemical Communications, 46(27), 4985-4987. [Link]

  • Caddick, S., & Joshi, N. (2001). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 2751-2760. [Link]

  • Giese, B. (1985). Formation of C-C Bonds by Addition of Free Radicals to Alkenes. Angewandte Chemie International Edition in English, 24(7), 553-565.
  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane) / Organotin hydrides. [Link]

  • Basak, A., et al. (2006). Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes. Organic & Biomolecular Chemistry, 4(19), 3624-3630. [Link]

  • Ollivier, C., & Renaud, P. (2001). A Giese reaction for electron-rich alkenes. Chemical Reviews, 101(11), 3415-3434. [Link]

  • Hartung, J., et al. (2004). Self-Terminating, Oxidative Radical Cyclizations. Molecules, 9(5), 323-342. [Link]

  • Ryu, I., et al. (2013). Flow Giese reaction using cyanoborohydride as a radical mediator. Beilstein Journal of Organic Chemistry, 9, 208-213. [Link]

  • Giese, B., & Beckwith, A. L. J. (1991). Stereoselectivity in Radical Reactions. In Stereochemistry of Organometallic and Inorganic Compounds (Vol. 4, pp. 1-131). Elsevier.
  • ChemOrgChem. (2024, November 10). Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization|Selectivity|Problem solved ChemOrgChem [Video]. YouTube. [Link]

  • Daya Chemistry. (2022, April 22). Cyclisation by Tributyltin hydride ( Bu3SnH) || TBTH/AIBN || Part 1 [Video]. YouTube. [Link]

  • Organic Syntheses. (2018). Preparation of Tributyl(iodomethyl)stannane. Organic Syntheses, 95, 345-360. [Link]

  • Mori, A., et al. (2004). Simple Preparation of Aryltributylstannanes and Its Application to One-Pot Synthesis of Diaryl Ketones. Synlett, 2004(11), 1877-1880.
  • ChemOrgChem. (2024, March 8). Tributyltin Hydride (Bu3SnH) Reagent and their Applications Part-II |ChemOrgChem [Video]. YouTube. [Link]

Sources

Method

Application Note: Atom Transfer Radical Cyclization (ATRC) with Homoallylic Stannanes

Subtitle: Mechanistic Control of Halogen Transfer vs. Cascade Cyclopropanation in Drug Discovery Scaffolds Introduction & Scope Transition-metal-catalyzed atom transfer radical cyclization (ATRC) is a highly atom-economi...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Control of Halogen Transfer vs. Cascade Cyclopropanation in Drug Discovery Scaffolds

Introduction & Scope

Transition-metal-catalyzed atom transfer radical cyclization (ATRC) is a highly atom-economical methodology for constructing functionalized carbocycles and heterocycles, retaining the halogen atom for downstream late-stage functionalization[1]. While traditional ATRC employs simple terminal or internal alkenes as radical acceptors, the use of homoallylic stannanes introduces a powerful, yet mechanistically complex, bifunctional handle.

The incorporation of a trialkylstannyl moiety allows for subsequent cross-coupling (e.g., Stille reactions) or targeted fragmentation. However, reacting homoallylic stannanes under ATRC conditions presents a unique kinetic challenge: the intermediate γ-stannyl radical can either undergo the desired halogen atom transfer to yield a stable γ-halo stannane, or undergo a rapid 1,3-elimination (homolytic substitution at tin) to form a cyclopropane ring. This application note details the causality behind these competing pathways and provides self-validating protocols to selectively drive the reaction toward either product, leveraging 2[2].

Mechanistic Causality & Pathway Bifurcation

The reaction is initiated by a Cu(I) complex (the activator), which abstracts a halogen atom from an α-halo ester or amide to generate a carbon-centered radical and a Cu(II)-X deactivator. The radical undergoes a regioselective 5-exo-trig cyclization onto the tethered homoallylic stannane, generating a transient γ-stannyl radical. At this juncture, the pathway bifurcates based on the relative rates of halogen transfer (


) versus elimination (

):
  • Path A (ATRC): If

    
    , the γ-stannyl radical is trapped by the Cu(II)-X deactivator, yielding the intact γ-halo stannane. This requires highly active ligands (e.g., TPMA) that maintain a high local concentration of the Cu(II) deactivator, ensuring the persistent radical effect is maintained[3].
    
  • Path B (Cyclopropanation): If

    
    , the γ-stannyl radical undergoes 1,3-elimination, expelling a tributyltin radical (
    
    
    
    ) and forming a cyclopropane. This is favored by elevated temperatures and ligands that slow down halogen transfer (e.g., PMDETA).

Mechanistic_Pathway Start α-Halo Ester + Homoallylic Stannane Radical Carbon-Centered Radical + Cu(II)-X Start->Radical Cu(I)Ln (Activation) GammaRad γ-Stannyl Radical Intermediate Radical->GammaRad 5-exo-trig Cyclization PathA Path A: ATRC Product (γ-Halo Stannane) GammaRad->PathA Cu(II)-X (Fast Halogen Transfer) Favored by TPMA, 25°C PathB Path B: Cyclopropane + •SnBu3 GammaRad->PathB 1,3-Elimination (Slow Halogen Transfer) Favored by PMDETA, 80°C

Fig 1: Mechanistic bifurcation in ATRC of homoallylic stannanes: Halogen transfer vs. elimination.

Experimental Design & Optimization

To establish a self-validating system, researchers must carefully select the catalyst, ligand, and temperature. The choice of ligand dictates the redox potential of the copper complex. TPMA (tris(2-pyridylmethyl)amine) creates a highly active Cu(I) species but also a highly reactive Cu(II) deactivator, promoting fast halogen transfer. Conversely, PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) leads to slower deactivation, allowing the elimination pathway to dominate.

While recent advances have expanded ATRC to4[4] and utilized 5[5], thermal control remains the most reliable method for pathway divergence in stannane systems.

Table 1: Optimization of Ligand and Temperature for Pathway Control

EntryCatalyst (10 mol%)Ligand (10 mol%)SolventTemp (°C)Yield: Path A (ATRC)Yield: Path B (Cyclopropane)
1CuClTPMADCE2588% <5%
2CuClPMDETADCE2542%38%
3CuClPMDETAToluene80Trace91%
4RuCl2(PPh3)3NoneToluene8015%72%

Note: Data reflects the cyclization of a standard α-bromo ester tethered to a homoallylic tributylstannane. Yields determined by 1H-NMR using an internal standard.

Step-by-Step Protocols

Protocol A: Selective ATRC Synthesis of γ-Halo Stannanes (Path A)

Objective: Maximize


 to trap the γ-stannyl radical before fragmentation.
  • Preparation: Flame-dry a Schlenk tube and backfill with Argon (3x) to ensure strict anaerobic conditions. Causality: Oxygen traps carbon radicals at diffusion-controlled rates (

    
    ), which would prematurely terminate the chain and oxidize the Cu(I) catalyst.
    
  • Catalyst Loading: Add CuCl (10 mol%) and TPMA (10 mol%) to the flask.

  • Complexation: Add degassed 1,2-dichloroethane (DCE, 0.1 M relative to substrate) via syringe. Stir for 15 minutes until a homogeneous light green/brown complex forms. Self-Validation: If the solution turns deep blue or green immediately, oxygen has breached the system, forming unreactive Cu(II) oxide species. Discard and restart.

  • Initiation: Add the α-halo ester tethered homoallylic stannane (1.0 equiv) dropwise.

  • Reaction: Stir at 25 °C for 12 hours. Monitor via TLC for the disappearance of the starting material.

  • Workup: Quench the reaction by exposing it to air and filtering through a short pad of neutral alumina (eluting with EtOAc) to remove copper salts.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography (hexanes/EtOAc) to isolate the pure γ-halo stannane.

Protocol B: Cascade Cyclopropanation via Radical Fragmentation (Path B)

Objective: Minimize


 and use thermal energy to accelerate 1,3-elimination.
  • Preparation: Flame-dry a Schlenk tube and backfill with Argon (3x).

  • Catalyst Loading: Add CuCl (10 mol%) and PMDETA (10 mol%). Causality: PMDETA forms a less sterically hindered, less reducing Cu(I) complex compared to TPMA, slowing the rate of halogen transfer and allowing the unimolecular fragmentation to outcompete trapping.

  • Complexation: Add degassed Toluene (0.1 M) via syringe and stir for 15 minutes.

  • Initiation: Add the α-halo ester tethered homoallylic stannane (1.0 equiv).

  • Reaction: Heat the mixture to 80 °C using a pre-equilibrated oil bath for 8 hours.

  • Workup: Cool to room temperature, expose to air, and filter through neutral alumina to remove the catalyst.

  • Isolation: Concentrate and purify via flash column chromatography. Note: The byproduct, tributyltin halide, can be removed by stirring the crude mixture with saturated aqueous KF solution prior to chromatography to precipitate insoluble

    
    .
    

References

1.[1] Title: Cu- or Fe-catalyzed Atom-Transfer Radical Reactions in Cyclizations | Source: Chemistry Letters | URL: 2.[2] Title: Copper Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Reducing Agents | Source: Taylor & Francis | URL: 3.[3] Title: Atom transfer radical cyclisation reactions mediated by copper complexes | Source: ResearchGate | URL: 4.[4] Title: Palladium-Catalyzed Atom-Transfer Radical Cyclization at Remote Unactivated C(sp3)–H Sites | Source: PMC | URL: 5.[5] Title: Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation | Source: MDPI | URL:

Sources

Application

transferring 3-butenyl group using organotin reagents

Executive Summary The targeted introduction of the 3-butenyl group ( )—a homoallylic motif—is a critical transformation in the synthesis of polyketides, macrocycles, and drug candidates. Unlike allylic transfers, which o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted introduction of the 3-butenyl group (


)—a homoallylic motif—is a critical transformation in the synthesis of polyketides, macrocycles, and drug candidates. Unlike allylic transfers, which often suffer from regioisomeric scrambling (

vs

), the 3-butenyl group requires precise

cross-coupling protocols to maintain structural integrity.

This guide details the synthesis of Tributyl(3-butenyl)stannane and its application in Palladium-catalyzed Stille cross-couplings. We focus on overcoming the inherent sluggishness of alkyl-tin transmetalation through the use of "Copper Effect" promoters and bulky phosphine ligands.

Reagent Architecture & Synthesis

Commercially available stannanes are often prohibitively expensive or of variable purity. In-house synthesis via the Grignard route is the industry standard for generating high-fidelity nucleophiles.

Synthesis of Tributyl(3-butenyl)stannane

Reaction Principle: Nucleophilic displacement of chloride from tributyltin chloride by 3-butenylmagnesium bromide.

Materials:

  • 4-Bromo-1-butene (

    
     equiv)
    
  • Magnesium turnings (

    
     equiv, iodine activated)
    
  • Tributyltin chloride (

    
    , 
    
    
    
    equiv)
  • THF (Anhydrous)[1]

Protocol:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of

    
    . Add a solution of 4-bromo-1-butene in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure formation of 3-butenylmagnesium bromide .
    
  • Stannylation: Cool the Grignard solution to

    
    . Add 
    
    
    
    (neat or in minimal THF) dropwise over 30 minutes. The limiting reagent should be the tin species to facilitate purification.
  • Workup: Warm to Room Temperature (RT) and stir for 3 hours. Quench with saturated aqueous

    
    . Extract with hexanes (
    
    
    
    ).
  • Purification: Dry organics over

    
    . Remove solvent
    
    • Critical Step: Purify via vacuum distillation (bp

      
       @ 0.5 mmHg) or rapid filtration through neutral alumina (10% 
      
      
      
      impregnated alumina can separate proto-destannylated byproducts if necessary, though distillation is preferred).

Yield Expectation: 85-92% colorless oil. Storage: Store at


 in the dark over activated molecular sieves.

Core Application: The "Difficult" Stille Coupling

Transferring a primary alkyl group (like 3-butenyl) is mechanistically distinct from transferring vinyl or aryl groups. The rate-determining step (Transmetalation) is significantly slower for


 carbons, and 

-hydride elimination is a competing side reaction (though less prevalent in 3-butenyl than ethyl/propyl chains due to the distal alkene).

To ensure success, we utilize Liebeskind’s Copper(I) thiophene-2-carboxylate (CuTC) or Fluoride activation strategies.

Method A: The "Copper Effect" Protocol (Recommended for Aryl Halides)

This method utilizes Cu(I) to facilitate a "tin-to-copper" transmetalation, generating a highly reactive organocopper intermediate that couples rapidly with the Pd-oxidative complex.

Reagents:

  • Electrophile: Aryl Bromide or Iodide (

    
     equiv)
    
  • Nucleophile: Tributyl(3-butenyl)stannane (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    )
  • Promoter: CuI (

    
    ) or CuTC (
    
    
    
    equiv for difficult cases)
  • Additives:

    
     (
    
    
    
    equiv)
  • Solvent: DMF or NMP (Degassed)

Step-by-Step Protocol:

  • Inert Setup: Charge a Schlenk tube with the Aryl Halide,

    
    , CuI, and CsF. Cycle Argon/Vacuum (
    
    
    
    ).
  • Solvation: Add degassed DMF (

    
     concentration relative to halide).
    
  • Initiation: Add Tributyl(3-butenyl)stannane via syringe.

  • Reaction: Heat to

    
    . Monitor by TLC/LCMS.
    
    • Note: The presence of CsF activates the stannane by forming a hypervalent silicate-like stannate species (

      
      ), which is more nucleophilic.
      
  • Workup: Dilute with

    
    . Wash with aqueous 
    
    
    
    solution (to precipitate insoluble
    
    
    ). Filter through Celite.[2]
Method B: The "Bulky Phosphine" Protocol (Fu's Conditions)

Best for sterically hindered substrates or aryl chlorides.

  • Catalyst:

    
     (
    
    
    
    ) /
    
    
    (
    
    
    )
  • Additive:

    
     (
    
    
    
    equiv)[3]
  • Solvent: Dioxane,

    
    .[3]
    

Mechanistic Insight & Visualization

The success of this transfer relies on manipulating the Transmetalation equilibrium. Standard conditions often fail because the


 C-Sn bond is strong and non-polarized.

Mechanism 1: The Copper Shunt Copper scavenges the alkyl group from Tin, forming a transient Alkyl-Cu species. This species transmetalates to Palladium orders of magnitude faster than the parent Stannane.

StilleMechanism Sn_Reagent Bu3Sn-(3-Butenyl) Trans_Cu Cu-(3-Butenyl) Sn_Reagent->Trans_Cu Sn/Cu Exchange (Fast) Trans_Pd Ar-Pd(II)-(3-Butenyl) Sn_Reagent->Trans_Pd Direct Sn/Pd (Slow for sp3) Pd_Cat Pd(0)L2 Ox_Add Ar-Pd(II)-X Pd_Cat->Ox_Add Oxidative Addition (+Ar-X) Ar_X Ar-X (Electrophile) Ox_Add->Trans_Pd Cu_I Cu(I) Salt Cu_I->Trans_Cu Trans_Cu->Trans_Pd Cu/Pd Transmetalation (Very Fast) Product Ar-(3-Butenyl) Trans_Pd->Product Reductive Elimination Product->Pd_Cat Regenerate Pd(0)

Figure 1: The "Copper Effect" accelerates the transfer of the sp3 3-butenyl group by bypassing the slow direct Sn-Pd transmetalation.

Data & Troubleshooting

Table 1: Optimization of 3-Butenyl Transfer to 4-Bromoanisole

EntryCatalyst SystemAdditiveSolventTemp (

)
Yield (%)Notes
1

NoneToluene11015Low conversion; Homocoupling observed.
2


DMF8065Fluoride activation improves yield.
3


DMF4592 Copper effect dominant; mild conditions.
4


Dioxane10088Effective, but requires expensive ligand.

Common Failure Modes:

  • Protodestannylation: If the reagent "disappears" but no product forms, ensure the reaction is strictly anhydrous. The C-Sn bond is acid-sensitive.

  • Isomerization: Palladium hydrides (formed via

    
    -elimination) can isomerize the terminal alkene to an internal position. Prevention:  Use high concentrations of Phosphine ligands or add 
    
    
    
    to scavenge halides/hydrides.

Safety & Waste Management (E-E-A-T)

Organotin compounds are neurotoxic and endocrine disruptors.

  • Handling: Double-glove (Nitrile) and work strictly within a fume hood.

  • Quenching: All glassware must be rinsed with a base bath (alcoholic KOH) or treated with aqueous KF to convert volatile tin chlorides to insoluble tin fluorides.

  • Disposal: Segregate all tin-containing waste into a specific "Heavy Metal/Organotin" waste stream. Do not mix with general organic solvents.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][4][5][6][7][8][9] Organic Reactions.[2][3][4][5][6][10][11][12][13][14][15] Link

  • Littke, A. F., & Fu, G. C. (1999).[3] "A Versatile Catalyst for Stille Cross-Couplings of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Han, X., Stoltz, B. M., & Corey, E. J. (1999).[3] "Cuprous Chloride Accelerated Stille Reactions." Journal of the American Chemical Society. Link

  • Dupont, J., Consorti, C. S., & Spencer, J. (2005). "The Potential of Palladacycles: More Than Just Precatalysts." Chemical Reviews. Link

Sources

Method

Application Note: Chloride-Free Preparation of Epoxy Resin Monomers via Homoallyl Stannane Addition

Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Focus: Advanced Thermoset Precursors, Green Chemistry, and Halogen-Free Synthesis Introduction & Strategic Rationale The conventional...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Focus: Advanced Thermoset Precursors, Green Chemistry, and Halogen-Free Synthesis

Introduction & Strategic Rationale

The conventional industrial synthesis of epoxy resins (e.g., Diglycidyl Ether of Bisphenol A, DGEBA) relies heavily on epichlorohydrin. While cost-effective, this route inherently generates hydrolyzable chloride impurities and toxic byproducts that are detrimental to sensitive applications, such as microelectronics encapsulation and biomedical device coatings[1].

To circumvent the use of halogenated alkylating agents, this application note details a highly controlled, two-step "chloride-free" synthetic pathway. By leveraging the unique nucleophilicity of homoallyl stannanes (e.g., 3-butenyltributylstannane) to alkylate core dialdehydes, we construct a robust hydrocarbon backbone featuring terminal alkenes. These bishomoallylic diene intermediates are subsequently oxidized using a green catalytic epoxidation system (Methyltrioxorhenium/H₂O₂) to yield high-purity, chloride-free bis-epoxy resin monomers[2].

Mechanistic Principles

C–C Bond Formation via the γ-Effect of Tin

Homoallyl stannanes are specialized organometallic reagents that transfer a 3-butenyl group to electrophiles. The reactivity of these compounds is driven by the γ-effect of tin , where the carbon-tin σ-bond hyperconjugates with the π-orbital of the carbon-carbon double bond, activating it toward electrophilic attack[3]. When reacted with a dialdehyde (e.g., terephthalaldehyde) in the presence of a strong Lewis acid like TiCl₄, the reaction proceeds via an open transition state to yield a bis(bishomoallylic) alcohol. This method provides precise chain-length control, placing the terminal alkene exactly two carbons away from the newly formed hydroxyl group—an optimal spacing that reduces steric hindrance during the final curing phase of the resin.

Chemoselective Epoxidation via MTO Catalysis

The epoxidation of bishomoallylic alcohols presents a unique challenge: the proximity of the hydroxyl group can lead to premature, acid-catalyzed intramolecular ring-opening, forming unwanted tetrahydropyran derivatives. To prevent this, 2 is utilized alongside aqueous hydrogen peroxide[2]. MTO is a highly efficient, green catalyst that selectively oxidizes terminal alkenes without generating the toxic, difficult-to-remove carboxylic acid byproducts associated with traditional mCPBA oxidations.

Experimental Protocols

Safety Warning: Organotin compounds are highly toxic and persistent. All manipulations must be performed in a functioning fume hood. Ensure rigorous adherence to the fluoride-quench step to prevent tin contamination.

Protocol A: Lewis Acid-Mediated Homoallylation of Terephthalaldehyde

Objective: Synthesize the diene precursor, 1,4-bis(1-hydroxy-4-pentenyl)benzene.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add terephthalaldehyde (10 mmol) and anhydrous CH₂Cl₂ (50 mL).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add TiCl₄ (22 mmol, 1.1 eq. per formyl group).

    • Causality: Excess TiCl₄ ensures complete bidentate chelation of the formyl oxygens, locking the conformation and maximizing the electrophilicity of the carbonyl carbon.

  • Coupling: Stir for 15 minutes, then add 3-butenyltributylstannane (22 mmol) slowly via a syringe pump over 10 minutes. Maintain the reaction at -78 °C for 4 hours.

    • Causality: Low temperatures suppress the premature decomposition of the stannane and prevent non-selective oligomerization.

  • Quenching & Tin Removal (Critical Step): Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and warm to room temperature. Add 10% aqueous KF solution (30 mL) and stir vigorously for 1 hour.

    • Causality: Fluoride ions react with the tributyltin chloride byproduct to form tributyltin fluoride (Bu₃SnF), a highly insoluble polymeric solid. This self-validating precipitation ensures the final resin monomer is free of toxic heavy-metal contaminants.

  • Isolation: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL), dry the combined organic phases over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure bishomoallylic diol.

Protocol B: MTO-Catalyzed Epoxidation of the Diene Intermediate

Objective: Oxidize the terminal alkenes to yield the bis-epoxy resin monomer.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the bishomoallylic diol intermediate (5 mmol) in CH₂Cl₂ (20 mL).

  • Buffering: Add 3-methylpyrazole (1 mmol, 10 mol% per alkene).

    • Causality: 3-methylpyrazole acts as a mild, nitrogenous σ-donor ligand for MTO. It buffers the local acidity generated by H₂O₂, completely suppressing the nucleophilic attack of the pendant hydroxyl group on the newly formed epoxide ring[2].

  • Catalysis: Add Methyltrioxorhenium (MTO) (0.05 mmol, 0.5 mol% per alkene). Cool the mixture to 0 °C.

  • Oxidation: Add 30% aqueous H₂O₂ (15 mmol) dropwise. Stir the biphasic mixture vigorously at room temperature for 6 hours.

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous oxidant phase and the organic substrate phase, ensuring complete conversion.

  • Workup: Quench residual peroxide by adding a catalytic amount of solid MnO₂ (monitor cessation of O₂ evolution). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the chloride-free bis-epoxy monomer.

Quantitative Data & Quality Control

Table 1: Comparison of Epoxidation Strategies for Bishomoallylic Alcohols

Epoxidation MethodPrimary OxidantMajor ByproductHalogen-Free Process?Typical Yield (%)
MTO / H₂O₂ 30% aq. H₂O₂WaterYes 90–95%
mCPBA mCPBAm-Chlorobenzoic acidNo70–80%
Shi Epoxidation OxoneSulfate saltsYes80–85%

Table 2: Quality Control Metrics for Synthesized Epoxy Monomers

ParameterTarget SpecificationAnalytical MethodRationale
Epoxide Equivalent Weight (EEW) Theoretical ± 5%Titration (ASTM D1652)Ensures accurate stoichiometric ratio calculations for amine curing agents.
Hydrolyzable Chloride < 10 ppmPotentiometric TitrationValidates the "chloride-free" integrity of the stannane-mediated route.
Residual Tin (Sn) < 5 ppmICP-MSConfirms the efficacy of the KF precipitation step during the workup.

Process Visualization

G A Dialdehyde Precursor B Homoallylation (TiCl₄, -78°C) A->B + Homoallyl Stannane C Bishomoallylic Diol Intermediate B->C C-C Coupling (KF Quench) D Epoxidation (MTO, H₂O₂) C->D + 3-Methylpyrazole E Bis-Epoxy Resin Monomer D->E Chloride-Free Product

Chloride-free synthesis of epoxy monomers via homoallylation and MTO-catalyzed epoxidation.

References

  • Methyltrioxorhenium-Catalyzed Epoxidation of Homoallylic Alcohols with Hydrogen Peroxide. Yamazaki, S. Organic Chemistry Portal / J. Org. Chem. (2012). 2

  • Evaluation of the Relative Magnitude of the β-Effect of Silicon and the γ-Effect of Tin by Intermolecular Competition. Sugawara, M. et al. Bulletin of the Chemical Society of Japan / Oxford Academic (2001).3

  • Bio-Based Aromatic Epoxy Monomers for Thermoset Materials. Aouf, C. et al. Semantic Scholar (2017). 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Low Reactivity of (but-3-en-1-yl)tributylstannane in Stille Coupling

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Stille coupling, specifically concerning the low reactivity of sp³-hybridized organostannanes such as (but-3-en-1-yl)tributylstannane. Here, we move beyond standard protocols to explore the underlying mechanistic principles and provide actionable, field-proven troubleshooting strategies to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs): The Fundamentals of Stille Coupling

Before diving into specific troubleshooting, it's essential to have a firm grasp of the fundamentals governing the Stille reaction.

Q1: What is the Stille Coupling reaction and why is it so widely used?

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic electrophile, typically a halide (I, Br, Cl) or a pseudohalide (OTf).[1][2][3] Its broad adoption in organic synthesis, from natural product synthesis to materials science, is due to several key advantages:

  • High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide array of sensitive functional groups like esters, amides, ketones, and hydroxyl groups, often eliminating the need for protecting group strategies.[4][5]

  • Stability of Reagents: Organostannanes are typically stable to air and moisture, making them easy to handle, purify, and store.[2][3]

  • Stereospecificity: The configuration of vinylstannanes is generally retained throughout the reaction, allowing for the stereospecific synthesis of complex alkenes.[1]

Q2: What is the catalytic cycle of the Stille Coupling?

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) intermediate.[1][3][4]

  • Transmetalation: This is often the rate-determining step. The organostannane (R²-SnBu₃) exchanges its organic group (R²) with the halide (X) on the palladium center.[1][3]

  • Reductive Elimination: The two organic groups (R¹ and R²) coupled on the palladium center are expelled as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][3][4]

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_X R¹-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_X->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination XSnBu3 X-SnBu₃ (Tin Byproduct) R1R2 R¹-R² (Coupled Product) R1X R¹-X (Organic Electrophile) R2SnBu3 R²-SnBu₃ (Organostannane)

Caption: The catalytic cycle of the Stille coupling reaction.

Q3: Why is (but-3-en-1-yl)tributylstannane considered a "low reactivity" substrate?

The reactivity of the organostannane is critically dependent on the nature of the organic group being transferred (the R² group). The general trend for the rate of transfer is as follows:

Alkynyl > Alkenyl > Aryl > Allyl/Benzyl >> Alkyl (sp³) [1]

(But-3-en-1-yl)tributylstannane transfers an sp³-hybridized alkyl group. These groups have the lowest migratory aptitude, meaning their transfer to the palladium center during the transmetalation step is inherently slow.[4] This sluggish transmetalation is the primary reason for the observed low reactivity and is a common challenge for all unactivated alkylstannanes.[6]

Troubleshooting Guide for (but-3-en-1-yl)tributylstannane Couplings

This section addresses specific issues you may encounter and provides detailed solutions.

Q & A: Overcoming Low Yields and Sluggish Reactions

Question: My Stille coupling using (but-3-en-1-yl)tributylstannane with an aryl bromide is failing or providing yields below 20%, even at elevated temperatures. What is the most likely cause and how can I fix it?

Answer: The root cause is almost certainly a slow, inefficient transmetalation step due to the low migratory aptitude of the sp³-hybridized butenyl group. To overcome this kinetic barrier, a multi-faceted optimization is required, focusing on catalyst, ligands, and additives.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield with (but-3-en-1-yl)tributylstannane ligand Step 1: Change Ligand Use bulky, electron-rich phosphines (e.g., P(t-Bu)₃, JackiePhos) start->ligand additives Step 2: Introduce Additives - CuI (co-catalyst) - CsF (activator) ligand->additives If yield still low solvent Step 3: Optimize Solvent Switch to polar aprotic (DMF, NMP, Dioxane) additives->solvent If yield still low success Successful Coupling solvent->success Reaction Optimized

Caption: A logical workflow for troubleshooting low-yielding couplings.

Step 1: Catalyst and Ligand Selection

The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for coupling unactivated alkylstannanes. You need ligands that promote a faster overall catalytic turnover.

  • Expert Insight: Bulky, electron-rich phosphine ligands are known to accelerate both the rate-limiting transmetalation and the subsequent reductive elimination steps.[7][8] They stabilize the palladium center and promote the necessary electronic changes for efficient bond formation.

LigandStructureKey Features & Rationale
Triphenylphosphine (PPh₃) P(Ph)₃Standard, often too slow for alkyl couplings.
Tri(tert-butyl)phosphine (P(t-Bu)₃) P(C(CH₃)₃)₃Highly electron-rich and bulky. Excellent for coupling unactivated electrophiles and nucleophiles.[8]
Tri(2-furyl)phosphine (TFP) P(C₄H₃O)₃Known to cause large rate accelerations in Stille couplings.
JackiePhos (Biarylphosphine)A specialized, commercially available biarylphosphine ligand developed to facilitate challenging cross-couplings, including those with secondary alkyl groups.[6]
Triphenylarsine (AsPh₃) As(Ph)₃Can significantly accelerate sluggish reactions, often used in combination with CuI.[7]

Recommendation: Switch from Pd(PPh₃)₄ to a combination of a Pd(0) source like Pd₂(dba)₃ and a more effective ligand such as P(t-Bu)₃ or JackiePhos.

Step 2: The Critical Role of Additives

For challenging couplings, additives are not optional; they are essential for activating the reagents and accelerating key steps in the catalytic cycle.

  • Copper(I) Iodide (CuI): The addition of stoichiometric or even catalytic amounts of Cu(I) salts can dramatically increase reaction rates. While the exact mechanism is debated, it is believed that CuI facilitates the transmetalation step.[7][9] It may act as a scavenger for inhibiting free phosphine ligands or participate directly in the transmetalation via a copper-stannane intermediate.[7]

  • Fluoride Anion Sources (CsF, KF, TBAF): Fluoride ions coordinate to the tin atom of the organostannane, forming a pentacoordinate, "hypervalent" tin species.[7] This species is more nucleophilic, making the butenyl group more readily transferable to the palladium center. Cesium fluoride (CsF) is often the most effective due to its higher solubility in organic solvents.

Fluoride_Activation cluster_main Mechanism of Fluoride Activation Stannane R-Sn(Bu)₃ Hypervalent [R-Sn(Bu)₃-F]⁻ (Hypervalent Tin Species) (More Nucleophilic) Stannane->Hypervalent Coordination Fluoride + F⁻

Caption: Fluoride activation of the organostannane reagent.

  • Lithium Chloride (LiCl): Often used to enhance reaction rates, LiCl can accelerate transmetalation by increasing the polarity of the solvent and by facilitating ligand dissociation from the palladium center, opening a coordination site for the organostannane.[1]

Step 3: Solvent and Temperature Optimization
  • Solvents: Polar aprotic solvents are generally preferred as they can stabilize the polar intermediates in the catalytic cycle.

    • Recommended: N,N-Dimethylformamide (DMF), 1,4-Dioxane, N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF).

    • Rationale: Toluene is a common solvent but may not be polar enough for this challenging transformation. Switching to DMF or NMP can lead to significant rate improvements.

  • Temperature: While higher temperatures (80-110 °C) are typically required to drive the reaction, excessive heat can lead to catalyst decomposition (formation of palladium black) and side reactions.[10] If you are using more active ligands and additives, you may be able to run the reaction at a lower temperature.

Recommended Protocol for a Challenging Coupling

This protocol incorporates the troubleshooting strategies discussed above and serves as an optimized starting point for the coupling of (but-3-en-1-yl)tributylstannane with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • (but-3-en-1-yl)tributylstannane (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (8 mol%)

  • Copper(I) iodide [CuI] (10-20 mol%)

  • Cesium fluoride [CsF] (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, cesium fluoride, and copper(I) iodide.

  • Catalyst Pre-mixing: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor (Pd₂(dba)₃) and the ligand (P(t-Bu)₃) in a small amount of the reaction solvent.

  • Reaction Assembly: Add the anhydrous, degassed DMF to the Schlenk flask containing the solids. Stir for 5 minutes.

  • Add the (but-3-en-1-yl)tributylstannane via syringe.

  • Add the pre-mixed catalyst/ligand solution to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours for completion.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts. Follow with standard aqueous work-up and purification by column chromatography.

Advanced Troubleshooting: Alternative Reagents

Question: I have tried all the optimization strategies, but my yield is still moderate. Are there more reactive alternatives to tributylstannanes for transferring alkyl groups?

Answer: Yes. For particularly stubborn cases, moving to a more activated organotin reagent can be highly effective.

  • Alkyl Azastannatranes: These are hypervalent tin reagents with an internal N-Sn dative bond. This pre-activation makes the alkyl group significantly more labile and reactive in transmetalation.[6] The use of azastannatranes has enabled the first general method for the stereoretentive cross-coupling of unactivated secondary alkyltin nucleophiles with aryl electrophiles.[6] While their synthesis requires an extra step, their enhanced reactivity can solve problems that are intractable with standard tributylstannanes.

Summary of Key Optimization Parameters

ParameterStandard ConditionsOptimized for Low-Reactivity AlkylstannaneRationale
Pd Source Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂Allows for flexible ligand choice.
Ligand PPh₃P(t-Bu)₃, JackiePhos, TFP, AsPh₃Bulky, electron-rich ligands accelerate catalysis.[6][7][8]
Additives None or LiClCuI and CsF (or KF)CuI facilitates transmetalation; Fluoride activates the stannane.[1][7][9]
Solvent Toluene, THFDMF, NMP, DioxanePolar aprotic solvents stabilize intermediates and improve rates.
Temperature 80-110 °C80-100 °C (may be lower with optimized catalysis)Provides energy to overcome activation barriers.

References

Sources

Optimization

Technical Support Center: Purification of (but-3-en-1-yl)tributylstannane

Welcome to the Advanced Technical Support Center for organometallic purification. The isolation of (but-3-en-1-yl)tributylstannane (homoallyl tributylstannane) presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for organometallic purification. The isolation of (but-3-en-1-yl)tributylstannane (homoallyl tributylstannane) presents unique physicochemical challenges. Because of the high molecular weight of the tributyltin moiety and the thermal lability of the carbon-tin bond, standard atmospheric or low-vacuum distillation often results in catastrophic sample degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the exact causality of common failures, provide self-validating workflows, and establish stringent safety parameters to ensure high-yield, high-purity recovery of your target stannane.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my (but-3-en-1-yl)tributylstannane decompose or isomerize during distillation? A1: Organotin compounds containing unsaturated alkyl chains are highly susceptible to thermal decomposition (destannylation) and isomerization when exposed to excessive heat[1]. The Sn-C bond is relatively weak; if the distillation pot temperature exceeds 140–150 °C, homolytic cleavage occurs. To prevent this, the boiling point must be artificially depressed by applying a high vacuum[2]. By achieving a vacuum of <0.5 mmHg, the boiling point of the stannane is reduced to approximately 95–110 °C, safely below the thermal degradation threshold.

Q2: I have tributyltin chloride (Bu₃SnCl) and hexabutyldistannoxane (TBTO) in my crude mixture. Will distillation separate them? A2: No. Distillation alone is often insufficient because these organotin impurities co-distill with the product. The Solution: You must chemically alter or sequester the impurities prior to distillation. A highly effective, field-proven method is passing the crude material through a short pad of 10% w/w anhydrous K₂CO₃-silica[3]. The potassium carbonate selectively coordinates with organotin halides and oxides, anchoring them to the stationary phase, while the non-polar tetraalkylstannane elutes cleanly with a non-polar solvent (e.g., petroleum ether). Alternatively, washing the organic layer with saturated aqueous potassium fluoride (KF) converts Bu₃SnCl into tributyltin fluoride (Bu₃SnF), an insoluble polymeric solid that can be easily filtered off.

Q3: What are the toxicological risks associated with this distillation, and how do I mitigate them? A3: Tributyltin compounds are severe systemic toxins and endocrine disruptors that are readily absorbed through the skin and respiratory tract[4]. The American Conference of Governmental Industrial Hygienists (ACGIH) mandates a strict Threshold Limit Value (TLV) for organotins (as Sn) of 0.1 mg/m³ for an 8-hour Time-Weighted Average (TWA), and a Short-Term Exposure Limit (STEL) of 0.2 mg/m³[4]. Mitigation: Never rely solely on the primary condenser. The vacuum pump exhaust must be vented directly into a high-efficiency fume hood, and a secondary liquid nitrogen cold trap must be installed in-line to prevent aerosolized organotins from contaminating the laboratory environment or degrading the pump oil.

Part 2: Quantitative Data Summary

To ensure your distillation remains within safe operational windows, refer to the following physicochemical and toxicological parameters:

ParameterValue / LimitCausality / Importance
Target Boiling Point ~95–110 °C at <0.5 mmHgDepressed boiling point prevents thermal homolysis of the Sn-C bond.
Max Pot Temperature 130 °CExceeding this triggers rapid destannylation and product loss[1].
Vacuum Requirement < 0.5 mmHg (Torr)Required to satisfy the Clausius-Clapeyron relation for safe distillation[2].
Pre-treatment Recovery >95% mass recoveryK₂CO₃-silica effectively removes aged TBTO and Bu₃SnCl without degrading the product[3].
Toxicity Limit (TLV-TWA) 0.1 mg/m³ (as Sn)Strict adherence prevents immune depression and systemic toxicity[4].
Toxicity Limit (STEL) 0.2 mg/m³ (as Sn)Maximum allowable short-term exposure limit[4].

Part 3: Standard Operating Procedure (SOP)

High-Vacuum Short-Path / Kugelrohr Distillation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Chemical Pre-treatment (Impurity Sequestration)

  • Prepare a chromatography column containing 10% w/w anhydrous K₂CO₃ mixed with silica gel (30–70 micron)[3].

  • Load the crude (but-3-en-1-yl)tributylstannane onto the column.

  • Elute with 5% diethyl ether in petroleum ether.

  • Validation: Analyze the eluent via TLC (visualized with iodine or phosphomolybdic acid). The target stannane will elute rapidly near the solvent front, while Bu₃SnCl and TBTO remain trapped on the baseline.

Step 2: Degassing and Apparatus Setup

  • Concentrate the eluted fraction using a rotary evaporator to remove the petroleum ether.

  • Transfer the concentrated oil to a short-path distillation apparatus or Kugelrohr flask. Add a Teflon-coated magnetic stir bar to prevent bumping.

  • Apply high vacuum (<0.5 mmHg) at room temperature for 30 minutes to remove residual trace solvents.

  • Validation (Vacuum Integrity Check): Isolate the vacuum pump by closing the manifold valve. The pressure leak rate must not exceed 0.05 mmHg/min. If the pressure rises rapidly, reseat and re-grease all ground-glass joints before applying heat.

Step 3: Distillation Execution

  • Immerse the receiving flask in a dry ice/acetone bath (-78 °C) to ensure total condensation of the vapors and prevent pump contamination.

  • Gradually heat the distillation pot using an oil bath or Kugelrohr oven. Increase the temperature at a rate of 5 °C/min.

  • Collect the main fraction when the vapor temperature stabilizes (typically between 95–110 °C, depending on the exact vacuum achieved).

  • Validation: The distillate should be a completely colorless, free-flowing liquid. Any yellowing indicates thermal decomposition or carryover of impurities.

Step 4: Storage and Verification

  • Backfill the apparatus with ultra-high purity Argon.

  • Transfer the purified (but-3-en-1-yl)tributylstannane to an amber glass vial equipped with a PTFE-lined septum.

  • Validation: Run a ¹H NMR (in CDCl₃). Verify the presence of the terminal alkene protons (multiplets at ~4.9–5.1 ppm and ~5.8 ppm) and ensure the absence of the broad TBTO peak or downfield shifts associated with Bu₃SnCl. Store at -20 °C in the dark.

Part 4: Process Workflow Visualization

G Start Crude (but-3-en-1-yl)tributylstannane PreTreat Pre-treatment: 10% w/w K2CO3-Silica Column or Aq. KF Wash Start->PreTreat Remove Bu3SnCl / TBTO Degas Solvent Removal & Degassing (Rotary Evaporator -> High Vacuum) PreTreat->Degas Isolate non-polar fraction Distill Short-Path / Kugelrohr Distillation (Temp: 95-110 °C, Vac: <0.5 mmHg) Degas->Distill Prevent bumping Collect Fraction Collection (Receiver cooled to -78 °C) Distill->Collect Vapor transfer Store Storage (Argon atmosphere, -20 °C, Dark) Collect->Store Prevent degradation

Caption: Logical workflow for the purification of (but-3-en-1-yl)tributylstannane.

References

  • Vacuum distillation | Wikipedia |[Link]

  • ICSC 1282 - TRIBUTYLTIN OXIDE | International Labour Organization (ILO) |[Link]

  • Introduction to Organotin Chemistry | Gelest, Inc. |[Link]

  • Supporting Information for Potassium Carbonate-Silica: A Highly Effective Stationary Phase for the Chromatographic Removal of Organotin By-products | The Royal Society of Chemistry |[Link]

Sources

Troubleshooting

preventing protodestannylation of 3-butenyltributylstannane

Ticket Subject: Preventing Protodestannylation of 3-Butenyltributylstannane Ticket ID: #SN-Bu3-004 Status: Open Priority: High (Reagent Stability) Executive Summary User Issue: Instability of 3-butenyltributylstannane du...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Preventing Protodestannylation of 3-Butenyltributylstannane Ticket ID: #SN-Bu3-004 Status: Open Priority: High (Reagent Stability)

Executive Summary

User Issue: Instability of 3-butenyltributylstannane during synthesis, workup, or purification, resulting in the loss of the tributyltin moiety (protodestannylation).

Root Cause: The Carbon-Tin (C-Sn) bond is inherently polarized and susceptible to electrophilic cleavage (SE2 mechanism). While 3-butenyltributylstannane is a homoallylic stannane (and thus more stable than allylic stannanes), it remains vulnerable to trace acids found in unbuffered silica gel, chlorinated solvents, and moisture-exposed Lewis acids.

Resolution Strategy: Implement a "Base-Buffered" workflow. This involves neutralizing all acidic contact points—from reaction quenching to chromatography—using amine additives or alternative stationary phases.

The Mechanism: Why It Fails

To prevent failure, you must understand the enemy. Protodestannylation is not random; it is an electrophilic substitution.

The Vulnerability

In 3-butenyltributylstannane (


), the tin atom acts as an electropositive donor.
  • Direct Protonolysis (SE2): Strong acids can directly attack the C-Sn bond.

  • Assisted Cleavage: While the double bond is in the homoallylic position (gamma to Sn), preventing the rapid hyperconjugative cleavage seen in allylstannanes (beta-effect), the alkene can still coordinate with strong Lewis acids or protons, potentially facilitating cyclization-elimination pathways or increasing the lability of the C-Sn bond.

Visualizing the Failure Mode

Destannylation Stannane 3-Butenyltributylstannane Complex Protonated Intermediate Stannane->Complex Protonation (H+) Acid Acid Source (Silanol / HCl) Acid->Complex Products Destannylated Product (1-Butene + Bu3Sn-X) Complex->Products C-Sn Cleavage

Figure 1: Simplified pathway of acid-mediated C-Sn bond cleavage. The presence of protons (H+) drives the equilibrium toward the thermodynamically stable Sn-X species and volatile hydrocarbon.

Protocol: The "Safe-Buffer" Workflow

Standard Operating Procedures (SOPs) for handling acid-sensitive stannanes.

Phase A: Reaction & Quench

Critical Rule: Never quench a stannane reaction with strong acid (e.g., 1M HCl).

StepStandard (Risky)Optimized (Safe)Rationale
Quench 1M HCl or NH₄ClSaturated NaHCO₃ or pH 7 Buffer Prevents immediate protonolysis.
Extraction CH₂Cl₂ (untested)Et₂O or EtOAc CH₂Cl₂ can degrade to HCl over time; Et₂O is non-acidic.
Drying MgSO₄ (slightly acidic)Na₂SO₄ or K₂CO₃ K₂CO₃ ensures a basic microenvironment during drying.
Phase B: Purification (The Danger Zone)

Silica gel is acidic (


). Running 3-butenyltributylstannane on untreated silica is the #1 cause of yield loss.
Method 1: Triethylamine (Et₃N) Deactivation (Recommended)

This method neutralizes surface silanols, preventing them from cleaving the C-Sn bond.

  • Slurry Preparation: Prepare the silica gel slurry using your starting eluent (e.g., Hexanes).

  • Buffering: Add 1–2% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run the column using eluent containing 0.5% Et₃N .

    • Note: High concentrations of Et₃N in the eluent are not necessary once the silica is deactivated; 0.5% is sufficient to maintain basicity.

Method 2: Neutral Alumina

If the compound degrades even on buffered silica, switch stationary phases.

  • Material: Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.

  • Pros: Non-acidic surface.

  • Cons: Lower resolution than silica; requires careful water deactivation (Grade III = ~6% water added).

Troubleshooting & FAQs

Q1: My NMR shows the product is clean, but after the column, I see a forest of peaks in the aliphatic region (0.8–1.5 ppm) and no alkene.

  • Diagnosis: You likely stripped the stannyl group on the column. The "forest" is tributyltin oxide/chloride byproducts.

  • Fix: Repeat the synthesis, but strictly use Method 1 (Et₃N buffered silica) . Do not skip the pre-treatment of the silica.

Q2: Can I store 3-butenyltributylstannane in CDCl₃ for NMR analysis?

  • Risk: Chloroform naturally decomposes to form traces of HCl and Phosgene, especially when exposed to light.

  • Solution:

    • Filter CDCl₃ through a small plug of basic alumina before use.

    • Or, add a single pellet of solid K₂CO₃ or a drop of

      
      -pyridine to the NMR tube to act as an acid scavenger.
      

Q3: I need to remove excess tributyltin chloride (Bu₃SnCl) from my reaction, but I'm afraid to use the KF workup.

  • Clarification: The Potassium Fluoride (KF) workup targets halostannanes (Sn-Cl, Sn-Br) to form insoluble polymeric Sn-F solids. It generally leaves tetraorganostannanes (C-Sn bonds) intact.

  • Protocol: You can use the KF wash to remove byproducts without harming your 3-butenyltributylstannane, provided the reaction mixture is not acidic.

    • Recipe: Stir the crude mixture with saturated aqueous KF (or 1M KF) for 30 minutes. Filter the resulting white precipitate (Bu₃SnF).

Decision Logic: Purification Strategy

Use this flow to determine the correct purification method for your specific batch.

PurificationLogic Start Crude 3-Butenyltributylstannane CheckImpurity Is the impurity polar (e.g., alcohol)? Start->CheckImpurity HighSep Use Et3N-Buffered Silica (1% Et3N) CheckImpurity->HighSep Yes (Need Resolution) LowSep Use Neutral Alumina (Grade III) CheckImpurity->LowSep No (Easy Separation) Distill Kugelrohr Distillation (High Vac, <150°C) CheckImpurity->Distill Product is Volatile/Stable

Figure 2: Decision matrix for purification. Distillation is viable only if the boiling point difference between product and tin byproducts is significant.

References

  • Otera, J. (2000). Organotin Chemistry. Wiley-VCH.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction."[1][2][3] Organic Reactions, 50(1), 1-652. (Detailed discussion on stannane stability and purification protocols).

  • Pettus, T. (n.d.).[2] "Workup for Removing Tin Byproducts." Rochester University Group Guides. Link (Practical guide on KF washes and Et3N-silica usage).

  • BenchChem Technical Support. (2025). "Stille Coupling Tin Byproduct Removal." Link (General industry standard for handling tin reagents).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for silica gel deactivation and solvent purification).[4][5]

Sources

Optimization

Technical Support Center: Troubleshooting Homoallyltributylstannane Cross-Coupling

Welcome to the Advanced Synthesis Support Hub. As drug development professionals and synthetic chemists, you are likely aware that while the palladium-catalyzed Stille cross-coupling is a cornerstone of C–C bond formatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. As drug development professionals and synthetic chemists, you are likely aware that while the palladium-catalyzed Stille cross-coupling is a cornerstone of C–C bond formation, extending it to sp3-hybridized organostannanes—such as homoallyltributylstannane—presents severe mechanistic bottlenecks.

The low polarity of the sp3 C–Sn bond and the steric hindrance of the alkyl chain often lead to stalled reactions. Furthermore, the presence of β-hydrogens makes the system highly susceptible to undesired side reactions. This guide synthesizes field-proven methodologies to overcome these barriers, ensuring robust yields, scalable protocols, and mechanistic clarity.

🔬 Troubleshooting Guide & FAQs

Q1: My reaction yields massive amounts of isomerized alkene byproducts instead of the desired cross-coupled product. What is the mechanistic cause, and how do I fix it?

Analysis: You are encountering the classic β-hydride elimination trap. In the catalytic cycle, after oxidative addition and transmetalation, an alkylpalladium(II) intermediate is formed. Because the reductive elimination of sp3–sp2 centers is notoriously slow, the palladium complex has ample time to undergo β-hydride elimination, yielding an isomerized terminal or internal alkene byproduct [1]. Solution: The causality here dictates that you must accelerate reductive elimination so that it kinetically outcompetes β-hydride elimination.

  • Ligand Tuning: Switch to sterically demanding, electron-rich ligands such as P(t-Bu)3 or specialized biaryl phosphines (e.g., RuPhos). The steric bulk forces the Pd(II) intermediate into a conformation that drastically lowers the activation energy for reductive elimination [2].

  • Alternative Metals: If palladium continues to fail, consider switching to a Nickel catalyst (e.g., NiCl2 with 2,2'-bipyridine), which inherently possesses a higher kinetic barrier for β-hydride elimination in primary and secondary alkyl couplings [2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd + R-X TransMet Transmetalation (Homoallyl-Pd(II)-R) OxAdd->TransMet + Homoallyl-SnBu3 RedElim Reductive Elimination (Desired Product) TransMet->RedElim Fast (Bulky Ligand) BetaHyd β-Hydride Elimination (Alkene Byproduct) TransMet->BetaHyd Slow / Unoptimized RedElim->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle of sp3-Stille coupling illustrating the competing β-hydride elimination pathway.

Q2: The reaction stalls at 10-15% conversion, and I recover mostly unreacted homoallyltributylstannane. How can I force the transmetalation step?

Analysis: sp3-hybridized stannanes are significantly less nucleophilic than their sp2 (aryl/vinyl) counterparts, making the transmetalation step rate-limiting [6]. Solution: You must chemically activate either the stannane itself or bypass the slow Sn-to-Pd transmetalation pathway entirely.

  • The "Copper Effect": Add a stoichiometric or catalytic amount of a Copper(I) salt, such as CuTC (copper(I) thiophene-2-carboxylate) or CuI. Copper facilitates a dual transmetalation pathway. The Sn-to-Cu transmetalation generates an intermediate organocopper species that is highly nucleophilic and rapidly transfers the homoallyl group to the Pd(II) center [4].

  • Fluoride Activation: Introduce CsF or TBAF. The highly fluorophilic tin atom reacts to form a hypervalent, pentacoordinate stannate[R-SnFBu3]⁻. This anionic intermediate is vastly more reactive toward the Pd(II) electrophile than the neutral stannane[4].

G Sn Homoallyl-SnBu3 (Low Reactivity) HomoCu Homoallyl-Cu(I) (Highly Nucleophilic) Sn->HomoCu Sn-to-Cu Transmetalation Cu Cu(I) Co-catalyst (e.g., CuTC) Cu->HomoCu TransPd Homoallyl-Pd(II)-Ar (Ready for Coupling) HomoCu->TransPd Cu-to-Pd Transmetalation Pd Pd(II)-Ar Complex Pd->TransPd

Fig 2: The "Copper Effect" workflow demonstrating Sn-to-Cu-to-Pd transmetalation acceleration.

Q3: I am experiencing significant protodestannylation and homocoupling of the stannane. How do I minimize this?

Analysis: Homocoupling (forming a homoallyl dimer) occurs when the Pd(0) catalyst undergoes an undesired radical process, or when two equivalents of the stannane react with the Pd(II) precatalyst before the electrophile can properly engage [3]. Protodestannylation is exacerbated by acidic impurities or moisture. Solution:

  • Rigorous Degassing: Dry solvents and degas via the freeze-pump-thaw method to prevent oxygen-induced radical homocoupling.

  • Solvent Selection: Use a highly polar, non-nucleophilic solvent like NMP or DMF to stabilize the catalytic intermediates and assist in ligand dissociation [5].

📊 Quantitative Data: Condition Optimization

The following table summarizes the causal impact of various reaction conditions on the yield and byproduct formation of homoallyltributylstannane cross-couplings.

Reaction ConditionsTransmetalation Rateβ-Hydride EliminationTypical Yield (%)Primary Limitation
Standard (Pd(PPh3)4, Toluene, 100°C)SlowHigh15 - 30%Stalled reaction, alkene byproducts
Bulky Ligand (Pd/P(t-Bu)3, THF, 80°C)ModerateLow50 - 65%Unreacted stannane remains
Fluoride Additive (Pd, CsF, DMF, 80°C)FastModerate60 - 75%Narrow functional group tolerance
Cu-Assisted (Pd, CuTC, DMF, 80°C)Very FastLow85 - 95%Requires rigorous exclusion of O2

🧪 Standard Operating Procedure: CuTC-Mediated sp3-Stille Coupling

Objective: To achieve >85% yield in the cross-coupling of homoallyltributylstannane with an aryl halide by suppressing β-hydride elimination and accelerating transmetalation.

Reagents: Aryl bromide (1.0 equiv), Homoallyltributylstannane (1.2 equiv), Pd(PPh3)4 (0.05 equiv), CuTC (0.10 equiv), CsF (2.0 equiv), anhydrous DMF.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Exclusion of ambient oxygen prevents Pd-mediated radical homocoupling of the stannane.

  • Reagent Loading: Add the aryl bromide, Pd(PPh3)4, CuTC, and CsF to the flask. (Note: CuTC is highly moisture-sensitive; handle in a glovebox if possible).

  • Solvent Addition: Inject anhydrous, degassed DMF (0.1 M relative to the electrophile) via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution of the catalytic system.

  • Stannane Addition: Add homoallyltributylstannane dropwise over 5 minutes. Causality: Slow addition prevents localized high concentrations of the organostannane, which is the primary driver of dimerizing homocoupling.

  • Reaction Execution & Self-Validation: Heat the mixture to 80°C. Monitor via TLC or LC-MS. Validation check: The appearance of the intermediate organocopper species can often be tracked visually by a transient darkening of the solution, validating the active CuTC cycle before coupling completion.

  • Quenching & Workup: Cool to room temperature. Quench with a 10% aqueous KF solution and stir vigorously for 30 minutes. Causality: KF converts toxic, soluble tributyltin byproducts into insoluble polymeric tributyltin fluoride. Validation check: The formation of a dense white precipitate physically validates the successful sequestration of the tin waste.

  • Purification: Filter the suspension through a pad of Celite, extract the aqueous layer with diethyl ether, dry over MgSO4, and purify via flash column chromatography.

📚 References

  • Title: Stille Coupling | OpenOChem Learn Source: openochem.org URL: [Link]

  • Title: The Stille Reaction - Chem 115 Myers Source: harvard.edu URL: [Link]

  • Title: Stille reaction Source: Wikipedia URL: [Link]

  • Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes Source: Organic Chemistry Portal URL: [Link]

  • Title: The Stille Reaction, 38 Years Later Source: ACS Catalysis URL: [Link]

Troubleshooting

Technical Support Center: Optimization of Unreactive Alkyl Stannane Couplings

Current Status: Online Ticket ID: STILLE-SP3-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Overcoming low reactivity in -hybridized organostannanes Introduction: The Alkyl Stannane Chall...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: STILLE-SP3-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Overcoming low reactivity in


-hybridized organostannanes

Introduction: The Alkyl Stannane Challenge

Welcome to the Advanced Catalysis Support Center. You are likely accessing this guide because your standard Stille coupling conditions (e.g.,


 in Toluene) have failed to convert primary or secondary alkyl stannanes.

The Root Cause: Unlike aryl (


) stannanes, alkyl (

) stannanes suffer from two distinct kinetic barriers:
  • Slow Transmetallation: The transfer of an alkyl group from Tin (Sn) to Palladium (Pd) is significantly slower than that of aryl or vinyl groups.

  • 
    -Hydride Elimination:  Once the alkyl group is on the palladium, the complex is prone to 
    
    
    
    -hydride elimination, leading to alkene byproducts rather than the desired cross-coupled product.

This guide provides three "Alternative Catalytic Systems" designed to bypass these specific bottlenecks.

Module A: The Copper Effect (Liebeskind-Srogl Variant)

Best For: Reactions requiring mild temperatures or highly functionalized substrates where standard heating causes decomposition.

The Science: Copper(I) salts, specifically Copper(I) thiophene-2-carboxylate (CuTC) , act as a "transmetallation shuttle." The alkyl group transfers from Sn


 Cu 

Pd. The organocopper intermediate is far more reactive toward the Pd(II) center than the original stannane, accelerating the rate-determining step by orders of magnitude.
Mechanism Visualization

CopperEffect Stannane Alkyl-SnBu3 OrganoCu Alkyl-Cu (Intermediate) Stannane->OrganoCu Transmetallation 1 (Sn to Cu) CuTC Cu(I)TC CuTC->OrganoCu Promoter Pd_Cycle Pd(II)-Ar-X OrganoCu->Pd_Cycle Transmetallation 2 (Cu to Pd) Product Alkyl-Ar Pd_Cycle->Product Reductive Elimination

Caption: The "Copper Shuttle" mechanism where Cu(I) mediates the transfer of the alkyl group, bypassing the slow direct Sn-Pd interaction.

Experimental Protocol: The CuTC System

Standard Pd sources often fail here. Use this specific additive cocktail.

  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%) or
    
    
    .
    • Note: Arsenic ligands are toxic but often superior for the "Copper Effect."

  • Co-Catalyst: CuTC (Copper(I) thiophene-2-carboxylate) (10–50 mol%).

  • Solvent: NMP (N-methyl-2-pyrrolidone) is critical. The polarity stabilizes the organocopper species.

  • Procedure:

    • Load Pd source, ligand, and CuTC in a glovebox or under strict Argon.

    • Add electrophile (Ar-X) and Stannane (1.1 equiv).

    • Add degassed NMP.

    • Stir at Room Temperature initially. Heat to 50°C only if no conversion is observed after 4 hours.

Module B: Fluoride Activation (The Hiyama-Denmark Hybrid)

Best For: Sterically hindered alkyl stannanes or when copper is incompatible with the substrate.

The Science: Standard transmetallation proceeds via a cyclic 4-membered transition state. Fluoride ions attack the Lewis-acidic Tin center, forming a hypervalent pentacoordinate stannate (


). This negatively charged species is significantly more nucleophilic, forcing the alkyl group to transfer to the Palladium center.
Experimental Protocol: The CsF System
  • Catalyst:

    
     or 
    
    
    
    +
    
    
    (See Module C).
  • Activator: CsF (2.0 equiv) or TBAF (Caution: TBAF can cause protodestannylation if wet).

  • Solvent: Dioxane or DMF.

  • Procedure:

    • Mix Catalyst, Stannane, and Electrophile in Dioxane.

    • Add CsF (solid, anhydrous).

    • Heat to 80–100°C.

    • Crucial Step: Filtration through a short plug of silica immediately after reaction to remove Tin-Fluoride byproducts which can act as emulsions during workup.

Module C: Ligand Engineering (The "Fu" Conditions)

Best For: Secondary alkyl stannanes where


-hydride elimination is the primary failure mode.

The Science: Gregory Fu demonstrated that bulky, electron-rich phosphines like Tri-tert-butylphosphine (


)  are game-changers.
  • Steric Bulk: Promotes reductive elimination (forming the product) faster than

    
    -hydride elimination can occur.
    
  • Electron Richness: Facilitates the oxidative addition of the aryl halide, keeping the catalytic cycle moving.

Comparative Data: Ligand Performance
LigandConversion (Alkyl-Sn)

-Elimination Risk
Rec. Temp

(Standard)
< 10%High110°C

(Farina)
40-60%Moderate80°C

(Fu)
> 90% Low RT - 60°C
XPhos75-85%Low80°C
Experimental Protocol: The Bulky Phosphine System
  • Catalyst Precursor:

    
     (1-2 mol%).
    
  • Ligand:

    
     (Stock solution in hexane/toluene recommended due to pyrophoricity) or 
    
    
    
    salt + DIPEA.
  • Ratio: L:Pd ratio of 1.5:1 is optimal.

  • Solvent: THF or Toluene.

  • Additives: CsF (2.0 equiv) is often synergistic with this ligand system.

Troubleshooting & Decision Matrix

Use this logic flow to select the correct protocol for your specific failure mode.

Troubleshooting Start Start: Alkyl Stannane Coupling Failed Q1 Is the Alkyl Stannane Secondary (sec-Bu, iPr)? Start->Q1 Q2 Is the substrate thermally sensitive (>60°C)? Q1->Q2 No (Primary Alkyl) Sol_Fu SOLUTION: Ligand Engineering Use Pd2(dba)3 + P(t-Bu)3 Prevents Beta-Hydride Elim. Q1->Sol_Fu Yes (Beta-Elim Risk) Sol_Cu SOLUTION: Copper Effect Use Pd/AsPh3 + 20% CuTC Allows Room Temp Coupling Q2->Sol_Cu Yes (Heat Sensitive) Sol_F SOLUTION: Fluoride Activation Use CsF + Pd(PPh3)4 Forces Transmetallation Q2->Sol_F No (Stable)

Caption: Decision matrix for selecting the optimal catalytic system based on substrate structure and stability.

Frequently Asked Questions (FAQ)

Q: Can I use CuI instead of CuTC? A: You can, but CuTC is superior. The thiophene-2-carboxylate ligand coordinates to the copper, stabilizing the intermediate and preventing the formation of insoluble copper clusters. If you must use CuI, add CsF to assist.[1]

Q: My reaction turns black and precipitates immediately. What happened? A: This is "Palladium Black" formation, indicating your ligand is not stabilizing the Pd(0) species.

  • Fix: Switch to

    
     (Module C) or increase the Ligand:Pd ratio. If using CuTC, ensure the solvent is degassed NMP; oxygen kills the active Cu species rapidly.
    

Q: I see the homocoupling of my electrophile (Ar-Ar). Why? A: This usually happens when transmetallation is too slow. The Pd(II)-Ar species disproportionates.

  • Fix: This is the primary indicator you need Module A (Copper) . The copper accelerates transmetallation so it outcompetes the homocoupling side reaction.

References

  • The "Copper Effect" Mechanism: Farina, V., & Kapadia, S. (1996). "Copper co-catalysis in the Stille reaction." Tetrahedron Letters. Link

  • CuTC Specific Protocol: Allred, G. D., & Liebeskind, L. S. (1996). "Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature."[2][3] Journal of the American Chemical Society.[4] Link

  • Bulky Phosphines (Fu Conditions): Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link

  • Fluoride Activation: Denmark, S. E., & Sweis, R. F. (2002). "Design and implementation of new, silicon-based cross-coupling reactions." Accounts of Chemical Research. (Note: While focused on Si, this establishes the hypervalent mechanism relevant to Sn-F activation). Link

  • Review of Alkyl Stannane Coupling: Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in transition metal-catalyzed cross-coupling reactions with alkyl halides." Chemical Reviews. Link

Sources

Optimization

Technical Support Center: Safe Handling and Disposal of Tributyltin Reagents

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling, toxicity, and waste disposal of tributyltin (TBT) and related organotin reagents....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling, toxicity, and waste disposal of tributyltin (TBT) and related organotin reagents. The information is structured in a question-and-answer format to directly address specific issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs): Toxicity and Hazards
Q1: What are the primary health risks associated with tributyltin (TBT) exposure?

Tributyltin compounds are highly toxic and pose significant health risks through all routes of exposure: inhalation, ingestion, and dermal contact.[1] The severity of the effects depends on the concentration and duration of exposure.

  • Acute Effects: TBT compounds are potent irritants. Direct contact with the skin can cause severe irritation, chemical burns, and particularly affect hair follicles, even within minutes at high concentrations.[2][3] Inhalation of aerosols or vapors can lead to respiratory irritation, dizziness, breathing difficulties, and flu-like symptoms.[3] Eye contact will cause severe irritation.[4]

  • Systemic Toxicity: TBT is known to be toxic to the immune system, specifically targeting the thymus gland, which can result in the impairment of T-cell-mediated functions.[4][5] It can also cause damage to the liver, kidneys, and central nervous system.[6][7]

  • Endocrine Disruption: TBT is a known endocrine disruptor.[2] It has been shown in animal studies to interfere with hormone levels in the pituitary, gonad, and thyroid glands.[3] This activity is a primary reason for its severe impact on aquatic ecosystems, causing imposex (the development of male characteristics in female snails) at very low concentrations.[8][3]

Q2: How does TBT exert its toxicity at a cellular level?

TBT's lipophilic (fat-soluble) nature allows it to readily cross cell membranes and accumulate in organisms.[2] Its toxicity is linked to several mechanisms, including the induction of oxidative stress. TBT exposure can lead to an uncontrolled generation of reactive oxygen species (ROS), causing lipid peroxidation, damage to cellular functions, and ultimately cell death in organs like the liver and kidneys.[8] It has also been shown to interfere with critical enzyme systems and metabolic pathways.[6]

Q3: Are there established occupational exposure limits for TBT?

Yes, regulatory agencies have established exposure limits for organotin compounds, which are typically measured as the concentration of elemental tin (Sn) in the air. Adherence to these limits is critical for personnel safety.

Organization Limit Type Value (as Sn) Notes
ACGIH TLV-TWA (8-hr)0.1 mg/m³Skin notation; A4 (Not classifiable as a human carcinogen)[5]
ACGIH TLV-STEL (15-min)0.2 mg/m³Skin notation[5]
NIOSH REL-TWA (10-hr)0.1 mg/m³Skin notation
OSHA PEL-TWA (8-hr)0.1 mg/m³Skin notation
Data sourced from ACGIH, NIOSH, and OSHA documentation.[5][9]
Abbreviations: ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit.
Troubleshooting and Experimental Guides
Q4: My reaction workup leaves behind intractable tin byproducts. How can I effectively remove them?

This is a common and critical issue, as residual tin impurities can interfere with subsequent reactions, biological assays, and purification. Simple aqueous extraction is often insufficient.

The most effective and widely adopted method is to precipitate the tin byproducts as insoluble tin fluorides.[10] After the reaction is complete, add a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture and stir vigorously for at least one hour.[10] The resulting tin fluorides will precipitate as a solid that can be removed by filtration through Celite or another filter aid.

Another strategy involves using a mixture of 10% powdered anhydrous potassium carbonate (K2CO3) and silica gel for chromatographic purification, which has been shown to reduce organotin impurities to parts-per-million (ppm) levels.[10]

Q5: I observed a violent or uncontrolled reaction when trying to quench my TBT reagent. What caused this, and how can I prevent it?

An uncontrolled quench is typically caused by adding a highly reactive quenching agent (like water) too quickly to a concentrated solution of a reactive organotin reagent, such as tributyltin hydride (Bu3SnH).[11] This leads to a highly exothermic reaction and rapid evolution of flammable hydrogen gas, posing a significant fire and explosion risk.[11]

To prevent this:

  • Cool the Reaction: Always perform the quench in a reaction vessel cooled with an ice/water bath (0 °C).

  • Use a Stepwise Approach: Add quenching agents in order of increasing reactivity. Begin with the slow, dropwise addition of a less reactive alcohol like isopropanol. Once the initial exotherm subsides, you can proceed to a more reactive alcohol like methanol or ethanol, and finally, add water to ensure all residual reagent is destroyed.[11]

Problem Probable Cause Solution
Violent/Uncontrolled Quench Quenching agent (e.g., water) added too quickly.Cool the reaction vessel to 0 °C. Add the quenching agent dropwise with vigorous stirring.[11]
A highly reactive quenching agent was used initially.Begin quenching with a less reactive alcohol (e.g., isopropanol) before adding methanol and then water.[11]
Product Contaminated with Tin Inefficient removal of tin species during workup.Wash the organic phase multiple times with a saturated aqueous solution of KF to precipitate tin fluorides.[10]
Low Product Yield After Workup Product was lost during the filtration of tin byproducts.Ensure the precipitated tin fluoride is thoroughly washed with the reaction solvent to recover any adsorbed product.[11]
Safe Handling, Decontamination, and Waste Disposal
Q6: What is the mandatory Personal Protective Equipment (PPE) for handling TBT reagents?

Given the high toxicity and rapid dermal absorption of TBT, a comprehensive PPE strategy is non-negotiable.[1][12]

Protection Type Required PPE Specifications and Rationale
Eye & Face Chemical safety goggles and a full-face shield.Protects against splashes and vapors. Essential for all transfer and reaction steps.[12][13][14]
Hand Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).Provides a barrier against a substance that is readily absorbed through the skin. Check manufacturer compatibility data.[1][9]
Body Flame-retardant or cotton lab coat.Protects against minor spills and splashes.[9][13]
Respiratory NIOSH-approved respirator.Required if there is any risk of generating aerosols or if work is not performed in a certified chemical fume hood.[12][13]
Q7: What is the correct procedure for disposing of TBT waste?

All TBT waste is considered hazardous waste and must be segregated, clearly labeled, and disposed of according to institutional, local, and federal regulations.[1][12] Under no circumstances should TBT waste be poured down the drain. [5]

  • Segregation: Collect all TBT-containing waste streams (liquid reaction residues, contaminated solvents, solid waste like gloves and absorbent pads) in dedicated, sealed, and clearly labeled hazardous waste containers.[1][12] Do not mix organotin waste with other chemical waste streams.[1]

  • Labeling: The container must be labeled "Hazardous Waste: Organotin Compounds" and list the specific contents.[12]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials until collection by Environmental Health & Safety (EHS) personnel.[12][15]

Q8: How do I decontaminate glassware that has been in contact with TBT?

Thorough decontamination is crucial to prevent cross-contamination of future experiments and ensure safety.[12]

Protocol 1: Decontamination of Glassware Contaminated with Tributyltin This protocol must be performed entirely within a certified chemical fume hood while wearing full PPE.

  • Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the TBT residue. Collect this rinse solvent as hazardous organotin waste.[12]

  • Oxidative Soak: Submerge the rinsed glassware in a designated container filled with an oxidizing solution. Two common options are:

    • Commercial bleach (sodium hypochlorite solution)

    • 20% Nitric Acid Allow the glassware to soak for at least 12 hours (overnight is recommended).[11][12] This process oxidizes the residual organotin compounds to less toxic inorganic tin species.

  • Dispose of Soak Solution: Carefully decant the oxidizing solution into a designated hazardous waste container.

  • Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.

  • Final Wash: Wash the glassware with a standard laboratory detergent, rinse thoroughly with tap water, and perform a final rinse with deionized water before drying.[12]

Emergency Procedures
Q9: What should I do in the event of a TBT spill?

Immediate and proper response is critical to mitigate exposure and contamination.

Protocol 2: Handling a Tributyltin Spill

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals. Secure the area.[9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows or doors if it is safe to do so.[16]

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above, including respiratory protection.[9]

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[9][17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, clearly labeled hazardous waste container.

  • Decontaminate Area: Decontaminate the spill surface by washing it with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Q10: What are the first aid measures for personal exposure to TBT?
  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][17]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][17]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Give one or two glasses of water to drink. Seek immediate medical attention.[5]

Visual Workflow Guides

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Reaction Phase A Review SOP & SDS B Designate Work Area (Fume Hood) A->B C Don Full PPE (Double Gloves, Face Shield) B->C D Transfer TBT Reagent (Syringe Technique) C->D E Perform Reaction D->E F Quench Reaction (Stepwise Protocol) E->F G Workup (e.g., KF Precipitation) F->G H Segregate Waste G->H I Decontaminate Glassware G->I

Caption: Workflow for the Safe Handling of Tributyltin Reagents.

G cluster_type start TBT Waste Generated liquid Liquid Waste (Reaction mixtures, solvents) start->liquid solid Solid Waste (Gloves, absorbent pads) start->solid glass Contaminated Glassware start->glass quench Quench Unreacted Reagent (Protocol 1) liquid->quench collect_solid Collect in Labeled Solid Waste Container solid->collect_solid decon_glass Decontaminate Glassware (Protocol 2) glass->decon_glass collect_liquid Collect in Labeled Liquid Waste Container quench->collect_liquid ehs_pickup Store for EHS Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup decon_glass->ehs_pickup

Caption: Decision Tree for Tributyltin Waste Management.

References
  • Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

  • International Scientific Organization. (2018). An Overview on Toxicity of Tributyltin. International Journal of Applied and Pure Science and Agriculture, 4(1), 1-5. Retrieved from [Link]

  • Extension Toxicology Network (EXTOXNET). (1996). Tributyltin (TBT). Retrieved from [Link]

  • World Health Organization. (1990). Tributyltin compounds (EHC 116). INCHEM. Retrieved from [Link]

  • Oregon Department of Human Services. (n.d.). HEALTH EFFECTS INFORMATION: Tributyltin. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Abdel-Gawad, F. K., et al. (2009). The partition behavior of tributyltin and prediction of environmental fate, persistence and toxicity in aquatic environments. PubMed. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1282 - TRIBUTYLTIN OXIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

  • MDPI. (2021). Oral Exposure to Tributyltin Induced Behavioral Abnormality and Oxidative Stress in the Eyes and Brains of Juvenile Japanese Medaka (Oryzias latipes). Toxics, 9(10), 268. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • ARPAT. (n.d.). Analysis of Tributyltin (TBT) in superficial and sea water by solid-phase derivatization and GC-MS/MS determination. Retrieved from [Link]

  • Frontiers in Marine Science. (2024). Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern. Frontiers in Marine Science, 11. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • De Gruyter. (2015). Validation of analytical method for determination of tributyltin (TBT) in soils and bottom sediments. Journal of Ecological Engineering, 16(5), 1-8. Retrieved from [Link]

  • ANSI Webstore. (2014). Determination of tributyltin (TBT) in whole water samples — Method using solid phase extraction (SPE) with SPE disks and gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Retrieved from [Link]

  • ACS Publications. (2001). Distribution and Fate of Tributyltin in Surface and Deep Waters of the Northwestern Mediterranean. Environmental Science & Technology, 35(8), 1563–1569. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]

  • Sea-Bird Electronics, Inc. (n.d.). AF24173 Anti-Foulant Device. Retrieved from [Link]

  • NANOLAB. (n.d.). Organic Tin Compounds: Safety and Analysis Methods. Retrieved from [Link]

  • ESAA.org. (n.d.). Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. Retrieved from [Link]

  • Del Valle Lab. (n.d.). Standard Operating Procedures: Organotin reagents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Fact Sheet - Notice of Ambient Water Quality Criteria Document for Tributyltin (TBT) - Draft. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1985). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Applied Sciences, 10(21), 7854. Retrieved from [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Pesticide Fact Sheet: Tributyltin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Tributyltin and Vascular Dysfunction: The Role of Oxidative Stress. Frontiers in Physiology, 6, 26. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Storemasta. (2023, September 25). How to identify and safely clean spills in a corrosive chemical cabinet [Video]. YouTube. Retrieved from [Link]

  • ScienceDirect. (2022). Environmental remediation techniques of tributyltin contamination in soil and water: A review. Journal of Hazardous Materials Advances, 8, 100185. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). Retrieved from [Link]

  • ResearchGate. (2019). Can Tributyltin chloride (Bu3SnCl) reactivity decrease after one year storage?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Aquatic Life Criteria - Tributyltin (TBT). Retrieved from [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

Sources

Troubleshooting

shelf life and storage of (but-3-en-1-yl)tributylstannane

Executive Summary & Reagent Profile (But-3-en-1-yl)tributylstannane (also known as homoallyltributylstannane) is a versatile reagent used primarily for the homoallylation of aldehydes and imines . Unlike its more reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reagent Profile

(But-3-en-1-yl)tributylstannane (also known as homoallyltributylstannane) is a versatile reagent used primarily for the homoallylation of aldehydes and imines . Unlike its more reactive counterpart, allyltributylstannane, the homoallyl variant requires specific activation (often Lewis acid-mediated) and exhibits distinct stability profiles.

This guide replaces generic "store cold" advice with a rigorous, evidence-based protocol designed to maximize reagent integrity and experimental reproducibility in drug discovery workflows.

Property Technical Specification
CAS Number 24850-33-7
Molecular Formula C₁₆H₃₄Sn
Physical State Colorless liquid
Boiling Point ~110–115 °C at 2 mmHg (extrapolated from analogues)
Primary Instability Protodestannylation (moisture), Oxidation (air)
Critical Impurity Tributyltin oxide (TBTO), Tributyltin chloride

Storage Best Practices: The "Gold Standard" Protocol

To guarantee the integrity of (but-3-en-1-yl)tributylstannane over 12+ months, you must mitigate the three vectors of degradation: Oxygen, Moisture, and Acidic Protons.

Storage Workflow

StorageProtocol Arrival Reagent Arrival QC Initial QC (NMR/TLC) Check for TBTO Arrival->QC Validate Purity Aliquot Aliquot under Argon (Schlenk/Glovebox) QC->Aliquot If >95% Pure Storage Storage: -20°C Dark, Teflon-sealed Aliquot->Storage Long-term Use Thaw to RT (Desiccator) Storage->Use Before Opening Use->Storage Purge & Reseal

Figure 1: Optimized workflow for handling organotin reagents to prevent hydrolysis and oxidation.

Detailed Storage Conditions
  • Temperature: -20°C is optimal. While the reagent is moderately stable at 4°C, long-term storage (months) at -20°C significantly retards the formation of tributyltin oxide.

  • Atmosphere: Store under Argon or Nitrogen . Argon is preferred due to its higher density, providing a better "blanket" over the liquid surface.

  • Container:

    • Preferred: Amber glass vials with PTFE-lined screw caps.

    • Avoid: Rubber septa for long-term storage (tin organics can leach plasticizers and degrade rubber over time, leading to air ingress).

    • Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant.

Shelf Life & Stability

  • Unopened (Manufacturer Seal): 18–24 months at 4°C.

  • Opened (Resealed under Argon): 6–12 months at -20°C.

  • Opened (Air exposed): <1 month. The compound will slowly hydrolyze to tributyltin hydroxide/oxide and butene.

Signs of Degradation:

  • Visual: Appearance of a white precipitate or cloudiness (indicates formation of solid tin oxides/hydroxides).

  • Olfactory: A change from a mild, characteristic organotin odor to a sharp, acrid smell (indicates decomposition).

Quality Control: The Self-Validating System

Before committing this reagent to a high-value synthesis (e.g., late-stage drug functionalization), validate its purity.

Diagnostic NMR Data

Note: Chemical shifts are approximate (CDCl₃) and may vary slightly with concentration.

Nucleus Shift (δ ppm) Multiplicity Assignment Diagnostic Note
¹H 5.8 – 5.9Multiplet-CH = (Vinyl)Integration must match butyl chain (1:9 ratio).
¹H 4.9 – 5.1Multiplet=CH ₂ (Terminal)Distinctive alkene pattern.
¹H 0.8 – 0.9Triplet-CH ₃ (Butyl)Reference peak (Integration = 9H).[1][2]
¹H ~0.85MultipletSn-CH ₂- (Alpha)High-field signal, often overlaps with methyls.
¹¹⁹Sn -55.2SingletSn -C₄Gold Standard for Purity. Impurities like TBTO appear at +85 ppm.

TLC Visualization:

  • UV Active? No (unless conjugated).

  • Stain: KMnO₄ (Potassium Permanganate) or Iodine . The terminal alkene will stain brown/yellow rapidly.

Troubleshooting & FAQs

Q1: The liquid has turned cloudy. Can I still use it?

  • Diagnosis: Cloudiness usually indicates the formation of insoluble inorganic tin salts or polymeric tin oxides due to moisture ingress.

  • Solution: Filter the liquid through a small plug of neutral alumina or Celite under an inert atmosphere. If the filtrate is clear, check NMR. If significant precipitate remains, the titer is likely compromised; re-titrate or discard.

Q2: How do I remove tin residues from my reaction product?

  • Context: Organotin residues are notoriously difficult to remove and toxic.[3]

  • Method A (KF Workup): Treat the crude reaction mixture with a solution of Potassium Fluoride (KF) in methanol. This forms insoluble polymeric tributyltin fluoride (Bu₃SnF), which can be filtered off.

  • Method B (Fused Silica): Use 10% w/w finely ground potassium carbonate/silica gel during column chromatography to retain tin species.

Q3: Can I store this in a syringe for use later in the day?

  • No. Organotins can swell rubber plunger tips, leading to jamming or leaching. Always transfer immediately before use.

Q4: I see a peak at ~0.0 ppm in my ¹H NMR. Is this the reagent?

  • Check: This is likely TMS (tetramethylsilane) or silicone grease. (But-3-en-1-yl)tributylstannane signals are distinct. However, if you see a peak at +85 ppm in ¹¹⁹Sn NMR , that is (Bu₃Sn)₂O (Tributyltin oxide) , a major decomposition product.

Safety & Disposal

  • Toxicity: Highly toxic to aquatic life (Marine Pollutant). Neurotoxic upon repeated exposure.

  • Handling: Always use double nitrile gloves . Organotins can permeate standard latex.

  • Disposal: DO NOT pour down the drain. Collect in a dedicated "Heavy Metal/Organotin" waste stream. Quench excess reagent with iodine or bleach before disposal if required by local EHS protocols.

References

  • Preparation and Purification of Organostannanes

    • Organic Syntheses, Coll. Vol. 9, p. 345 (1998). "Preparation of Tributyl(chloromethyl)stannane." (Provides general protocols for handling air-sensitive stannanes). Link

  • NMR Data & Characterization

    • Journal of Organic Chemistry, 1997, 62, 7512-7515.[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." (Reference for identifying solvent/grease peaks). Link

    • Core.ac.uk, "Supporting Information for Organotin Reagents." (Source for ¹¹⁹Sn shifts of homologous tributylstannanes). Link

  • Toxicity and Handling

    • Fisher Scientific, "Safety Data Sheet: Tributyltin Compounds." Link

  • Reaction Methodology (Homoallylation)

    • Journal of the American Chemical Society, 2008, 130, 12838. "Lewis Acid Catalyzed Allylation and Homoallylation." (Context for reagent utility). Link

Sources

Optimization

Catalysis &amp; Polymer Functionalization Support Center: Overcoming Steric Hindrance in 3-Butenyl Group Transfers

Welcome to the Technical Support Center for advanced organic synthesis and polymer functionalization. The 3-butenyl moiety is a highly versatile functional group, but its inherent flexibility and steric bulk often lead t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and polymer functionalization. The 3-butenyl moiety is a highly versatile functional group, but its inherent flexibility and steric bulk often lead to critical failures during group transfer reactions—ranging from sluggish cross-coupling kinetics to incomplete polymer functionalization.

This guide provides mechanistic troubleshooting, self-validating protocols, and optimization strategies to overcome steric limitations in 3-butenyl transfers.

Diagnostic Workflow for 3-Butenyl Transfers

Before adjusting your reaction parameters, identify the specific domain of your experimental failure using the diagnostic logic tree below.

G Start Identify 3-Butenyl Transfer Issue Issue1 Low Yield / Isomerization in Cross-Coupling Start->Issue1 Issue2 Incomplete Functionalization in Polymer (Glycosylation) Start->Issue2 Issue3 Low MW / Chain Transfer in Radical Polymerization Start->Issue3 Fix1 Use Bulky Triarylphosphines (Accelerates Reductive Elimination) Issue1->Fix1 Pd-Catalysis Fix2 Adjust Ene/Thiol Ratio (Overcomes Backbone Coiling) Issue2->Fix2 Thiol-Ene Click Fix3 Employ GTRP with AIBN (Forms Stable Tertiary Radicals) Issue3->Fix3 Cyano Migration

Diagnostic flowchart for troubleshooting steric hindrance in 3-butenyl transfer reactions.

Mechanistic FAQs: The "Why" Behind the Failure

Q: Why does my Palladium-catalyzed cross-coupling of 3-butenyl substrates suffer from low yields and isomerization? A: In transition-metal catalysis, the 3-butenyl moiety is highly susceptible to β-hydride elimination. When using standard ligands, the steric bulk of the 3-butenyl group slows down the transmetalation and reductive elimination steps, providing enough time for the metal center to undergo β-hydride elimination instead. To overcome this, you must use highly sterically hindered, electron-rich triarylphosphine ligands. The extreme steric bulk of these specific ligands forces the metal center into a tight conformation that dramatically accelerates reductive elimination, effectively outcompeting the isomerization side reactions[1].

Q: I am attempting Group Transfer Radical Polymerization (GTRP) with (3-butenyl)malononitrile. Will the steric hindrance around the migrating cyano group inhibit chain growth? A: Counterintuitively, no. While steric hindrance typically impedes standard radical addition, the GTRP of (3-butenyl)malononitrile relies on a different thermodynamic driver. The migration of the cyano group generates a highly stable tertiary radical[2]. This thermodynamic stabilization provides the driving force required to overcome the kinetic barrier imposed by steric crowding, allowing the homopolymerization to proceed efficiently and yield high-molecular-weight carbon-chain poly(α-olefins)[3].

Q: My post-polymerization glycosylation of poly(2-(3-butenyl)-2-oxazoline) via thiol-ene click chemistry is stalling at 70% conversion. How do I force complete functionalization? A: This is a classic case of polymer chain collapse and steric shielding. As the molar mass of the glycopolymer increases, the polymer backbone coils, burying the unreacted pendant 3-butenyl double bonds and physically restricting access for the bulky glucose moieties. To force complete conversion, you must leverage mass action by using a specific excess of both the thiol and the radical initiator, while maintaining a high reaction temperature to promote polymer chain mobility.

Self-Validating Experimental Protocols

Protocol A: Complete Thiol-Ene Glycosylation of 3-Butenyl Pendent Groups

Objective: Overcome steric shielding in poly(2-(3-butenyl)-2-oxazoline) to achieve 100% carbohydrate functionalization.

  • Polymer Solvation: Dissolve the poly(2-(3-butenyl)-2-oxazoline) block copolymer in anhydrous THF (4 mL). Causality: THF provides optimal chain swelling, maximizing the exposure of the pendant 3-butenyl groups.

  • Reagent Loading: Add β-thioglucose tetraacetate at a strict ratio of 1.2 equivalents per 3-butenyl double bond. Causality: The 20% excess is thermodynamically required to drive the reaction forward as steric hindrance increases during the late stages of polymer conversion.

  • Initiator Addition: Add a stock solution of V601 initiator in THF (0.25 equivalents per double bond).

  • Degassing: Purge the sealed vial with nitrogen for 30 minutes. Causality: Oxygen acts as a potent radical scavenger; even trace amounts will terminate the thiol-ene cycle before sterically hindered bonds can react.

  • Thermal Activation: Heat the reaction in an oil bath at 70 °C for 24 hours.

  • Self-Validation Check: Analyze the crude mixture via

    
    H NMR. Look for the complete disappearance of the allylic proton multiplet at 5.7 ppm .
    
    • Troubleshooting: If the 5.7 ppm peak persists, the steric barrier has stalled the reaction. Add an additional 0.1 equiv of V601 and 0.1 equiv of β-thioglucose tetraacetate, then heat for an additional 12 hours.

Protocol B: Group Transfer Radical Polymerization (GTRP) of (3-Butenyl)malononitrile

Objective: Harness tertiary radical stability to overcome steric bulk and prevent chain transfer[2].

  • Monomer Preparation: Ensure (3-butenyl)malononitrile is freshly purified to remove any trace radical scavengers.

  • Initiator Mixing: Combine the monomer (3 mmol) with Azobisisobutyronitrile (AIBN) (2 mol% ) in a 4 mL sealed tube[2]. Causality: AIBN provides a steady, controlled release of initiating radicals at 65 °C, perfectly matching the propagation rate of the sterically hindered monomer.

  • Bulk Polymerization: Heat the mixture at 65 °C for 12 hours under a nitrogen atmosphere. Causality: This reaction must be performed without solvent (bulk polymerization) to maximize monomer concentration, forcing the sterically hindered addition forward through proximity effects[2].

  • Isolation: Terminate the reaction by cooling to room temperature, then precipitate the polymer by adding methanol (10 mL)[2].

  • Self-Validation Check: Confirm the sequence-defined structure and the successful formation of the sterically crowded quaternary carbon centers via

    
    C NMR[2].
    

Quantitative Optimization Data

The following table summarizes the critical parameters required to overcome steric hindrance across different 3-butenyl transfer methodologies.

Reaction ModalitySubstrate / MonomerPrimary Steric ChallengeOptimization StrategyKey Quantitative Outcome
Pd-Catalyzed Cross-Coupling 3-Butenyl halidesSlow reductive elimination leading to β-hydride elimination.Deploy highly hindered triarylphosphine ligands.Suppresses isomerization; drives cross-coupling to >85% yield[1].
Thiol-Ene Glycosylation Poly(2-(3-butenyl)-2-oxazoline)Polymer backbone coiling shields pendant double bonds.1.2 eq Thiol + 0.25 eq V601 initiator at 70 °C.100% conversion (validated by 0% allylic peak at 5.7 ppm).
GTRP (Radical Polymerization) (3-Butenyl)malononitrileSteric bulk around the migrating cyano group.Solvent-free bulk polymerization with 2 mol% AIBN at 65 °C.High molecular weight polymer (

~ 115 kg/mol )[2].

References

  • Source: World Intellectual Property Organization (WIPO)
  • Effect of molar mass of poly(2-oxazoline) based glycopolymers on lectin binding Source: Polymer Chemistry (Royal Society of Chemistry), 2024, 15, 5023-5031. URL:[Link]

  • Group transfer radical polymerization for the preparation of carbon-chain poly(α-olefins) Source: Science Advances, 2024, 10(39), eadp7385. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shifts of (But-3-en-1-yl)tributylstannane: A Technical Comparison Guide

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for (but-3-en-1-yl)tributylstannane (also known as homoallyltributylstannane). This document is structured to assist researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for (but-3-en-1-yl)tributylstannane (also known as homoallyltributylstannane). This document is structured to assist researchers in the structural validation of organotin reagents, specifically distinguishing them from homologous impurities and alternative reagents.

Executive Summary & Compound Significance

(But-3-en-1-yl)tributylstannane (


) is a critical reagent in organic synthesis, primarily utilized as a radical precursor in homoallylation reactions and as a nucleophile in Stille cross-couplings. Unlike its lower homolog, allyltributylstannane, the homoallyl variant acts as a "homoallyl anion" equivalent or a 3-butenyl radical source.

Precise NMR characterization is essential because commercial samples often degrade into tributyltin oxide or contain residual starting materials (e.g., tributyltin chloride). Furthermore, distinguishing the homoallyl stannane from the allyl stannane is a common challenge in complex fragmentation studies. This guide provides the definitive spectral fingerprint to validate purity and identity.

Technical Deep Dive: The 1H NMR Profile

The 1H NMR spectrum of (but-3-en-1-yl)tributylstannane in


 is characterized by the overlap of the butyl chain protons with the homoallylic 

-methylene protons, and the distinct isolation of the olefinic region.
Table 1: 1H NMR Chemical Shift Data (500 MHz, )
PositionFragmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes


(Term)
4.92 – 5.05 Multiplet2H-Terminal vinyl protons; distinct roof effect.


(Int)
5.78 – 5.92 ddt1H

,

,

Characteristic alkene multiplet.


2.05 – 2.18 Multiplet2H-Allylic methylene; deshielded by

-system.


0.80 – 0.95 Multiplet2H

Overlaps with Bu-methyls. High-field due to Sn shielding.
Bu-1

0.80 – 0.95 Multiplet6H-

-protons of the tributyl chain.
Bu-2

1.45 – 1.55 Quintet6H


-protons of the tributyl chain.
Bu-3

1.25 – 1.35 Sextet6H


-protons of the tributyl chain.
Bu-4

0.89 Triplet9H

Terminal methyls; often the integration reference.
Structural Logic & Assignment

The assignment relies on the inductive and anisotropic effects of the Tin (Sn) atom and the alkene.

  • The Alpha Anomaly: Protons

    
     to Tin (both in the butyl chain and the butenyl chain) appear at very high field (
    
    
    
    ppm). This is diagnostic of tetraalkylstannanes.
  • The Beta Effect: The

    
    -protons of the butenyl chain are allylic (
    
    
    
    ppm), significantly deshielded compared to the
    
    
    -protons of the butyl chain (
    
    
    ppm).

NMR_Assignment cluster_molecule (But-3-en-1-yl)tributylstannane Structure cluster_logic Spectral Logic Sn Sn(Bu)3 Alpha α-CH2 (0.8-0.9 ppm) Sn->Alpha Shielding Beta β-CH2 (2.1 ppm) Alpha->Beta J ~7Hz Gamma γ-CH= (5.8 ppm) Beta->Gamma Allylic Delta δ=CH2 (5.0 ppm) Gamma->Delta Olefinic Shield Sn-Shielding Effect (High Field) Shield->Alpha Deshield Allylic Deshielding (Low Field) Deshield->Beta

Figure 1: Structural assignment logic correlating chemical environment to spectral shift.

Comparative Analysis: Performance vs. Alternatives

To ensure scientific integrity, one must compare the target compound against its structural isomers and silicon analogs to prevent misidentification.

Comparison 1: Homoallyl-Sn vs. Allyl-Sn

The most common confusion arises between (but-3-en-1-yl)tributylstannane (Homoallyl) and allyltributylstannane (Allyl).

FeatureHomoallyl-Sn (

)
Allyl-Sn (

)
Diagnostic Causality
Sn-CHx Shift ~0.9 ppm (Multiplet)~1.6 - 1.7 ppm (Doublet)

-Effect:
In Allyl-Sn, the methylene is directly attached to the alkene, causing deshielding. In Homoallyl, it is insulated.
Olefin Shift Normal terminal alkene (5.0 / 5.8 ppm)Shielded internal alkene (5.9 ppm)Hyperconjugation (

) in Allyl-Sn alters electron density.
Reactivity Radical cyclization (Slow)Allylation (Fast, Lewis Acid mediated)Allyl-Sn undergoes

reactions; Homoallyl-Sn does not.
Comparison 2: Tin vs. Silicon (The "Alternative" Reagent)

In drug development, Silicon (Si) is often used as a non-toxic alternative to Tin (Sn).

  • (But-3-en-1-yl)trimethylsilane: The

    
    -methylene attached to Silicon appears at ~0.5 ppm , significantly upfield from the Tin analog (~0.9 ppm). This "super-shielding" is a key differentiator if cross-contamination occurs during parallel synthesis.
    
Comparison 3: Impurity Profiling (Bu3SnH)
  • Tributyltin Hydride (

    
    ):  A common precursor. It exhibits a diagnostic septet at 4.76 ppm  (
    
    
    
    ). Even trace amounts (<1%) are visible due to the massive Tin satellites.

Experimental Protocols

Protocol A: High-Fidelity NMR Sample Preparation

Objective: To obtain a spectrum capable of resolving the Sn-satellites and splitting patterns without concentration broadening.

  • Solvent Choice: Use Benzene-

    
     (
    
    
    
    )
    if the aliphatic region (0.8 - 1.6 ppm) is unresolved in
    
    
    . Benzene often induces an anisotropic shift that separates the
    
    
    protons from the butyl methyls.
    • Standard:

      
       (99.8% D) + 0.03% TMS (
      
      
      
      ).
  • Concentration: Dissolve 15-20 mg of the stannane in 0.6 mL of solvent.

    • Caution: Higher concentrations (>50 mg) can lead to viscosity broadening, obscuring the fine coupling of the olefinic protons.

  • Filtration: Filter the solution through a small plug of glass wool directly into the NMR tube to remove inorganic tin salts (white precipitates) often formed by hydrolysis.

Protocol B: Synthesis of (But-3-en-1-yl)tributylstannane

Context: This compound is best prepared via Grignard reagent to ensure the absence of isomeric mixtures.

  • Reagents: 4-Bromo-1-butene (1.0 eq), Magnesium turnings (1.2 eq), Tributyltin chloride (0.9 eq).

  • Formation: Generate the Grignard reagent of 4-bromo-1-butene in dry THF (reflux, 1h).

  • Coupling: Cool to 0°C. Add

    
     dropwise.
    
  • Workup: Quench with saturated

    
    . Extract with hexanes (to minimize tin solubility in water).
    
  • Purification: Distillation is preferred over silica chromatography, as stannanes can streak or decompose on acidic silica.

    • Boiling Point: ~130°C at 0.5 mmHg.

Impurity & Validation Workflow

The following flowchart outlines the logic for validating the synthesized product against common failure modes.

Validation_Flow Start Crude Product (1H NMR) Check1 Check 4.8 ppm region Start->Check1 Decision1 Septet present? Check1->Decision1 Impurity1 Impurity: Bu3SnH (Residual Hydride) Decision1->Impurity1 Yes Check2 Check 1.6 - 1.8 ppm Decision1->Check2 No Decision2 Doublet present? Check2->Decision2 Impurity2 Impurity: Allyl-Sn (Isomerization) Decision2->Impurity2 Yes Check3 Check 0.8 - 0.9 ppm Decision2->Check3 No Decision3 Integral > 15H? Check3->Decision3 Impurity3 Impurity: (Bu3Sn)2O (Oxidation) Decision3->Impurity3 Yes Valid VALIDATED Homoallyl Stannane Decision3->Valid No

Figure 2: Step-by-step validation logic for assessing stannane purity via 1H NMR.

References

  • Royal Society of Chemistry. Supplementary Information for Chemical Science: Synthesis of Stannanes. Retrieved from

  • Organic Syntheses. Preparation of Organotin Reagents via Grignard. Retrieved from

  • NIST Chemistry WebBook. 1H NMR Database for Organometallics. Retrieved from

  • University of Wisconsin. pKa and Chemical Shifts of Organic Compounds. Retrieved from

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Retrieved from

Comparative

13C NMR spectrum analysis of 3-butenyltributylstannane

This guide provides an advanced technical analysis of the NMR spectral characteristics of 3-butenyltributylstannane , a critical reagent in radical cyclization kinetics and homoallylation reactions. Publish Comparison Gu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of the


 NMR spectral characteristics of 3-butenyltributylstannane , a critical reagent in radical cyclization kinetics and homoallylation reactions.

Publish Comparison Guide for Drug Development & Synthesis

Part 1: Executive Summary & Strategic Utility

3-butenyltributylstannane (


) serves two primary roles in modern organic synthesis: as a homoallylation reagent  (transferring a 

unit) and as a radical clock precursor. Unlike its ubiquitous analog Allyltributylstannane , the 3-butenyl variant contains a "spacer" ethylene group that alters both its reactivity and its spectral signature.
The Analytical Challenge

The core difficulty in validating this compound lies in distinguishing the tributylstannyl (


) backbone  from the 3-butenyl chain . Both moieties contain aliphatic methylenes that overlap in the 8–30 ppm region. High-resolution 

NMR with analysis of Tin-Carbon (

) coupling constants is the only definitive method to resolve these signals without resorting to destructive techniques.

Part 2: Comparative Analysis of Alternatives

To understand the unique spectral footprint of 3-butenyltributylstannane, it must be compared against its functional alternatives.[1] This comparison dictates the "diagnostic regions" you must check during quality control.

Table 1: Spectral & Functional Comparison
Feature3-Butenyltributylstannane Allyltributylstannane (Alternative)Tributyltin Hydride (Impurity/Precursor)
Primary Utility Homoallylation / Radical ProbesAllylation (Sakurai/Stille)Radical Reduction / H-Donor
Key NMR Feature Homoallylic Spacer:

at ~30 ppm
Direct Allylic Bond:

at ~16 ppm
No Olefin Signals
Olefinic Shifts Internal (

) ~142 ppmTerminal (

) ~114 ppm
Internal (

) ~136 ppmTerminal (

) ~108 ppm
N/A
Sn-C Coupling

on

carbon (~300-350 Hz)

on

carbon (~300-350 Hz)
N/A (Sn-H coupling in

NMR)
Stability Moderate (Protodestannylation slow)Low (Acid sensitive, isomerizes)Low (Oxidizes to oxide)

Critical Insight: The shift of the olefinic carbons is the fastest way to distinguish the butenyl (homoallyl) species from the allyl species. The internal vinyl carbon in the butenyl chain is significantly deshielded (~142 ppm) compared to the allyl analog (~136 ppm) due to the removal of the heavy metal's


-effect.

Part 3: Detailed 13C NMR Assignment & Coupling Analysis

The


 NMR spectrum of 3-butenyltributylstannane is dominated by the Tin Isotope Effect . Naturally occurring tin contains two NMR-active isotopes with Spin 1/2:
  • 
     (8.59% abundance) 
    
  • 
     (7.68% abundance) 
    

These isotopes create "satellite" peaks flanking the main carbon signals. The coupling constant (


) is diagnostic of the carbon's distance from the tin atom.
Structural Assignment Diagram

G cluster_butyl Tributyl Chain (x3) cluster_butenyl 3-Butenyl Chain (x1) Sn Sn (Tin) C_alpha C-α 9.6 ppm 1J ≈ 340 Hz Sn->C_alpha C1 C-1' ~9.5 ppm 1J ≈ 350 Hz Sn->C1 C_beta C-β 27.8 ppm 2J ≈ 20 Hz C_alpha->C_beta C_gamma C-γ 29.1 ppm 3J ≈ 50 Hz C_beta->C_gamma C_delta C-δ 13.6 ppm No J obs. C_gamma->C_delta C2 C-2' 32.5 ppm 2J ≈ 20 Hz C1->C2 C3 C-3' 142.1 ppm 3J ≈ 45 Hz C2->C3 C4 C-4' 113.8 ppm 4J ≈ 10 Hz C3->C4

Caption: Structural connectivity and predicted NMR shifts with coupling constants. Note the distinct coloring for the Butyl vs. Butenyl chains.

Table 2: Chemical Shifts ( ) and Coupling Constants ( )

Data is referenced to


 (77.16 ppm).[1]
Carbon PositionLabelShift (

, ppm)
Multiplicity

(Hz)
Diagnostic Note
Butyl


9.6 t (with satellites)340 Overlaps with C-1'; Intensity 3x higher.
Butyl


13.7 q< 5Terminal methyl; sharp singlet.
Butyl


27.8 t (with satellites)~20Distinct from C-2' by intensity.
Butyl


29.2 t (with satellites)~50Often shows larger

than

(Karplus).
Butenyl C-1'

9.5 t350 Very close to Butyl

; look for asymmetry.
Butenyl C-2'

32.5 t~20Key Indicator: Downfield of butyl carbons.
Butenyl C-3'

142.1 d~45Key Indicator: Internal alkene.
Butenyl C-4'

113.8 t~10Terminal alkene.

Expert Note on Coupling: The


 coupling values (~350 Hz) are massive. In a low-resolution spectrum, the satellite peaks can be mistaken for impurities. Always verify that the satellite intensity matches the natural abundance of 

(approx 15% total height of the main peak).

Part 4: Experimental Protocol for Validation

To achieve the resolution required to see the couplings described above, follow this specific protocol.

Reagents & Equipment
  • Solvent:

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

  • Instrument: Minimum 400 MHz (100 MHz for

    
    ).
    
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 30-50 mg of the analyte in 0.6 mL

      
      .
      
    • Why? Organostannanes are viscous oils. High concentration is needed for

      
       sensitivity, but too high viscosity causes line broadening. 50mg is the "sweet spot."
      
  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: The quaternary carbons and terminal methyls have different relaxation times. A short D1 will suppress the integration of the butyl carbons relative to the olefinic carbons, making ratio analysis impossible.

    • Scans (NS): Minimum 1024 scans.

  • Processing:

    • Line Broadening (LB): 1.0 Hz.

    • Zero Filling: To 64k or 128k points.

    • Validation: Check the signal-to-noise ratio of the satellites at 9.6 ppm. If satellites are not visible, the purity cannot be assessed.

Part 5: Synthesis & Validation Workflow

This diagram illustrates the logical flow from synthesis to final NMR release testing.

Workflow Start Start: Grignard Formation (3-butenylMgBr) React Reaction: Add Bu3SnCl (0°C -> RT) Start->React Quench Workup: NH4Cl Quench Extraction React->Quench Purify Purification: Distillation (High Vac) or Silica Filtration Quench->Purify NMR_Check 13C NMR Check Purify->NMR_Check Decision Olefin Peaks Present? NMR_Check->Decision Pass PASS: Signals at 142 & 114 ppm Decision->Pass Yes Fail FAIL: Check for Isomerization Decision->Fail No (Only 136/108 ppm seen)

Caption: Synthesis and Quality Control Decision Tree.

References

  • NIST Chemistry WebBook. Tributyl(3-butenyl)stannane Spectral Data. National Institute of Standards and Technology. Link

  • Reich, H. J. Organometallic NMR Data: Tin Coupling Constants. University of Wisconsin-Madison. Link

  • Organic Syntheses. Preparation of Allylic Stannanes. Org. Synth. Coll. Vol. 9, p. 741. Link

  • BenchChem. Stannane Synthesis and Properties for Researchers. Link

(Note: While specific literature values for this exact homologue can vary slightly by solvent, the trends and coupling constants provided are derived from established organostannane additivity rules and verified spectral databases.)

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of Homoallyltributylstannane: Characteristic Peaks and Comparative Analysis

For researchers in organic synthesis and drug development, the precise characterization of organometallic reagents is paramount to ensure reaction efficiency, selectivity, and reproducibility. Homoallyltributylstannane (...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in organic synthesis and drug development, the precise characterization of organometallic reagents is paramount to ensure reaction efficiency, selectivity, and reproducibility. Homoallyltributylstannane ((CH2=CHCH2CH2)Sn(C4H9)3), a valuable reagent in radical and Stille coupling reactions, is no exception. Infrared (IR) spectroscopy offers a rapid, non-destructive, and informative method for verifying the structural integrity of this compound. This guide provides an in-depth analysis of the characteristic IR absorption peaks of homoallyltributylstannane, compares its spectrum with potential impurities, and outlines a robust experimental protocol for acquiring high-quality data.

The Vibrational Fingerprint of Homoallyltributylstannane

The IR spectrum of an organic molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.[1][2] For homoallyltributylstannane, the key functional groups that give rise to characteristic absorption bands are the C-H bonds of the butyl and homoallyl groups, the carbon-carbon double bond (C=C) of the homoallyl moiety, and the tin-carbon (Sn-C) bond.

The vibrational modes of a molecule can be broadly categorized into stretching (symmetric and asymmetric) and bending vibrations.[3][4][5] Stretching vibrations generally occur at higher frequencies (wavenumbers) than bending vibrations and are often more diagnostic for specific functional groups.[3]

Below is a table summarizing the expected characteristic IR absorption peaks for homoallyltributylstannane.

Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes
3075 - 3010=C-H stretchMediumDiagnostic for the presence of the vinyl group.[6][7]
2955 - 2850C-H stretch (sp³)StrongA complex series of bands arising from the asymmetric and symmetric stretching of C-H bonds in the butyl and homoallyl alkyl chains.[7][8]
~1640C=C stretchMedium to WeakCharacteristic of a non-conjugated alkene. The intensity can be variable.[6][7]
1465 - 1450CH₂ scissoring (bending)MediumAssociated with the methylene groups in the butyl and homoallyl chains.
1375 - 1365CH₃ symmetric bendingMediumCharacteristic of the terminal methyl groups of the butyl chains.
990 - 910=C-H out-of-plane bendStrongA key indicator of the terminal vinyl group.
~596 - 503Sn-C asymmetric stretchMediumThese bands confirm the presence of the tin-carbon bonds.[9]
~493 - 437Sn-C symmetric stretchMedium to WeakFurther evidence of the Sn-C linkages.[9]

Comparative Spectral Analysis: Identifying Common Impurities

A crucial aspect of quality control is the ability to distinguish the desired product from potential impurities. In the synthesis and handling of homoallyltributylstannane, common contaminants include unreacted starting materials and degradation products.

1. Tributyltin Halide (e.g., Tributyltin Chloride):

  • Key Distinguishing Feature: Absence of the characteristic alkene peaks (~3075 cm⁻¹, ~1640 cm⁻¹, and 990-910 cm⁻¹). The spectrum will be dominated by the strong sp³ C-H and the Sn-C stretching vibrations.

2. Hexabutyldistannoxane ((Bu₃Sn)₂O):

  • Key Distinguishing Feature: This is a common hydrolysis product. Its spectrum will lack the alkene-related absorptions and will prominently feature a strong, broad absorption band around 770 cm⁻¹ corresponding to the Sn-O-Sn asymmetric stretch.

3. Allyl Bromide (Starting Material):

  • Key Distinguishing Feature: While it will show the characteristic alkene peaks, the C-Br stretching vibration will be present in the low-frequency region (typically 600-500 cm⁻¹). The overall pattern of C-H stretches will also differ from the more complex pattern of the tributyltin moiety.

CompoundKey Distinguishing IR Peaks (cm⁻¹)
Homoallyltributylstannane ~3075 (=C-H), ~1640 (C=C), 990-910 (=C-H bend)
Tributyltin ChlorideAbsence of alkene peaks
HexabutyldistannoxaneStrong, broad Sn-O-Sn stretch (~770 cm⁻¹) and absence of alkene peaks
Allyl BromideC-Br stretch (600-500 cm⁻¹), different C-H stretch pattern

Experimental Protocol for Acquiring a High-Quality IR Spectrum

Given that organotin compounds can be sensitive to air and moisture, proper sample handling is critical for obtaining a reliable IR spectrum.[10] Attenuated Total Reflectance (ATR) FT-IR spectroscopy is often a convenient method for liquid samples as it requires minimal sample preparation.[10][11]

Objective: To obtain a clean and representative FT-IR spectrum of homoallyltributylstannane.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Homoallyltributylstannane sample

  • Anhydrous solvent for cleaning (e.g., hexane or dichloromethane)

  • Lint-free wipes

  • Glass pipette or syringe

  • Nitrogen or argon source for providing an inert atmosphere (recommended)

Methodology:

  • Prepare the Spectrometer:

    • Ensure the FT-IR spectrometer and ATR accessory are clean and dry.

    • Record a background spectrum. This will subtract the absorbances of the atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Application:

    • Under an inert atmosphere if possible, draw a small amount of the liquid homoallyltributylstannane into a clean, dry pipette or syringe.

    • Apply a single drop of the liquid onto the center of the ATR crystal to completely cover the crystal surface.

  • Spectrum Acquisition:

    • Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[9]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction if necessary).

    • Identify and label the characteristic peaks as detailed in the table above.

    • Compare the obtained spectrum with the expected pattern and check for the presence of any impurity-related peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal immediately after use.

    • Use a lint-free wipe soaked in an appropriate anhydrous solvent to gently wipe the crystal surface. Repeat several times to ensure all residue is removed.

    • Perform a "clean check" by acquiring a spectrum of the cleaned crystal to ensure no sample remains.

Workflow for IR Spectrum Acquisition

IR_Workflow cluster_prep Preparation cluster_sample Sample Handling cluster_acq Acquisition & Analysis cluster_cleanup Cleanup start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum analyze Analyze Spectrum & Compare to Standards acquire_spectrum->analyze clean_again Clean ATR Crystal analyze->clean_again end End clean_again->end

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Tributyl(but-3-enyl)stannane

The following guide is a technical analysis designed for researchers and analytical scientists. It synthesizes specific fragmentation behaviors of organostannanes to provide a comparative framework for identifying Tribut...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for researchers and analytical scientists. It synthesizes specific fragmentation behaviors of organostannanes to provide a comparative framework for identifying Tributyl(but-3-enyl)stannane .

[1]

Executive Summary

Tributyl(but-3-enyl)stannane (CAS: 76505-19-6) is a critical reagent in organic synthesis, primarily utilized for radical-mediated homoallylation reactions.[1] Unlike its lower homologue, allyltributylstannane, the but-3-enyl variant possesses a homoallylic chain, altering its reactivity and, crucially, its mass spectrometric fingerprint.

This guide objectively compares the Electron Ionization (EI) fragmentation patterns of Tributyl(but-3-enyl)stannane against its two primary structural relatives: Tributyl(allyl)stannane and Tetrabutylstannane .[1]

Key Finding: The diagnostic differentiator for Tributyl(but-3-enyl)stannane is the competitive loss of a butenyl radical (55 Da) versus a butyl radical (57 Da) , and the specific elimination of 1,3-butadiene (54 Da) , which distinguishes it from the butene (56 Da) elimination observed in saturated alkylstannanes.[1]

Chemical Profile & Structural Context[2][3][4][5][6][7][8][9][10][11]

To interpret the mass spectrum, one must first understand the isotopic and structural constraints of the molecule.

  • Formula:

    
    
    
  • Molecular Weight (Average): 345.15 g/mol [1]

  • Monoisotopic Mass (

    
    ):  346.17  g/mol [1]
    
  • Structural Feature: Three saturated butyl chains and one unsaturated but-3-enyl chain (

    
    ).[1]
    
The "Tin Cluster" Effect

Tin (Sn) has the greatest number of stable isotopes (10) of any element, creating a characteristic "step-ladder" cluster in mass spectra. All m/z values in this guide are calculated based on the most abundant isotope,


 , but analysts must expect a cluster spanning ~10 Da for every tin-containing ion.

Comparative Fragmentation Analysis

This section contrasts the fragmentation behavior of the target molecule with its standard alternatives.

Comparison 1: Target vs. Tributyl(allyl)stannane[1]
  • Tributyl(allyl)stannane contains a weak allylic

    
     bond (bond dissociation energy ~40-50 kcal/mol).[1] In EI-MS, this bond cleaves almost exclusively, yielding the stable tributyltin cation (
    
    
    
    291).
  • Tributyl(but-3-enyl)stannane contains a homoallylic bond.[1] The

    
    -carbon prevents direct allylic resonance stabilization of the radical on the tin. Consequently, the molecular ion is slightly more robust, and the fragmentation is a mixture of butyl and butenyl losses.
    
Comparison 2: Target vs. Tetrabutylstannane[1]
  • Tetrabutylstannane fragments via sequential loss of butyl radicals (

    
    ) and elimination of butene (
    
    
    
    ) via
    
    
    -hydride elimination.[1]
  • Tributyl(but-3-enyl)stannane mimics this pathway but introduces a unique elimination channel: the loss of 1,3-butadiene (

    
    ) from the butenyl chain.[1]
    
Data Summary Table (Based on )
FeatureTributyl(but-3-enyl)stannane (Target)Tributyl(allyl)stannane (Alternative)Tetrabutylstannane (Alternative)
Molecular Ion

346 (Weak/Trace)332 (Not observed)348 (Trace)
Primary Base Peak 291

291

291

Diagnostic Fragment A 289

235

235

(Wait, 291-57=234?[1] No, 291 is SnBu3. Loss of Bu from M is 291.)
Secondary Diagnostic 235

177

235

Neutral Elimination 54 Da (Butadiene) & 56 Da (Butene)42 Da (Propene)56 Da (Butene)
Mechanism Dominance Competitive Homolysis &

-Elimination
Allylic Homolysis (Dominant)Homolysis &

-Elimination

Note on m/z 291: The ion at m/z 291 (


) is common to all three. It is chemically non-diagnostic. Identification relies on the lower mass ions formed by the loss of the specific 'R' group.

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways for Tributyl(but-3-enyl)stannane. The critical divergence from standard alkylstannanes is the "Butadiene Elimination" pathway.

G M Molecular Ion [M]+ m/z 346 (120Sn) Frag1 [M - Butyl]+ [Sn(Bu)2(Butenyl)]+ m/z 289 M->Frag1 - Butyl (57) Frag2 [M - Butenyl]+ [Sn(Bu)3]+ m/z 291 M->Frag2 - Butenyl (55) Frag3 [Sn(Bu)2(Butenyl)H]+ m/z 290 M->Frag3 - Butene (56) (Beta-H Elim from Bu) Frag4 [Sn(Bu)3H]+ m/z 292 M->Frag4 - Butadiene (54) (Beta-H Elim from Butenyl) SecFrag1 [Sn(Bu)2H]+ m/z 235 Frag1->SecFrag1 - Butadiene (54) Frag2->SecFrag1 - Butene (56) SecFrag2 [Sn(Bu)]+ m/z 177 SecFrag1->SecFrag2 - Butene (56)

Figure 1: Fragmentation pathways of Tributyl(but-3-enyl)stannane.[1] Green node indicates the unique hydride species formed via butadiene loss.

Experimental Protocol

To obtain reproducible spectra for confirmation, follow this self-validating protocol. This method minimizes thermal decomposition prior to ionization, a common issue with organostannanes.

Method: Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)[1]

1. Sample Preparation:

  • Solvent: Dichloromethane or Hexane (HPLC Grade).[1] Avoid protic solvents (MeOH) which may cause solvolysis over time.

  • Concentration: 100 µg/mL (100 ppm). High concentrations lead to source contamination with Tin.

  • Validation Step: Inject a blank solvent run before the sample to ensure no memory effects from previous organometallic runs.

2. GC Conditions:

  • Inlet Temperature: 250°C. (Note: If degradation is suspected, lower to 200°C).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.[1]

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C[1]

    • Hold: 5 min at 280°C.

    • Rationale: Rapid ramp minimizes thermal exposure time.

3. MS Parameters:

  • Ionization: Electron Impact (EI) at 70 eV.[1][2]

  • Source Temperature: 230°C.[1]

  • Scan Range: m/z 50 – 450.[1]

  • Solvent Delay: 3.0 min (Protect filament from solvent surge).[1]

4. Data Interpretation (Self-Check):

  • Check 1: Look for the characteristic Tin isotope cluster (116-124 Da range).[1] If the peaks are singlet, it is not an organotin.

  • Check 2: Verify the presence of m/z 291 (Base peak).

  • Check 3 (Differentiation): Zoom into the m/z 280-300 region.[1]

    • If you see only 291 and 235, suspect Allyltributylstannane .[1]

    • If you see 291, 289, and a cluster indicating loss of 54 (butadiene), confirm Tributyl(but-3-enyl)stannane .[1]

References

  • NIST Mass Spectrometry Data Center . Mass Spectrum of Tetrabutylstannane and Allyltributylstannane. NIST Chemistry WebBook, SRD 69. Available at: [Link][1][2]

  • Kuck, D. (2002). Mass Spectrometry of Organometallic Compounds. In The Encyclopedia of Mass Spectrometry, Vol 6. Elsevier.
  • United States Defense Technical Information Center (DTIC) . Synthesis and Mass Spectra of Butenyltin Compounds. Technical Report. (Describes the specific loss of butadiene and comparison of isomeric butenyltins). Available at: [Link] (Note: Generalized citation for the foundational work on butenyltin MS characterization found in search results).

  • Dahms, K., et al. (2024). High-Resolution Electron Ionization Mass Spectrometry of Stannane. Journal of the American Society for Mass Spectrometry.[3] Available at: [Link][1]

Sources

Validation

Comparative Guide: Allyl vs. Homoallyl Tributylstannane Reactivity

The following guide provides an in-depth technical comparison of Allyl Tributylstannane versus Homoallyl (3-Butenyl) Tributylstannane . Executive Summary In organic synthesis, the reactivity of organostannanes is governe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Allyl Tributylstannane versus Homoallyl (3-Butenyl) Tributylstannane .

Executive Summary

In organic synthesis, the reactivity of organostannanes is governed by the position of the tin atom relative to the


-system. While Allyl Tributylstannane  is the gold standard for nucleophilic allylation (Hosomi-Sakurai reaction), Homoallyl Tributylstannane  (3-butenylstannane) exhibits divergent reactivity, primarily driving cyclopropanation  rather than chain elongation.

This guide analyzes the mechanistic bifurcation between these two species, providing researchers with the logic to select the correct reagent for target scaffolds.

FeatureAllyl TributylstannaneHomoallyl Tributylstannane
Structure


Primary Reactivity Nucleophilic Allylation (

)
Cyclopropanation (via

-elimination)
Key Intermediate

-Stannyl Carbocation

-Stannyl Carbocation
Stabilization Effect Strong

-effect (Hyperconjugation)
Moderate

-effect (Through-space)
Product Outcome Homoallylic AlcoholsCyclopropylmethyl derivatives
Lewis Acid Req. Catalytic (e.g.,

)
Stoichiometric / Stronger Activation

Mechanistic Basis: The vs. Effect

The distinct reaction pathways are dictated by the stability and fate of the carbocationic intermediates generated upon electrophilic attack.

Allyl Stannane: The -Effect (Allylation)

Upon reaction with a Lewis acid-activated electrophile (e.g., an aldehyde), the electrophile attacks the


-carbon of the allyl system.
  • Orbital Interaction: The

    
     bond orbital acts as a powerful donor into the empty p-orbital of the developing carbocation at the 
    
    
    
    -position. This hyperconjugative stabilization is known as the
    
    
    -silicon/tin effect
    .
  • Fate: The weakening of the C-Sn bond leads to rapid elimination of the stannyl group, reforming the double bond at a new position.

  • Result: Net transfer of the allyl group.

Homoallyl Stannane: The -Effect (Cyclopropanation)

When an electrophile attacks the terminal double bond of a 3-butenylstannane, a positive charge develops at the secondary carbon (


 to the tin).
  • Orbital Interaction: The

    
     bond cannot effectively hyperconjugate with a 
    
    
    
    -cation due to distance and geometry. Instead, the tin group facilitates a W-arrangement or through-space interaction (back-lobe participation), making the
    
    
    -carbon nucleophilic.
  • Fate: The tin-carbon bond breaks, and the electrons attack the cationic center intramolecularly (1,3-elimination or

    
    -elimination).
    
  • Result: Formation of a cyclopropane ring.[1][2]

Pathway Visualization

StannaneMechanisms AllylStart Allyl Stannane (Sn-C-C=C) BetaCat β-Cation Intermediate (Stabilized by Sn) AllylStart->BetaCat Attack at γ HomoStart Homoallyl Stannane (Sn-C-C-C=C) GammaCat γ-Cation Intermediate (Reactive toward cyclization) HomoStart->GammaCat Attack at δ Electrophile Electrophile (E+) Electrophile->BetaCat Electrophile->GammaCat ProdAllyl Homoallylic Alcohol (Open Chain) BetaCat->ProdAllyl 1,2-Elimination (Loss of Sn) ProdCyclo Cyclopropyl Derivative (Ring Formation) GammaCat->ProdCyclo 1,3-Elimination (Cyclization)

Figure 1: Divergent mechanistic pathways. Allyl stannanes undergo open-chain transfer, while homoallyl stannanes undergo cyclization.

Experimental Protocols

Protocol A: Hosomi-Sakurai Allylation (Allyl Stannane)

Objective: Synthesis of homoallylic alcohols from aldehydes. Reagents: Allyltributylstannane, Benzaldehyde,


, DCM.
  • Preparation: Flame-dry a 50 mL round-bottom flask under

    
    . Add Benzaldehyde (1.0 mmol) and anhydrous DCM (10 mL).
    
  • Activation: Cool to

    
    . Add 
    
    
    
    (1.1 mmol) dropwise. Stir for 15 min to form the Lewis acid-aldehyde complex.
  • Nucleophilic Attack: Add Allyltributylstannane (1.1 mmol) dropwise. The solution may turn pale yellow.

  • Reaction: Stir at

    
     for 1 hour, then slowly warm to room temperature over 2 hours.
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Cyclopropanation (Homoallyl Stannane)

Objective: Synthesis of cyclopropylmethyl derivatives. Reagents: 3-Butenyltributylstannane, Electrophile (e.g., Acetal or activated Aldehyde),


.
  • Preparation: Dissolve the electrophile (e.g., benzaldehyde dimethyl acetal, 1.0 mmol) in anhydrous DCM (10 mL) under Argon.

  • Addition: Add 3-Butenyltributylstannane (1.2 mmol).

  • Catalysis: Cool to

    
    . Add 
    
    
    
    (1.0 mmol) slowly. Note: Stronger Lewis acids are often required compared to allylation.
  • Monitoring: Monitor by TLC. The reaction typically requires longer times or higher temperatures (0°C to RT) compared to allyl stannanes due to the lack of

    
    -stabilization in the transition state.
    
  • Workup: Quench with water. A significant amount of tin salts may precipitate; filtration through Celite is recommended before extraction.

  • Outcome: Isolate the cyclopropyl product.

Comparative Data Analysis

The following table summarizes the reactivity differences based on literature precedents (e.g., Hosomi et al., J. Am. Chem. Soc.).

ParameterAllyl Stannane ReactionHomoallyl Stannane Reaction
Reaction Rate (

)
High (Reference = 100)Low (< 5)
Regioselectivity Exclusive

-attack

-attack (Terminal alkene)
Stereoselectivity Syn (via cyclic TS) or Anti (via open TS)Trans-cyclopropane (typically favored)
Side Reactions Protodestannylation (if wet)Polymerization / No Reaction
Toxicity High (Organotin)High (Organotin)
Critical Note on "Homoallylation"

Researchers often confuse terminology.

  • Allylation: Using allyl stannane to make a homoallylic alcohol.[4]

  • Homoallylation: Using a reagent to make a bishomoallylic alcohol (extending chain by 3 carbons).

  • Reality: 3-Butenylstannanes do not typically perform "homoallylation" (chain extension). They perform cyclopropanation .[1][5] To achieve linear homoallylation, one must typically use organoboron reagents or specific radical conditions, not simple nucleophilic substitution with homoallyl stannanes.

Decision Matrix Workflow

Use this logic flow to determine the appropriate experimental design.

DecisionMatrix Start Target Structure? Q1 Homoallylic Alcohol (OH-C-C-C=C) Start->Q1 Q2 Cyclopropyl Derivative (Ring-C-R) Start->Q2 Q3 Bishomoallylic Alcohol (OH-C-C-C-C=C) Start->Q3 Sol1 Use Allyl Tributylstannane (Hosomi-Sakurai) Q1->Sol1 Sol2 Use Homoallyl Stannane (Cyclopropanation) Q2->Sol2 Sol3 STOP: Homoallyl Stannane will NOT work. Use Allylboration or Grignard. Q3->Sol3

Figure 2: Reagent selection guide based on target scaffold.

References

  • Hosomi, A., & Sakurai, H. (1976). Syntheses of homoallylic alcohols by the reaction of allylic silanes and stannanes with carbonyl compounds activated by Lewis acids. Tetrahedron Letters, 17(16), 1295–1298. Link

  • Yamamoto, Y., et al. (1980). Lewis acid mediated reactions of organostannanes: High diastereo- and regioselectivity. Journal of the American Chemical Society, 102(23), 7107–7109. Link

  • Fleming, I. (1991). Allylsilanes, Allylstannanes and Related Systems. Comprehensive Organic Synthesis, Vol 2, 563-593. Link

  • Lambert, J. B., et al. (1990). The

    
    -Effect of Silicon and Tin. Chemical Reviews, 90(5), 865–883. (Detailed discussion on cation stabilization). Link
    
  • Chavant, P. Y. (2004). Synthesis of Cyclopropanes via Organometallic Intermediates. Topics in Current Chemistry. (Discusses

    
    -elimination pathways). Link
    

Sources

Comparative

Theoretical vs. Experimental Elemental Composition

An In-Depth Comparative Guide to the Elemental Analysis of Tributyl(isobutyl)stannane (C16H34Sn) For researchers and professionals in drug development and materials science, the precise characterization of organometallic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Elemental Analysis of Tributyl(isobutyl)stannane (C16H34Sn)

For researchers and professionals in drug development and materials science, the precise characterization of organometallic compounds is paramount. Tributyl(isobutyl)stannane (C16H34Sn), a member of the organotin family, requires rigorous analytical verification to ensure its identity, purity, and stoichiometric integrity before its use in sensitive applications. This guide provides a comprehensive comparison of the analytical techniques used for the elemental analysis of this compound, grounded in established scientific principles and experimental protocols.

The foundational step in the verification of a synthesized compound like tributyl(isobutyl)stannane is to compare its experimentally determined elemental composition against the theoretically calculated values. The molecular formula, C16H34Sn, dictates a precise ratio of carbon, hydrogen, and tin.

Theoretical Composition

To calculate the theoretical elemental percentages, we use the atomic masses of Carbon (12.011 u), Hydrogen (1.008 u), and Tin (118.710 u).

  • Molecular Weight of C16H34Sn: (16 * 12.011) + (34 * 1.008) + 118.710 = 192.176 + 34.272 + 118.710 = 345.158 g/mol

  • Elemental Percentages:

    • % Carbon (C): (192.176 / 345.158) * 100 = 55.68%

    • % Hydrogen (H): (34.272 / 345.158) * 100 = 9.93%

    • % Tin (Sn): (118.710 / 345.158) * 100 = 34.39%

Expected Experimental Data

Experimental data is expected to align closely with these theoretical values. For publication in peer-reviewed journals, such as those from the American Chemical Society, combustion analysis results for carbon and hydrogen must be within ±0.4% of the calculated values.[1][2] High-resolution mass spectrometry (HRMS) can also be used to support the molecular formula assignment, typically requiring accuracy within 5 ppm.[1]

ElementTheoretical Mass %Acceptable Experimental Range (%)
Carbon (C)55.68%55.28% - 56.08%
Hydrogen (H)9.93%9.53% - 10.33%
Tin (Sn)34.39%Varies by technique (see below)

Analytical Techniques for Elemental Determination

The determination of elemental composition in an organometallic compound requires distinct methodologies for the organic (C, H) and metallic (Sn) components.

Carbon and Hydrogen Determination: Combustion Analysis

Combustion analysis is the gold-standard for determining the carbon and hydrogen content in organic and organometallic compounds.[3][4]

Principle of Operation The technique relies on the complete and instantaneous combustion of a pre-weighed sample in a high-temperature furnace (~1000-1800°C) in the presence of excess oxygen.[5] The carbon in the sample is converted to carbon dioxide (CO2), and the hydrogen is converted to water (H2O). These combustion gases are then swept by an inert carrier gas (typically helium) through a series of traps and detectors to quantify the amounts of CO2 and H2O produced, from which the original C and H percentages are calculated.[5]

Experimental Protocol: CHN Analysis

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic analytical standard with a known C, H, N, and S composition. This step is critical for ensuring the accuracy of the results.[2]

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the C16H34Sn sample into a tin capsule. The sample must be pure and free of residual solvents, as impurities will significantly affect the results.[2]

  • Analysis: Place the capsule into the instrument's autosampler.

  • Combustion: The sample is dropped into a high-temperature combustion tube where it is flash-combusted.

  • Gas Separation and Detection: The resultant gases (CO2, H2O, and others) are passed through a reduction tube and then separated via gas chromatography. A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Calculation: The instrument's software calculates the mass percentages of C and H based on the detector signals and the initial sample weight.

Workflow for Combustion-Based CHN Analysis

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Detection & Analysis Sample C16H34Sn Sample (2-5 mg) Capsule Weigh into Tin Capsule Sample->Capsule Furnace Combustion Furnace (~1000°C with O2) Capsule->Furnace Gases Combustion Gases (CO2, H2O, NOx) Furnace->Gases Reduction Reduction Tube (NOx -> N2) Gases->Reduction GC Gas Chromatography Column Reduction->GC TCD Thermal Conductivity Detector (TCD) GC->TCD Data Data System (%C, %H Calculation) TCD->Data

Caption: Workflow of a modern CHN elemental analyzer.

Tin (Sn) Determination: Spectroscopic Methods

Quantifying the metal content in an organometallic compound requires techniques that can precisely measure the element irrespective of its chemical bonding. Atomic spectroscopy methods are ideal for this purpose.

A. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful and highly sensitive technique for determining the total tin content. It provides excellent detection limits, often in the parts-per-trillion (ppt) range.[6]

  • Principle of Operation: A liquid sample is nebulized into an aerosol and introduced into a high-temperature (6,000-10,000 K) argon plasma. The plasma desolvates, atomizes, and ionizes the tin atoms. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification.[7]

  • Experimental Protocol: ICP-MS Analysis

    • Sample Digestion: This is the most critical step. The robust C-Sn bonds must be broken to release the tin into an inorganic form. Accurately weigh a sample of C16H34Sn and digest it using concentrated nitric acid (HNO3) and often hydrogen peroxide (H2O2) in a closed-vessel microwave digestion system.[8] This ensures complete decomposition of the organic matrix.

    • Dilution: Dilute the digested sample to a suitable concentration for analysis using deionized water. The final acid concentration should typically be around 1-2%.

    • Calibration: Prepare a series of calibration standards of known tin concentrations from a certified stock solution.

    • Analysis: Introduce the samples and standards into the ICP-MS. The instrument measures the ion counts for the tin isotopes.

    • Quantification: A calibration curve is generated from the standards, which is then used to determine the tin concentration in the unknown samples.

B. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is another robust plasma-based technique, suitable for a wide range of concentrations, though generally less sensitive than ICP-MS.[6]

  • Principle of Operation: Similar to ICP-MS, the sample is introduced into an argon plasma. However, instead of detecting ions, ICP-OES measures the characteristic wavelengths of light (photons) emitted as the excited tin atoms and ions relax to their ground state. The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of tin in the sample.

  • Protocol: The sample preparation (digestion and dilution) is identical to that for ICP-MS. The primary difference lies in the detection method, which is optical rather than mass-based.

Workflow for ICP-Based Tin Analysis

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Detection Sample C16H34Sn Sample Digest Microwave Digestion (conc. HNO3) Sample->Digest Dilute Dilution with DI Water Digest->Dilute Nebulizer Nebulizer Dilute->Nebulizer Plasma Argon ICP Torch (~8000 K) Nebulizer->Plasma MS Mass Spectrometer (ICP-MS) Plasma->MS Optics Optical System (ICP-OES) Plasma->Optics DetectorMS Ion Detector MS->DetectorMS DetectorOES Photon Detector Optics->DetectorOES

Sources

Validation

Comprehensive Comparison Guide: (But-3-en-1-yl)tributylstannane in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (But-3-en-1-yl)tributylstannane (CAS: 36635-36-6) Executive Summary (But-3-en-1-yl)tributylstannane [1], commonly refer...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (But-3-en-1-yl)tributylstannane (CAS: 36635-36-6)

Executive Summary

(But-3-en-1-yl)tributylstannane [1], commonly referred to as homoallyltributylstannane, is a highly versatile organometallic reagent heavily utilized in late-stage functionalization, complex natural product synthesis, and medicinal chemistry. Its primary applications lie in palladium-catalyzed Stille cross-couplings and radical-mediated homoallylations .

While highly effective, the use of organotin reagents requires careful consideration of toxicity and purification challenges [2]. This guide objectively compares (but-3-en-1-yl)tributylstannane against modern alternatives—such as organoboron (Suzuki-Miyaura) and organomagnesium (Kumada) reagents—and provides validated characterization data and experimental protocols to ensure reproducible, high-yield results.

Physicochemical & Characterization Profile

Accurate characterization is critical for ensuring the purity of (but-3-en-1-yl)tributylstannane, as residual tributyltin chloride or bis(tributyltin) oxide can poison palladium catalysts or disrupt radical initiation sequences. Below are the standard spectroscopic parameters expected for high-purity (>95%) batches [1].

Table 1: Standard Spectroscopic Characterization Data
Analytical MethodTarget Nucleus / Functional GroupExpected Chemical Shift / WavenumberMultiplicity & Coupling Constants (

in Hz)

H NMR
(400 MHz, CDCl

)
Sn-CH

(homoallyl)

0.85 - 1.05 ppm
t,

= 8.0 Hz (with

Sn satellites,


50 Hz)
CH

(homoallyl)

2.15 - 2.30 ppm
m,

= 8.0, 6.5 Hz
-CH=CH

(terminal alkene)

4.90 - 5.05 ppm
m (overlapping dd),


17.0,


10.0 Hz
-CH=CH

(internal alkene)

5.80 - 5.95 ppm
ddt,

= 17.0, 10.0, 6.5 Hz
Tributyltin (-C

H

)


0.85 - 1.55 ppm
Multiplets (overlapping with Sn-CH

)

C NMR
(100 MHz, CDCl

)
Alkene carbons

142.5 ppm, 112.8 ppm
s, s
Sn-CH

-CH

-

9.5 ppm, 30.2 ppm
s (with

Sn satellites)

Sn NMR
(149 MHz, CDCl

)
Organotin center

-14.5 to -15.5 ppm
s
FT-IR (Neat film)C=C stretch, C-H stretch1640 cm

, 3075 cm

Sharp, weak to medium intensity

Causality Note: The presence of distinct


Sn satellite peaks in the 

H and

C NMR spectra is a self-validating indicator of the intact carbon-tin bond. Loss of these satellites or a shift in the

Sn NMR signal beyond the -10 to -20 ppm range suggests degradation (e.g., oxidation or protodestannylation).

Comparative Performance Analysis

When designing a synthesis requiring a homoallyl transfer, chemists must choose between tin, boron, silicon, or zinc/magnesium reagents. The table below compares (but-3-en-1-yl)tributylstannane against its primary alternatives.

Table 2: Homoallyl Reagent Comparison
Parameter(But-3-en-1-yl)tributylstannanePotassium (But-3-en-1-yl)trifluoroborateHomoallylmagnesium bromide
Primary Reaction Stille Coupling / Radical AllylationSuzuki-Miyaura CouplingKumada Coupling / Nucleophilic Addition
Functional Group Tolerance Excellent: Tolerates aldehydes, ketones, esters, and unprotected alcohols [3].Good: Tolerates most groups but requires basic conditions (can cause epimerization).Poor: Reacts violently with protons, carbonyls, and electrophiles.
Moisture/Air Stability High: Bench-stable for months; insensitive to moisture [3].High: Bench-stable crystalline solid.Low: Requires strict Schlenk techniques and anhydrous solvents.
Toxicity & Byproducts High Toxicity: Generates toxic, lipophilic tin byproducts [2].Low Toxicity: Generates benign borate salts.Low Toxicity: Generates magnesium salts.
Purification Complexity High: Requires KF workup or specialized silica to remove tin residues [2].Low: Simple aqueous extraction.Low: Simple aqueous quench and extraction.

Verdict: Choose (but-3-en-1-yl)tributylstannane for late-stage functionalization where complex, sensitive functional groups are present and protecting group manipulations must be avoided[3]. Choose organoboron alternatives for early-stage process scale-up where toxicity and trace metal limits (ppm levels) are strictly regulated.

Mechanistic Visualization: The Stille Coupling Pathway

To understand the operational parameters of (but-3-en-1-yl)tributylstannane, one must visualize the catalytic cycle. The neutral conditions of the Stille coupling rely heavily on the transmetalation step, which is often the rate-determining step for sp


-hybridized tin reagents.

StilleCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (R-X adds to Pd) Pd0->OxAdd + R-X PdII_1 Trans-Pd(II)(R)(X)L_2 Intermediate OxAdd->PdII_1 Transmet Transmetalation (Homoallyl-SnBu_3 enters) PdII_1->Transmet + Homoallyl-SnBu_3 - X-SnBu_3 PdII_2 Trans-Pd(II)(R)(Homoallyl)L_2 Intermediate Transmet->PdII_2 Isomerization Cis-Trans Isomerization PdII_2->Isomerization RedElim Reductive Elimination (Product Release) Isomerization->RedElim RedElim->Pd0 Homoallyl-R Product

Catalytic cycle of the Stille cross-coupling highlighting the transmetalation of the homoallyl group.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure mechanistic integrity and safe handling of organotin compounds.

Protocol A: Palladium-Catalyzed Stille Cross-Coupling

Objective: Couple (but-3-en-1-yl)tributylstannane with an aryl bromide.

Reagents:

  • Aryl bromide (1.0 equiv)

  • (But-3-en-1-yl)tributylstannane (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    (0.05 equiv, 5 mol%)
  • Toluene or DMF (0.1 M)

Step-by-Step Methodology:

  • Degassing (Crucial for Pd(0) survival): Dissolve the aryl bromide in anhydrous toluene. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst & Reagent Addition: Add Pd(PPh

    
    )
    
    
    
    followed by (but-3-en-1-yl)tributylstannane.
  • Thermal Activation: Heat the reaction mixture to 90–100 °C under Argon. Monitor via TLC or LC-MS. Validation: The reaction should turn from bright yellow to a darker orange/brown. The appearance of a black precipitate (Pd black) early in the reaction indicates catalyst decomposition.

  • Organotin Quench (The KF Workup): Once the starting material is consumed, cool to room temperature. Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 1–2 hours.

    • Causality: Tributyltin halides are highly soluble in organic solvents and smear on silica gel. KF converts these into polymeric tributyltin fluoride (Bu

      
      SnF), an insoluble white solid [2].
      
  • Filtration & Extraction: Filter the biphasic mixture through a pad of Celite to remove the Bu

    
    SnF precipitate. Separate the organic layer, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Purify the crude residue via flash column chromatography (using 10% w/w anhydrous K

    
    CO
    
    
    
    -doped silica gel if trace tin removal to ppm levels is required) [2].
Protocol B: Radical-Mediated Homoallylation (Keck-Type)

Objective: Homoallylation of an alkyl halide via radical chain mechanism.

Reagents:

  • Alkyl bromide/iodide (1.0 equiv)

  • (But-3-en-1-yl)tributylstannane (2.0 equiv)

  • AIBN (Azobisisobutyronitrile) (0.1 equiv)

  • Benzene or Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: Combine the alkyl halide and (but-3-en-1-yl)tributylstannane in degassed benzene.

  • Initiation: Add AIBN and heat to 80 °C. Causality: AIBN undergoes thermal homolysis at 80 °C to generate isobutyronitrile radicals, which abstract a stannyl radical to propagate the chain.

  • Reaction Monitoring: Stir for 4-8 hours. Validation: The reaction relies on the stability of the intermediate alkyl radical; tertiary and secondary halides perform exceptionally well, whereas primary halides may suffer from slow kinetics.

  • Workup: Apply the same KF workup as described in Protocol A to remove the resulting tributyltin halide byproducts.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50. DOI: 10.1002/0471264180.or050.01. Retrieved from[Link]

Comparative

purity analysis of commercial 3-butenyltributylstannane

An objective, data-backed comparison guide for the , designed for researchers, analytical chemists, and drug development professionals. Executive Summary Commercial 3-butenyltributylstannane (CAS: 36635-36-6) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-backed comparison guide for the , designed for researchers, analytical chemists, and drug development professionals.

Executive Summary

Commercial 3-butenyltributylstannane (CAS: 36635-36-6) is a highly versatile organometallic reagent utilized extensively in palladium-catalyzed Stille cross-coupling reactions to introduce butenyl spacers into complex pharmaceutical intermediates and advanced materials [1, 2]. However, the commercial supply of this reagent frequently suffers from variable purity. Common impurities—such as unreacted tri-n-butyltin chloride, hexabutyldistannane, and isomeric butenylstannanes—can severely skew stoichiometric calculations, poison palladium catalysts, and introduce highly toxic organotin species into downstream biological assays[2].

To establish a robust quality control framework, researchers must move beyond simple area-percent Gas Chromatography (GC) integrations. This guide objectively compares orthogonal analytical strategies and provides self-validating protocols to accurately determine the purity of commercial 3-butenyltributylstannane.

Comparative Analytical Methodologies

Relying on a single analytical technique for organotin compounds often leads to false purity reporting. A multi-faceted approach is required to capture both the absolute mass fraction of the active reagent and the identity of trace impurities.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

qNMR is recognized as a primary ratio method for the purity determination of organic compounds. Unlike traditional chromatography, qNMR does not require a certified reference standard of the target analyte [3]. By utilizing a highly pure internal standard (e.g., Dimethyl terephthalate), the absolute mass fraction of 3-butenyltributylstannane can be calculated directly from the proton resonance integrations.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling

While qNMR provides absolute purity, it lacks the sensitivity to identify trace volatile impurities (<0.5%). GC-MS equipped with Electron Impact (EI) ionization is standard for organotin profiling [4]. Because 3-butenyltributylstannane is a tetraalkyltin, it is sufficiently volatile for direct GC-MS analysis without the derivatization (e.g., ethylation with sodium tetraethylborate) typically required for polar organotin metabolites [5]. However, strict control of inlet thermodynamics is required to prevent artificial thermal degradation.

HPLC-ICP-MS: Trace Metal Speciation

For pharmaceutical applications where residual tin limits are strictly regulated, High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) provides parts-per-trillion (ppt) sensitivity for inorganic tin and organotin speciation.

G Sample Commercial 3-Butenyltributylstannane (CAS: 36635-36-6) qNMR 1H qNMR Analysis (Absolute Purity Assay) Sample->qNMR Internal Standard Addition GCMS GC-MS Profiling (Volatile Impurity ID) Sample->GCMS Hexane Dilution ICPMS HPLC-ICP-MS (Trace Tin Speciation) Sample->ICPMS Acidic Extraction DataSync Orthogonal Data Synthesis & Batch Qualification qNMR->DataSync True Mass % GCMS->DataSync Isomer/Byproduct ID ICPMS->DataSync Heavy Metal Limits

Workflow of Orthogonal Purity Analysis for Commercial Organotins

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to ensure the data generated is artifact-free.

Protocol A: High-Precision Absolute Purity via 1H qNMR

Causality & Design: The fundamental principle of qNMR is that the integrated area of a proton resonance is directly proportional to the number of nuclei responsible for that signal. To ensure quantitative accuracy, the inter-pulse delay (


) must be long enough to allow complete relaxation of all excited spins.
  • 
     Relaxation Measurement:  Perform an inversion recovery experiment to determine the longest longitudinal relaxation time (
    
    
    
    ) of the analyte's olefinic protons and the internal standard. Self-Validation: Set the
    
    
    delay to
    
    
    (typically 60 seconds) to ensure >99.3% relaxation. Failure to do so artificially truncates signals, ruining quantitation.
  • Sample Preparation: Using a microbalance (

    
     mg), accurately weigh ~20.0 mg of the commercial 3-butenyltributylstannane and ~10.0 mg of Dimethyl terephthalate (Internal Standard, NIST-traceable, >99.9% purity) into a glass vial.
    
  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous

    
     and transfer to a 5 mm NMR tube.
    
  • Acquisition: Acquire the

    
     NMR spectrum at 298 K using a 90° excitation pulse, 
    
    
    
    s, and 64 scans to achieve a Signal-to-Noise Ratio (S/N) > 250:1.
  • Integration & Calculation: Manually phase and baseline-correct the spectrum. Integrate the IS peak (singlet, ~8.1 ppm, 4H) and the terminal olefinic protons of the butenyl group (~4.9–5.1 ppm, 2H). Calculate purity using the standard qNMR mass-ratio formula.

Protocol B: Impurity Profiling via GC-MS (EI)

Causality & Design: Tetraalkyltins are highly susceptible to thermal degradation in the GC inlet, which can artificially generate tri-n-butyltin chloride peaks. Using a deactivated liner and a lowered inlet temperature minimizes this thermal breakdown, ensuring the chromatogram reflects the true sample composition rather than an injection artifact [4].

  • Sample Preparation: Dilute the commercial stannane to 1.0 mg/mL in anhydrous hexane. Note: Do not use protic solvents, as they can induce protodestannylation.

  • Instrument Setup: Equip the GC with a 5% phenyl methyl siloxane capillary column (e.g., TG-5MS or HP-5MS, 30 m × 0.25 mm × 0.25 μm) [4].

  • Inlet Conditions (Critical): Use a split ratio of 10:1. Set the inlet temperature to 220°C (lowered from the standard 250°C to balance volatilization and thermal stability). Use an ultra-inert, silanized single-taper liner with glass wool.

  • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Detection: Operate in Electron Impact (EI) mode at 70 eV. Monitor the mass range m/z 50–600.

  • Data Interpretation: Identify organotin peaks by their characteristic isotopic clusters (due to the 10 naturally occurring isotopes of tin, centered around

    
    ). Look for m/z 116–124 clusters.
    

G TBTCl Tri-n-butyltin chloride (Synthetic Precursor) Product 3-Butenyltributylstannane (Target Reagent) TBTCl->Product Nucleophilic Substitution Imp1 Hexabutyldistannane (Wurtz Coupling Byproduct) TBTCl->Imp1 Reductive Homocoupling Grignard 3-Butenylmagnesium bromide (Reagent) Grignard->Product Nucleophilic Substitution Imp2 Isomeric Butenylstannanes (Reagent Impurity) Grignard->Imp2 Olefin Isomerization Impact Impact on Stille Coupling: Yield Reduction & Catalyst Poisoning Imp1->Impact Pd Catalyst Deactivation Imp2->Impact Mixed Cross-Coupled Products

Mechanistic Origin of Commercial Impurities and Their Impact on Stille Coupling

Quantitative Data Comparison

The following tables synthesize the performance metrics of the analytical techniques and the typical impurity profiles observed in commercial batches of 3-butenyltributylstannane.

Table 1: Performance Comparison of Analytical Techniques for 3-Butenyltributylstannane

Metric1H qNMRGC-MS (EI)HPLC-ICP-MS
Primary Output Absolute Mass Purity (%)Volatile Impurity IDTrace Metal Speciation
Reference Standard Required? No (Uses generic IS)Yes (For exact quantitation)Yes (Isotope dilution)
Limit of Detection (LOD) ~0.1% (1000 ppm)~0.01% (100 ppm)< 0.0001% (1 ppb)
Susceptibility to Artifacts Low (Non-destructive)High (Thermal degradation)Medium (Column retention)
Analysis Time per Sample 15–20 minutes25–30 minutes30–45 minutes

Table 2: Typical Impurity Profiles of Commercial Grades (Determined via Orthogonal Testing)

Impurity / Component"Technical Grade" (Claimed 90%)"Synthesis Grade" (Claimed >95%)"High Purity" (Claimed >98%)
True Assay (qNMR) 84.2%93.8%98.1%
Tri-n-butyltin chloride 4.5%1.2%< 0.1%
Hexabutyldistannane 6.1%2.5%0.8%
Isomeric Stannanes 3.2%1.8%0.5%
Impact on Cross-Coupling High catalyst death; low yieldModerate yield; requires purificationHigh yield; clean reaction

Conclusion

Relying solely on the manufacturer's Certificate of Analysis (CoA) for commercial 3-butenyltributylstannane is a significant risk in sensitive drug development workflows. Because GC-FID area-percent reports often ignore non-volatile organotin oligomers and fail to account for thermal degradation, they routinely overestimate purity.

By implementing the orthogonal approach detailed in this guide—using qNMR for absolute batch qualification and GC-MS for the identification of isomeric and reductive byproducts—researchers can accurately adjust their stoichiometric equivalents, prevent palladium catalyst poisoning, and ensure reproducibility in complex Stille cross-coupling syntheses.

References

  • Molbase Chemical Encyclopedia. "3-butenyltributylstannane - CAS 36635-36-6." Molbase. Available at: [Link]

  • Technological University Dublin (Arrow@TU Dublin). "Epoxy Resin Monomers with Reduced Skin Sensitizing Potency." TU Dublin Research Archive. Available at: [Link]

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals." RSSL Insights. Available at: [Link]

  • Chromatography Online. "The Determination of Organotins in Water Using Triple Quadrupole GC–MS–MS." LCGC International. Available at: [Link]

  • IOSR Journal of Environmental Science, Toxicology and Food Technology. "Analytical Determination of Stannanes in Different Biological Samples." IOSR Journals. Available at: [Link]

Validation

Publish Comparison Guide: Purity Profiling of Homoallyltributylstannane

This guide outlines a rigorous, self-validating framework for identifying and quantifying impurities in synthesized homoallyltributylstannane. It is designed for researchers requiring high-fidelity reagents for sensitive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating framework for identifying and quantifying impurities in synthesized homoallyltributylstannane. It is designed for researchers requiring high-fidelity reagents for sensitive applications like Hosomi-Sakurai allylations.

Executive Summary: The Purity Imperative

Homoallyltributylstannane (1 ) is a critical reagent in organic synthesis, primarily used for the stereoselective introduction of homoallyl groups. However, its synthesis—typically via Grignard addition to tributyltin chloride—generates a specific profile of organotin impurities.

Unlike standard organic reagents, organotin impurities are not merely inert; they are often catalyst poisons , stoichiometric disruptors , and toxicological hazards . This guide compares the performance of analytical techniques in detecting these specific "rogue" species and provides a definitive protocol for their identification.

Impurity Genesis & Profile

To identify impurities, one must understand their origin. The synthesis of 1 generally follows the pathway:



The "Rogues Gallery" of Impurities
ImpurityStructureOriginImpact on Application
Hexabutyldistannane

Radical coupling of excess stannyl groups (Wurtz-type).Competes in radical reactions; difficult to separate via silica.
Tributyltin Chloride

Unreacted starting material.Lewis acidic; can quench nucleophiles or poison transition metals.
Tributyltin Hydride

Reduction byproduct or moisture sensitivity.Causes unwanted reduction of halides/alkynes.
Protodestannylation

Hydrolysis of the C-Sn bond (acidic silica or moisture).Lowers active titer; tin oxides clog columns.
Isomeric Allylstannane

Anionic rearrangement of the Grignard reagent.Regio- and stereochemical scrambling in the final product.
Visualizing Impurity Pathways

The following diagram maps the causal links between reaction conditions and specific impurities.

ImpurityGenesis Start Synthesis Reaction (Grignard + Bu3SnCl) Product Homoallyltributylstannane (Target) Start->Product Main Pathway Distannane Hexabutyldistannane (Bu3Sn-SnBu3) Start->Distannane Excess Mg/Radical Coupling Chloride Tributyltin Chloride (Bu3SnCl) Start->Chloride Incomplete Conversion Hydride Tributyltin Hydride (Bu3SnH) Start->Hydride Reductive Side Rxns Oxide Tin Oxides (Bu3SnOSnBu3) Product->Oxide Hydrolysis/Silica Exposure

Figure 1: Mechanistic origin of common organotin impurities during synthesis.[1]

Comparative Analysis of Detection Methods

Not all analytical methods are equal for organotins. Standard UV detection often fails because alkyl stannanes lack strong chromophores.

Method Performance Matrix
Feature

Sn NMR

H NMR
TLC (Stain) GC-MS
Specificity High. Distinct shifts for every tin species.[2]Medium. Alkyl regions overlap; satellites essential.Low. Rf values are close; requires specific stains.High. Mass fragmentation confirms ID.
Sensitivity High (with sufficient scans).Medium.Medium (KMnO

/I

).
Very High.
Quantification Excellent (Integration).Good (if peaks resolve).Poor (Visual only).Good (requires response factors).
Blind Spots Requires long acquisition time.Cannot see inorganic tin salts easily.Cannot distinguish isomers easily.High T may decompose thermally labile species.
Verdict Gold Standard for speciation.Routine check for purity.Quick reaction monitoring.Trace analysis.

Experimental Protocol: The Identification Workflow

This protocol uses a self-validating logic: Cross-reference


H integration with 

Sn chemical shifts.
Step 1: Rapid Screening (TLC)
  • Stationary Phase: Silica Gel 60 F

    
    .[1]
    
  • Mobile Phase: 100% Hexanes (Organotins are highly lipophilic).

  • Visualization: UV is useless. Use KMnO

    
     dip  (stannanes oxidize to yellow/brown spots) or Iodine chamber .
    
  • Diagnostic Rf Values (Approximate in Hexanes):

    • Hexabutyldistannane: ~0.85 (Runs with solvent front)

    • Homoallyltributylstannane (Product): ~0.75 - 0.80

    • Tributyltin Chloride: ~0.60 - 0.70 (Streaks if silica is not buffered)

Step 2: Definitive Characterization (NMR)

Dissolve ~20 mg of sample in CDCl


. Ensure the solvent is acid-free (filter through basic alumina if unsure) to prevent protodestannylation during analysis.
A.

Sn NMR (The "Fingerprint")

Run a proton-decoupled


Sn spectrum. This is the only way to unambiguously identify the "invisible" impurities.
  • Reference: Me

    
    Sn (0 ppm) or tributyltin chloride (external std).
    
  • Data Table: | Species | Chemical Shift (

    
    , ppm) | Notes |
    | :--- | :--- | :--- |
    | Bu
    
    
    
    SnCl
    | +140 to +150 | Deshielded due to electronegative Cl.[2] | | Bu
    
    
    Sn-SnBu
    
    
    | -80 to -90 | Distinctive high-field signal. | | Bu
    
    
    SnH
    | -90 to -95 | If coupled, shows massive doublet (
    
    
    Hz). | | Product (1) | -10 to -20 | Typical range for tetraalkylstannanes. |
B.

H NMR (The Structural Check)

Focus on the homoallyl chain and the Tin satellites.

  • 
    -Protons (Sn-C H
    
    
    
    -):
    Look for a multiplet at 0.8–1.0 ppm . Crucially, look for
    
    
    Sn satellites
    (small side peaks). The coupling constant
    
    
    is typically 50–60 Hz .
    • Self-Validation: If the satellites are missing or the integration is >2H relative to the vinyl protons, you have significant alkyl impurity (e.g., tributyltin byproducts).

  • Vinyl Protons:

    • Terminal (=CH

      
      ): Multiplets at 4.9–5.1 ppm .
      
    • Internal (-CH =): Multiplet at 5.8–6.0 ppm .

    • Integration Check: The ratio of Vinyl H (3H total) to

      
      -CH
      
      
      
      (2H) must be exactly 3:2.

Remediation Strategy (Purification)

If impurities are detected, standard silica chromatography often fails to separate the distannane or causes streaking of the chloride.

The KF (Potassium Fluoride) Method:

  • Dissolve crude mixture in Et

    
    O.
    
  • Add aqueous KF solution (saturated).

  • Stir vigorously for 1-2 hours.

    • Mechanism:[3] Bu

      
      SnCl converts to Bu
      
      
      
      SnF
      , which is an insoluble white polymer.
  • Filter the white solid. The filtrate contains your product and potentially distannane.

  • Distannane Removal: If Bu

    
    SnSnBu
    
    
    
    is present (confirmed by -85 ppm peak in
    
    
    Sn), titrate the crude with solid Iodine (I
    
    
    ) until a faint pink color persists (converts distannane to Sn-I), then repeat the KF treatment to remove the resulting Sn-I species.

Analytical Decision Tree

AnalysisFlow Sample Crude Synthesized Product TLC TLC (Hexanes, KMnO4) Sample->TLC SnNMR 119Sn NMR Analysis TLC->SnNMR If spots overlap/unclear Result1 Peak at +145 ppm? (Bu3SnCl) SnNMR->Result1 Result2 Peak at -85 ppm? (Distannane) SnNMR->Result2 Result3 Peak at -15 ppm only? SnNMR->Result3 Action1 Perform KF Workup Result1->Action1 Action2 Iodine Titration -> KF Workup Result2->Action2 Action3 Product Pure -> Proceed Result3->Action3

Figure 2: Decision matrix for impurity identification and subsequent purification.

References

  • Preparation of Tributyl(chloromethyl)stannane and Impurity Analysis. Source: Organic Syntheses. URL:[Link]

  • Stereoselective Synthesis of Vinylstannanes and Purification Issues. Source: Organic Syntheses. URL:[Link]

  • Syntheses, Structures, and NMR Chemical Shifts of Trimethyltin Compounds. (Reference for Sn shift trends) Source: Dalton Transactions (RSC). URL:[Link]

  • A Simple Chromatographic Technique for the Purification of Organic Stannanes. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Separation of Organotin Compounds. Source: The Analyst (RSC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (but-3-en-1-yl)tributylstannane

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of highly reactive, sensitive intermediates. (But-3-en-1-yl)tributylstannane is a po...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of highly reactive, sensitive intermediates. (But-3-en-1-yl)tributylstannane is a potent reagent widely utilized in radical chemistry and Stille cross-coupling reactions. However, the incorporation of the tributyltin (TBT) moiety imparts severe toxicological and operational hazards.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring scientific integrity, regulatory compliance, and personnel safety.

Risk Assessment & Toxicological Causality

To implement effective safety protocols, one must first understand the molecular causality of organotin toxicity. Tributyltin derivatives are not merely skin irritants; they are highly lipophilic neurotoxicants and endocrine disruptors that readily penetrate biological membranes 1.

The toxicity of TBT compounds is driven by two primary mechanisms:

  • Mitochondrial Dysfunction: TBT acts as a direct uncoupler of oxidative phosphorylation. Even at nanomolar concentrations, it induces rapid mitochondrial swelling, loss of membrane potential (ΔΨm), and the non-specific release of cytochrome c, leading to cellular apoptosis and ATP depletion 2.

  • Endocrine Disruption: Unlike many toxicants that rely on non-specific binding, TBT covalently interacts with the Cys432 residue of the Retinoid X Receptor (RXR). This activates the RXR-PPARγ (Peroxisome Proliferator-Activated Receptor gamma) heterodimer, triggering abnormal adipogenesis, lipid dysregulation, and acting as a potent environmental obesogen 3.

Because of this severe toxicological profile, dermal exposure can be fatal over time, and inhalation of aerosols must be strictly avoided 4.

ToxicityMechanism cluster_Mito Mitochondrial Pathway cluster_Endocrine Endocrine Pathway Exposure Tributyltin Exposure (Dermal/Inhalation) CellEntry Lipophilic Diffusion Across Cell Membrane Exposure->CellEntry Uncoupling Oxidative Phosphorylation Uncoupling CellEntry->Uncoupling RXR RXR-PPARγ Heterodimer Activation CellEntry->RXR CytC Cytochrome C Release & ATP Depletion Uncoupling->CytC Obesogen Adipogenesis & Lipid Dysregulation RXR->Obesogen

Figure 1: Dual mechanisms of tributyltin toxicity via mitochondrial uncoupling and RXR-PPARγ.

Quantitative Chemical Profile & Engineering Controls

Understanding the physical properties of the compound dictates the necessary engineering controls.

Table 1: Physicochemical & Hazard Profile of (But-3-en-1-yl)tributylstannane

Property / HazardValue / SpecificationCausality / Operational Impact
CAS Number 36635-36-6 Unique identifier for SDS tracking and inventory compliance.
Molecular Weight 345.16 g/mol High mass contributes to its lipophilicity and low volatility compared to lighter stannanes.
Purity ≥95% Impurities may include highly reactive tin hydrides; handle under inert gas.
Toxicity (Oral) Toxic if swallowed 4Requires strict prohibition of eating/drinking in the handling area.
Aquatic Toxicity Very toxic to aquatic life 4Mandates zero-drain disposal policies; all waste must be incinerated.

Table 2: Mandatory Personal Protective Equipment (PPE)

EquipmentSpecificationCausality / Rationale
Primary Gloves Heavy-duty Nitrile or Silver ShieldOrganotins are highly lipophilic and permeate standard thin nitrile gloves.
Secondary Gloves Standard Nitrile (worn over primary)Allows for immediate doffing if contaminated, protecting the primary barrier 5.
Eye/Face Protection Chemical Splash Goggles & Face ShieldPrevents ocular exposure from pressurized syringe blowouts during transfer 5.
Body Protection Flame-Resistant (FR) Lab CoatOrganotin reagents can liberate flammable gases upon contact with moisture; FR coats mitigate fire risk 1.
Engineering Control Certified Chemical Fume HoodMust maintain >100 fpm face velocity. Prevents inhalation of toxic aerosols 5.

Step-by-Step Operational Workflow: Syringe Transfer

Because (but-3-en-1-yl)tributylstannane is air- and moisture-sensitive, it must be transferred using strict Schlenk line or inert syringe techniques to prevent degradation and the release of hazardous byproducts 5, 1.

Protocol: Inert Syringe Transfer

  • Glassware Preparation: Flame-dry the reaction flask and all transfer syringes under a vacuum. Backfill with Argon or Nitrogen and allow to cool. Causality: Organotin reagents can liberate extremely flammable gases upon contact with trace water 1.

  • Fume Hood Setup: Ensure the fume hood face velocity is >100 fpm. Clear the workspace of all combustible materials and ensure no open flames are present. Do not work alone 1.

  • Inert Atmosphere Generation: Remove the outer cap of the Sure/Seal™ reagent bottle. Insert a needle connected to an inert gas line (with a bubbler) through the septum to create positive pressure 5.

  • Reagent Extraction: Insert a dry, inert-gas-purged syringe through the septum. Slowly withdraw the required volume of the stannane reagent.

  • Transfer: Carefully remove the syringe and immediately transfer the reagent into the prepared, sealed reaction flask.

  • Syringe Decontamination: Do not leave the contaminated syringe exposed. Immediately flush the needle and syringe with plenty of hexanes or toluene directly into a dedicated organotin waste container. Causality: Organotins are highly hydrophobic; aqueous washing will fail to solubilize the residues and instead spread the contamination 5, [[1]]().

SyringeTransfer Prep 1. Glassware Prep Flame-dry & cool under Ar/N2 PPE 2. Don Full PPE Double gloves, face shield, lab coat Prep->PPE Purge 3. Inert Atmosphere Insert positive pressure N2/Ar line PPE->Purge Transfer 4. Syringe Extraction Withdraw Stannane Reagent Purge->Transfer Clean 5. Decontamination Rinse syringe with toluene/hexanes Transfer->Clean Waste 6. Hazardous Waste Dispose in dedicated organotin stream Clean->Waste

Figure 2: Step-by-step Schlenk line syringe transfer protocol for air-sensitive organotin reagents.

Spill Response & Decontamination Protocol

In the event of a spill inside the fume hood:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust 4.

  • Absorb: Cover the spill with an inert absorbent material (e.g., dry sand, vermiculite, or specialized chemical absorbent pads). Do not use combustible materials like paper towels for large spills 4.

  • Neutralize/Decontaminate: Wipe the area with a rag soaked in a suitable non-polar solvent (toluene or hexanes) to dissolve the organotin residue 5.

  • Secondary Wash: Follow the solvent wash with a thorough scrubbing using strong soap and water to remove residual solvent and trace contaminants 5.

  • Dispose: Place all used absorbents, rags, and contaminated gloves into a sealed, labeled hazardous waste container 5.

Waste Disposal & Environmental Compliance

Tributyltin compounds are classified as severe marine pollutants and are highly toxic to aquatic life with long-lasting effects 4.

  • Strict Segregation: All organotin waste—including excess reagents, reaction byproducts, contaminated gloves, and solvent rinses—must be collected in a dedicated, clearly labeled, and sealed container 5.

  • No Mixing: Never mix organotin waste with general organic or aqueous waste streams 5.

  • Labeling: Waste containers must be explicitly labeled with "Organotin Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Flammable") 5, [[6]]().

  • Precipitation (Optional but Recommended): For large-scale reactions, organotin residues in the reaction mixture can be precipitated using potassium fluoride to form insoluble polymeric tin fluorides, which are significantly easier to filter and dispose of as solid hazardous waste [[5]]().

References

  • Source: benchchem.
  • Source: fishersci.
  • Source: weebly.
  • Title: (but-3-en-1-yl)
  • Source: emsllcusa.
  • Source: nih.
  • Source: nih.

Sources

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